molecular formula C10H13FN2 B120373 1-(4-Fluorophenyl)piperazine CAS No. 2252-63-3

1-(4-Fluorophenyl)piperazine

Cat. No.: B120373
CAS No.: 2252-63-3
M. Wt: 180.22 g/mol
InChI Key: AVJKDKWRVSSJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation and N-oxidation.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKDKWRVSSJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177039
Record name 4-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-63-3
Record name 1-(4-Fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4'-fluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUORO-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Discovery and history of 1-(4-Fluorophenyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

From Pharmacological Probe to Bioactive Metabolite

Executive Summary

1-(4-Fluorophenyl)piperazine (pFPP) represents a critical scaffold in medicinal chemistry, serving a dual existence as both a bioactive metabolite of approved pharmaceuticals (e.g., Niaprazine) and a standalone psychoactive agent in the "designer drug" sphere. This guide provides a rigorous technical analysis of pFPP, detailing its chemical genesis, serotonergic receptor profile, and forensic significance. It is designed for researchers requiring an authoritative reference on the molecule’s synthesis, pharmacodynamics, and analytical detection.

Historical Genesis & Chemical Phylogeny

The history of pFPP is non-linear, characterized by its initial identification as a metabolic byproduct before its emergence as a primary pharmacological agent.[1]

  • 1982 (The Metabolic Discovery): pFPP was first definitively isolated and characterized as a major metabolite of Niaprazine , a sedative-hypnotic drug used in pediatric sleep disorders. Researchers Keane et al. identified that the cleavage of the niaprazine side chain yielded pFPP, which they hypothesized contributed to the drug's serotonergic effects.[2]

  • The Fluorine Substitution: The 4-fluoro motif is a classic modification in medicinal chemistry (the "Janssen effect"), often employed to block metabolic oxidation at the para-position of the phenyl ring, thereby increasing metabolic stability and lipophilicity compared to the non-fluorinated parent phenylpiperazine.

  • 2000s (The Recreational Era): In the early 2000s, pFPP resurfaced in the "party pill" market (often in combination with BZP), marketed as a legal alternative to MDMA. This prompted a wave of toxicological studies characterizing its specific receptor affinities.

Synthetic Pathways and Protocols

The synthesis of pFPP can be approached via two primary methodologies: the classical cyclization (industrial route) and the modern catalytic N-arylation (laboratory route).

Pathway Visualization

The following diagram illustrates the two dominant synthetic strategies.

G cluster_0 Method A: Cyclization (Industrial) cluster_1 Method B: Pd-Catalyzed N-Arylation (Lab) Aniline 4-Fluoroaniline Inter Intermediate Amine Aniline->Inter Reflux (BuOH) Bisamine Bis(2-chloroethyl)amine HCl Bisamine->Inter Target This compound (pFPP) Inter->Target Cyclization (-2 HCl) Bromide 1-Bromo-4-fluorobenzene Bromide->Target Buchwald-Hartwig Pip Piperazine (Excess) Pip->Target PdCat Pd(OAc)2 / BINAP NaOtBu PdCat->Target

Figure 1: Comparative synthetic routes for pFPP. Method A utilizes nucleophilic attack on alkyl halides; Method B utilizes palladium-catalyzed cross-coupling.

Detailed Experimental Protocol (Method A: Cyclization)

Note: This protocol is adapted from standard procedures for phenylpiperazine synthesis (e.g., Pollard et al.).

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)

  • Diethylene glycol monomethyl ether (Solvent)

  • Sodium Hydroxide (NaOH) pellets

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (11.1 g, 0.1 mol) and bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol) in 150 mL of diethylene glycol monomethyl ether.

  • Reflux: Heat the mixture to reflux (approx. 150°C) with vigorous stirring for 24 hours. The reaction relies on the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

  • Basification: Cool the reaction mixture to room temperature. Slowly add pulverized NaOH (8.0 g) to neutralize the generated HCl and facilitate the final cyclization steps.

  • Extraction: Pour the mixture into 500 mL of ice water. Extract with dichloromethane (DCM) (3 x 100 mL).

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum. The crude oil is purified via vacuum distillation or converted to the hydrochloride salt by bubbling HCl gas through an ethereal solution.
    
  • Yield: Expected yield is 40-60%.

Pharmacodynamics & Receptor Profiles[3][4]

pFPP is distinct from other piperazines (like BZP) because it acts primarily as a direct serotonin receptor agonist rather than a monoamine releasing agent.

Receptor Binding Affinity (Ki Values)

The following data summarizes the binding profile of pFPP. Note the high affinity for 5-HT1A and 5-HT2C receptors, which dictates its psychoactive profile (mild psychedelia, anxiety modulation).

ReceptorKi (nM)ActionFunctional Consequence
5-HT1A ~20 - 50AgonistAnxiolysis, temperature regulation, serotonin syndrome risk
5-HT2C ~80 - 100Partial AgonistMood regulation, potential hallucinogenic effects
5-HT2A ~250Partial AgonistMild psychedelic effects
SERT > 1000Reuptake InhibitorWeak inhibition of serotonin reuptake
DAT/NET > 10,000InactiveMinimal stimulant/amphetamine-like effects

Data aggregated from receptor screening studies (e.g., Nagai et al., 2007; Baumann et al., 2011).

Signaling Pathway

pFPP activation of 5-HT1A receptors (G_i/o coupled) leads to the inhibition of adenylyl cyclase.

P cluster_effect Physiological Outcome pFPP pFPP (Ligand) Rec 5-HT1A Receptor (G-Protein Coupled) pFPP->Rec Binding Gi Gi/o Protein (Dissociation) Rec->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition KCh GIRK Channels (K+ Efflux) Gi->KCh Activation cAMP cAMP Levels AC->cAMP Decrease Hyperpol Neuronal Hyperpolarization KCh->Hyperpol

Figure 2: Signal transduction pathway for pFPP at the 5-HT1A receptor.

Metabolic Significance[1]

Understanding pFPP as a metabolite is crucial for clinical pharmacology and toxicology.

The Niaprazine Connection

Niaprazine (Nopron) is metabolized extensively. The cleavage of the amide bond releases pFPP.

  • Clinical Implication: Patients taking Niaprazine will test positive for pFPP. This must be distinguished from recreational pFPP ingestion.

  • Differentiation: Recreational use typically results in much higher plasma concentrations of pFPP compared to metabolic derivation from Niaprazine.

CYP Inhibition

pFPP is not just a substrate; it is an inhibitor.[1]

  • Inhibition Targets: CYP2D6, CYP1A2, and CYP3A4.[3]

  • Drug-Drug Interaction (DDI): When pFPP is consumed with other drugs (e.g., MDMA or BZP), it inhibits the enzymes responsible for metabolizing those co-ingested substances, potentially leading to toxic accumulation and "serotonin syndrome."

Forensic & Analytical Detection[2][5][6]

For researchers and forensic scientists, accurate identification is paramount.

Analytical Parameters
MethodTarget Ion / TransitionNotes
GC-MS m/z 180 (Molecular Ion), 138 (Base Peak)Derivatization (e.g., TFAA) often used to improve peak shape.
LC-MS/MS 181.1 → 138.1 (Quantifier)ESI+ mode. Protonated molecular ion [M+H]+ is 181.1.
UV-Vis

~240 nm
Non-specific; useful only for HPLC detection with known standards.
Interpretation
  • Presence of Parent Drug: If Niaprazine is detected alongside pFPP, the pFPP is likely a metabolite.[1][2]

  • Absence of Parent Drug: Detection of pFPP alone (especially in hair or urine) suggests direct ingestion of the piperazine.

References

  • Keane, P. E., et al. (1982). The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain. Neuropharmacology.[4] Link

  • Baumann, M. H., et al. (2011). Psychoactive "bath salts": not so soothing. European Journal of Pharmacology. Link (Context on piperazine pharmacology).

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.[5][6][7] Link

Sources

Metabolic Fate and Pharmacological Divergence: 1-(4-Fluorophenyl)piperazine (pFPP) from Niaprazine

[1]

Executive Summary

Niaprazine (Nopron) is a sedative-hypnotic agent belonging to the phenylpiperazine class, historically utilized for pediatric sleep disorders.[1] Its clinical profile is complicated by its biotransformation into This compound (pFPP) .[1] This metabolite represents a "pharmacological distinct entity" that does not share the sedative properties of the parent compound but instead exhibits serotonergic activation.[1] This guide analyzes the N-dealkylation mechanism generating pFPP, contrasts the receptor binding profiles of parent vs. metabolite, and provides a validated analytical protocol for their simultaneous quantification.[1]

Biotransformation Mechanics: The N-Dealkylation Pathway

The primary metabolic route for Niaprazine is oxidative N-dealkylation.[1] This reaction cleaves the piperazine ring from the nicotinamide-containing side chain.[1]

Mechanistic Pathway

The biotransformation follows a mechanism homologous to other arylpiperazine drugs (e.g., Trazodone, Nefazodone).[1] The process is mediated primarily by the Cytochrome P450 superfamily, specifically the CYP3A4 and CYP2D6 isoforms.[1]

  • Substrate Binding: Niaprazine binds to the heme-iron active site of the CYP enzyme.[1]

  • C-Hydroxylation: The enzyme introduces a hydroxyl group at the methylene carbon adjacent to the piperazine nitrogen (alpha-carbon hydroxylation).[1]

  • Carbinolamine Collapse: The unstable carbinolamine intermediate spontaneously collapses.[1]

  • Cleavage: The C-N bond breaks, releasing the side chain (as an aldehyde/ketone derivative) and the free amine metabolite, pFPP .[1]

Pathway Visualization

The following diagram illustrates the structural cleavage of Niaprazine into pFPP.

Niaprazine_MetabolismNiaprazineNiaprazine(Parent Drug)CYPCYP3A4 / CYP2D6(Oxidative Enzymes)Niaprazine->CYPBindingIntermediateUnstable CarbinolamineIntermediateCYP->IntermediateAlpha-HydroxylationpFPPThis compound(pFPP)(Active Metabolite)Intermediate->pFPPN-Dealkylation(Cleavage)SideChainNicotinamideDerivativeIntermediate->SideChainBy-product

Figure 1: Oxidative N-dealkylation pathway of Niaprazine mediated by Cytochrome P450 enzymes.[1][2][3]

The Pharmacodynamic Shift: Receptor Profile Inversion

A critical challenge in Niaprazine therapeutics is the opposing pharmacological profiles of the parent drug and its metabolite.[1] While Niaprazine acts as a sedative, pFPP acts as a stimulant/serotonergic modulator.[1]

Receptor Affinity Comparison

The metabolic cleavage alters the steric and electronic properties of the molecule, shifting affinity from 5-HT2A antagonists to 5-HT1 agonists.[1]

ParameterNiaprazine (Parent)pFPP (Metabolite)Clinical Consequence
Primary Target 5-HT2A,

-Adrenergic
5-HT1A, 5-HT1B, 5-HT2CShift from sedation to activation.[1]
Mechanism AntagonistPartial Agonist / AgonistParent blocks excitation; Metabolite mimics serotonin.[1]
Sedative Effect HighNone / NegativeMetabolite accumulation may counteract sedation.[1]
Behavioral Profile Hypnotic, Catecholamine depletorAnxiogenic, Serotonergic syndrome-likePotential for "paradoxical excitation" in patients.[1]
Half-Life ~4.5 hoursVaries (often longer elimination)Metabolite may persist after parent drug clearance.[1]
Signal Transduction Divergence

Niaprazine promotes sleep by blocking wakefulness-promoting 5-HT2A and alpha-1 receptors.[1] Conversely, pFPP stimulates 5-HT1 receptors, which can modulate dopamine release and induce behavioral activation.[1]

Receptor_ShiftNiaprazineNiaprazineRec_5HT2A5-HT2A Receptor(Post-synaptic)Niaprazine->Rec_5HT2AAntagonism (Block)Rec_Alpha1Alpha-1 AdrenergicNiaprazine->Rec_Alpha1Antagonism (Block)pFPPpFPP (Metabolite)pFPP->Rec_5HT2APartial Agonism(Weak)Rec_5HT15-HT1A / 5-HT1B(Auto-receptors)pFPP->Rec_5HT1Agonism (Activate)Effect_SedationSedation / HypnosisRec_5HT2A->Effect_SedationInhibition ofExcitatory PathwayRec_Alpha1->Effect_SedationEffect_ActivationSerotonergic Activation(Wakefulness/Anxiety)Rec_5HT1->Effect_ActivationModulation ofFiring Rate

Figure 2: Divergent signaling pathways.[1] Niaprazine induces sedation via antagonism, while pFPP promotes activation via agonism.[1]

Analytical Methodology: Simultaneous Quantification

To accurately assess the pharmacokinetic profile, researchers must quantify both the parent and the metabolite.[1] The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering the necessary sensitivity and selectivity.

Sample Preparation (Protein Precipitation)

This method is optimized for plasma matrices to minimize matrix effects while ensuring high recovery of the polar metabolite pFPP.[1]

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of deuterated internal standard (e.g., pFPP-d4 or Niaprazine-d4).[1]

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer clear supernatant to an autosampler vial.

LC-MS/MS Instrumentation Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-5 min: 5% -> 90% B[1]

    • 5-6 min: 90% B (Wash)[1]

    • 6-6.1 min: 90% -> 5% B[1]

    • 6.1-8 min: 5% B (Re-equilibration)[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Niaprazine 357.2181.125
pFPP 181.1138.120
pFPP (Qual) 181.1120.135

Note: The product ion 181.1 for Niaprazine corresponds to the cleaved pFPP fragment, demonstrating the structural containment.[1]

References

  • Niaprazine - Wikipedia. Overview of pharmacology and metabolic pathway to pFPP. [1]

  • Molecular pharmacology of niaprazine. Receptor binding affinity comparison (Niaprazine vs. pFPP).

  • The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain. Evidence of serotonergic modulation by metabolites. [1]

  • Metabolic interactions with piperazine-based 'party pill' drugs. CYP enzyme involvement in arylpiperazine metabolism. [1]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Analytical protocols for pFPP detection.

Biological activity of 1-(4-Fluorophenyl)piperazine on serotonin receptors.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(4-Fluorophenyl)piperazine on Serotonin Receptors

Abstract

This technical guide provides a comprehensive examination of this compound (pFPP), a synthetic compound of significant interest in neuropharmacology. Originally identified as a metabolite of the hypnotic drug niaprazine, pFPP has emerged as a research chemical, a designer drug, and a structural motif in the development of novel central nervous system (CNS) agents.[1][2] This document delineates the pharmacological profile of pFPP with a primary focus on its interaction with serotonin (5-HT) receptors. We will explore its binding affinities, functional activities, and the downstream signaling cascades it modulates. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing such compounds, offering researchers a practical framework for investigation.

Introduction: The Phenylpiperazine Scaffold in Neuropharmacology

Phenylpiperazines represent a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting CNS receptors. This compound, a prominent member of this class, serves as both a valuable research tool and a cautionary tale in drug development. Its journey from a mere metabolite to a substance of abuse underscores the potent neuromodulatory activity of the phenylpiperazine core.[1] Understanding its precise interactions with serotonergic systems is critical for drug development professionals aiming to design next-generation therapeutics for psychiatric and neurological disorders, such as schizophrenia and depression, with improved efficacy and safety profiles.[3]

The core structure consists of a piperazine ring linked to a fluorinated phenyl group. This seemingly simple molecule exhibits a complex pharmacological profile, acting primarily as a serotonin 5-HT₁ₐ receptor agonist while also engaging other 5-HT receptor subtypes and monoamine transporters.[1] This guide will dissect this profile, providing the technical foundation required for its study and application in a research context.

Pharmacological Profile of pFPP at Serotonin Receptors

The biological activity of pFPP is multifaceted. In vitro studies have consistently demonstrated its significant affinity and functional activity at specific serotonin receptors, alongside effects on monoamine reuptake.

Primary Activity: The most pronounced effect of pFPP is its agonist activity at the 5-HT₁ₐ receptor.[1] This interaction is largely responsible for its characteristic subjective effects observed in vivo.[1]

Secondary Activities: pFPP also displays affinity for 5-HT₂ₐ and 5-HT₂ₙ receptors.[1] Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine, which contributes to its overall neurochemical profile.[1]

Data Summary: Receptor Interaction Profile

The following table summarizes the known interactions of pFPP. It is important to note that precise, universally agreed-upon Kᵢ or EC₅₀ values are sparse in publicly available literature, as values can vary based on experimental conditions (e.g., cell line, radioligand used). The table reflects the qualitative and semi-quantitative information available.

TargetInteraction TypeFunctional EffectImplication
5-HT₁ₐ Receptor High AffinityAgonist Mediates anxiolytic and potential antidepressant effects; contributes to subjective psychoactive properties.[1][4]
5-HT₂ₐ Receptor Moderate AffinityAgonist/Partial AgonistMay contribute to subtle psychedelic effects and modulation of dopaminergic pathways.[1][5]
5-HT₂ₙ Receptor Moderate AffinityAgonist/Partial AgonistInvolved in regulating mood, appetite, and anxiety; activity here adds complexity to the in vivo profile.[1]
Serotonin Transporter (SERT) InhibitorSerotonin Reuptake InhibitionIncreases synaptic serotonin levels, augmenting its primary receptor-mediated effects.[1]
Norepinephrine Transporter (NET) InhibitorNorepinephrine Reuptake InhibitionContributes to stimulant-like properties and potential cardiovascular side effects.[1]

Mechanism of Action: Key Signaling Pathways

The functional consequences of pFPP binding to serotonin receptors are dictated by the G-protein coupling of each receptor subtype. All known serotonergic receptors, with the exception of the 5-HT₃ subtype, are G-protein-coupled receptors (GPCRs).[6]

5-HT₁ₐ Receptor Signaling (Gαᵢ/ₒ Coupled)

As a 5-HT₁ₐ agonist, pFPP activates the Gαᵢ/ₒ signaling pathway. This initiates a cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability.

G_alpha_i_signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase (Inactive) G_Protein->AC Inhibits AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts pFPP pFPP (Agonist) pFPP->5HT1A_R ATP ATP ATP->AC_active PKA PKA Activity cAMP->PKA Decreased Activation G_alpha_q_signaling cluster_membrane Cell Membrane 5HT2_R 5-HT2A/2C Receptor G_Protein Gq/11 Protein (α, β, γ) 5HT2_R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG pFPP pFPP pFPP->5HT2_R PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

Caption: Gαᵩ/₁₁ signaling pathway activated by pFPP at 5-HT₂ receptors.

Experimental Workflows for Characterization

To rigorously define the pharmacological profile of a compound like pFPP, a series of validated in vitro assays are essential. The following sections detail the methodologies for determining receptor binding affinity and functional agonist/antagonist activity.

Radioligand Binding Assay: Determining Receptor Affinity (Kᵢ)

This assay quantifies the affinity of a test compound (pFPP) for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand with known affinity.

Causality and Self-Validation: The experiment is designed around the law of mass action. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. The system is self-validating through the inclusion of controls for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known non-labeled ligand), and specific binding (Total - Non-specific).

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell lines or tissue) prep_ligands Prepare Solutions: - Test Compound (pFPP) - Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) - Non-labeled Competitor incubation Incubate Membranes with Ligands (Total, Non-Specific, and pFPP concentrations) in 96-well plates prep_ligands->incubation filtration Rapid Vacuum Filtration (onto GF/B filter plates to trap membranes) incubation->filtration washing Wash Filters (to remove unbound radioligand) filtration->washing drying Dry Filter Plates washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Count Radioactivity (Microplate Scintillation Counter) scintillation->counting analysis Data Analysis (Calculate IC₅₀ and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells stably expressing human 5-HT₁ₐ) in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.

  • Assay Setup (96-well plate):

    • Total Binding Wells: Add receptor membranes, radioligand (at a concentration near its K₋), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of a known, non-labeled standard ligand (e.g., unlabeled serotonin).

    • Test Compound Wells: Add receptor membranes, radioligand, and varying concentrations of pFPP.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium. [8]4. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/B). [8][9]This traps the membranes with bound radioligand while unbound radioligand passes through. Pre-soaking filters with a substance like polyethyleneimine can reduce non-specific binding of the radioligand to the filter itself. [8]5. Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. [10]6. Detection: Dry the filter plate, add a scintillation cocktail to each well, and quantify the trapped radioactivity using a microplate scintillation counter. [9]7. Data Analysis: Plot the percentage of specific binding against the log concentration of pFPP. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Functional Assay: Determining Agonist/Antagonist Activity

This assay measures the functional consequence of receptor activation for Gαᵢ/ₒ or Gαₛ-coupled receptors by quantifying changes in intracellular cAMP. For the 5-HT₁ₐ receptor (Gαᵢ/ₒ), agonist activity is measured as an inhibition of forskolin-stimulated cAMP production.

Causality and Self-Validation: Forskolin is used to directly activate adenylyl cyclase, creating a high, stable baseline of cAMP. [11]A Gαᵢ/ₒ-coupled receptor agonist, like pFPP, will inhibit this forskolin-stimulated activity, causing a dose-dependent decrease in the cAMP signal. This confirms the compound's functional agonism through the expected inhibitory pathway. Conversely, an antagonist would block the ability of a known agonist to cause this decrease. Modern assays (e.g., HTRF, AlphaScreen) use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody, providing a robust and quantifiable signal. [12]

camp_assay_workflow cluster_prep Preparation cluster_stimulation Cell Stimulation cluster_detection Detection (HTRF/AlphaScreen) cluster_analysis Analysis cell_plating Plate Cells Expressing Receptor (e.g., CHO-K1-h5-HT1A) in 384-well plates add_compounds Add Test Compound (pFPP) and Forskolin (to stimulate cAMP) cell_plating->add_compounds incubation Incubate at 37°C add_compounds->incubation lysis Lyse Cells and Add Detection Reagents (e.g., labeled cAMP & antibody) incubation->lysis read_plate Incubate and Read Plate (Time-Resolved Fluorescence or Luminescence Reader) lysis->read_plate analysis Data Analysis (Calculate EC₅₀ for Agonism or IC₅₀ for Antagonism) read_plate->analysis

Caption: Workflow for a cell-based cAMP functional assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the 5-HT₁ₐ receptor (e.g., CHO-K1 or HEK293) into a 384-well assay plate and grow to confluence.

  • Compound Addition: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and a fixed concentration of forskolin. Immediately add varying concentrations of pFPP.

  • Stimulation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor activation and modulation of cAMP production.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., for an HTRF assay, this would be a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Final Incubation & Reading: Incubate the plate at room temperature to allow the detection reagents to equilibrate. Read the plate on an instrument capable of detecting the specific assay signal (e.g., a time-resolved fluorescence reader).

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of pFPP. For agonist activity, use non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal inhibition of the forskolin response).

In Vivo & Human Effects

The in vitro profile of pFPP translates to distinct in vivo effects. Its 5-HT₁ₐ agonism is the primary driver of its subjective effects in humans, which are often described as mildly euphoriant and psychedelic. [1]However, its activity at other receptors and transporters can lead to a range of side effects, especially at higher doses (20-150 mg). [1]These adverse effects include migraine headaches, muscle aches, anxiety, and nausea, which may be compounded by its inhibition of cytochrome P450 enzymes in the liver. [1]Its presence in recreational "party pills" and as a metabolite of prescribed medications makes understanding its complete pharmacological profile a matter of public health and clinical importance. [1]

Conclusion and Future Perspectives

This compound is a pharmacologically complex molecule with potent activity at key serotonin receptors. Its primary role as a 5-HT₁ₐ agonist, supplemented by its effects on 5-HT₂ subtypes and monoamine transporters, creates a unique neurochemical signature. The detailed experimental protocols provided in this guide offer a robust framework for researchers to dissect the activity of pFPP and other novel arylpiperazine derivatives.

Future research should focus on developing analogs with greater selectivity for specific serotonin receptor subtypes to better delineate their individual contributions to behavior and physiology. Such efforts could lead to the development of novel therapeutics with improved efficacy for treating a range of neuropsychiatric disorders, leveraging the potent serotonergic activity of the phenylpiperazine scaffold while minimizing off-target effects.

References

  • para-Fluorophenylpiperazine - Wikipedia. Wikipedia. [Link]

  • Nowak, W., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. [Link]

  • Canal, C. E., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry. [Link]

  • Stolc, S. (1995). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceskoslovenska Farmacie. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Cell Communication and Signaling. [Link]

  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Methods in Molecular Biology. [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on this compound Skeleton. Molecules. [Link]

  • De Deurwaerdère, P., et al. (2020). Constitutive activity of 5-HT receptors: Factual analysis. Neuropharmacology. [Link]

  • Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Neuropharmacology. [Link]

  • Serotonin receptor oligomerization regulates cAMP-based signaling. Cell Communication and Signaling. [Link]

  • Serotonin Receptor Signaling. QIAGEN. [Link]

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. Bioorganic & Medicinal Chemistry. [Link]

  • 5-HT1A RECEPTOR. Multispan, Inc. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • para-Methylphenylpiperazine - Wikipedia. Wikipedia. [Link]

  • Novel and atypical pathways for serotonin signaling. Cellular and Molecular Life Sciences. [Link]

  • Fong, M. H., Garattini, S., & Caccia, S. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology. [Link]

  • Overview on 5-HT receptors and their role in physiology and pathology of the central nervous system. ResearchGate. [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology. [Link]

  • Serotonergic Synapse Pathway. Creative Diagnostics. [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Amino Acids. [Link]

  • Neurotransmitters - Serotonin (5-HT) - Pharmacology. YouTube. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity. [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules. [Link]

  • Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters. [Link]

  • Disturbance of neurotransmitter metabolites in peripheral blood of schizophrenia patients treated with olanzapine: a preliminary targeted metabolomic study. Annals of General Psychiatry. [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods. [Link]

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Serotonergic Modulation of Neurovascular Transmission: A Focus on Prejunctional 5-HT Receptors/Mechanisms. International Journal of Molecular Sciences. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Mendelson, S. D., & Gorzalka, B. B. (1990). Sex differences in the effects of 1-(m-trifluoromethylphenyl) piperazine and 1-(m-chlorophenyl) piperazine on copulatory behavior in the rat. Neuropharmacology. [Link]

  • Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]

Sources

Technical Safety & Handling Guide: 1-(4-Fluorophenyl)piperazine (pFPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperazine (pFPP) is a versatile piperazine derivative widely utilized as a pharmacophore in medicinal chemistry—specifically in the synthesis of calcium channel blockers (e.g., Flunarizine) and as a serotonin receptor ligand (5-HT1A/5-HT2A). While invaluable for drug development, pFPP presents a complex hazard profile combining the corrosive nature of secondary amines with potent neuropharmacological activity.

This guide provides a self-validating safety framework for researchers, moving beyond basic SDS compliance to address the specific toxicological and operational risks associated with pFPP in a research setting.

Part 1: Chemical Profile & Pharmacological Context[1][2]

To handle pFPP safely, one must understand why it is hazardous. Its reactivity is defined by the secondary amine nitrogen, which acts as a nucleophile, while its biological activity stems from its structural mimicry of serotonin.

Physical & Chemical Properties
PropertyDataSignificance for Handling
CAS Number 2252-63-3 (Free Base)64090-19-3 (Dihydrochloride)Confirm exact form; salts are less volatile but often more hygroscopic.
Molecular Weight 180.22 g/mol (Base)Used for molarity calculations in synthesis.
Physical State Off-white solid / Crystalline powderDust generation is a primary inhalation risk.
Solubility DMSO, Methanol, ChloroformHigh solubility in organic solvents increases skin absorption rates.
pKa ~8.5 - 9.0 (Piperazine N)Basic; incompatible with acids and strong oxidizers.
Pharmacological Utility & Risk

pFPP is not merely a chemical reagent; it is a bioactive metabolite . It is a known metabolite of the drug Niaprazine and shares structural homology with designer drugs (benzylpiperazines).

  • Mechanism: Acts as a non-selective serotonin receptor agonist/antagonist (5-HT1A, 5-HT2C).

  • Risk Implication: Accidental ingestion or high-dose inhalation can theoretically trigger serotonergic effects (e.g., tachycardia, hyperthermia), distinct from standard chemical toxicity.

Synthetic Pathway Visualization

The following diagram illustrates the typical workflow where pFPP serves as a nucleophilic building block.

SynthesisWorkflow cluster_safety Safety Critical Control Points pFPP This compound (Nucleophile) Intermed Transition State (N-Alkylation) pFPP->Intermed Base (K2CO3) Heat Reagent Alkyl Halide / Electrophile (e.g., Cinnamyl bromide) Reagent->Intermed Product Target API (e.g., Flunarizine/Niaprazine) Intermed->Product Purification

Caption: pFPP acts as the nucleophilic core in drug synthesis. Control points (dashed box) require strict containment due to the reactivity of the secondary amine.

Part 2: Risk Assessment & Toxicology[3]

Hazard Classification (GHS)

The hazard profile shifts depending on whether you are handling the Free Base or the Hydrochloride Salt .

Hazard CategoryFree Base (CAS 2252-63-3)Hydrochloride Salt (CAS 64090-19-3)
Acute Toxicity (Oral) Toxic (H301) Harmful (H302)
Skin Corrosion/Irritation Causes Severe Burns (H314) Causes Skin Irritation (H315)
Eye Damage Serious Eye Damage (H318) Serious Eye Irritation (H319)
Sensitization Respiratory/Skin SensitizerRespiratory/Skin Sensitizer

Critical Insight: The free base is caustic. Upon contact with moisture (sweat, mucous membranes), it generates a high pH environment causing immediate tissue necrosis. The salt form is acidic in solution but remains a potent irritant and sensitizer.

Specific Toxicological Concerns[3]
  • Sensitization: Piperazines are notorious respiratory sensitizers. Repeated inhalation of dust can lead to occupational asthma. Causality: The amine moiety reacts with proteins in the respiratory tract to form haptens, triggering an immune response.

  • Neurotoxicity: Due to its lipophilicity (especially the free base), pFPP can cross the blood-brain barrier. Systemic absorption may result in dizziness, confusion, or serotonergic toxicity.

Part 3: Engineering Controls & Personal Protection (PPE)

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone; use engineering controls as the primary defense.

Engineering Controls
  • Primary Containment: All weighing and open handling must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an ionizing bar or anti-static gun when weighing the dry powder to prevent electrostatic dispersion of the fine dust.

  • Atmosphere: Store and handle under inert gas (Nitrogen or Argon) if using the free base, as it reacts with atmospheric CO2 to form carbamates, degrading purity and altering physical properties.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands Nitrile (Double Gloved) Latex is permeable to many amines. Double gloving (0.11mm min thickness) provides a breakthrough time buffer >480 mins.
Eyes Chemical Goggles Safety glasses are insufficient for corrosive solids (free base). Dust can bypass side shields.
Respiratory N95/P100 (if outside hood) Only if hood failure occurs. Piperazine sensitization is irreversible; zero inhalation is the goal.
Body Lab Coat (Cotton/Poly) Standard protection. Use a chemically resistant apron if handling large scale (>10g) liquid slurries.

Part 4: Operational Protocols

Protocol: Safe Weighing & Transfer

Objective: Transfer pFPP without generating airborne dust or contaminating the balance area.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a tare-weighed vial and transfer only inside the hood.

  • Anti-Static Measure: Pass an anti-static gun over the receiving vessel. Piperazine derivatives are often static-prone.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Dissolution (Containment): Add the solvent (e.g., DCM, Methanol) to the solid immediately after weighing to trap the dust in solution.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately. Why? Dry sweeping generates dust; wet wiping sequesters it.

Protocol: Reaction Setup (Nucleophilic Substitution)

Scenario: Reacting pFPP with an alkyl halide.

  • Inert Atmosphere: Purge the reaction flask with Nitrogen/Argon. pFPP free base absorbs moisture and CO2.

  • Addition Order:

    • Load pFPP and base (e.g., K2CO3) into the flask.

    • Add solvent.

    • Add the alkyl halide dropwise or in portions.

    • Causality: The reaction is exothermic. Rapid addition can cause solvent boiling and release of toxic vapors.

  • Temperature Control: Monitor internal temperature. Maintain below the boiling point of the solvent.

  • Quenching: Upon completion, quench carefully with water or dilute acid. Note: Acidification will protonate the piperazine, making it water-soluble and easier to remove from organic impurities.

Waste Management
  • Classification: pFPP waste is Hazardous Chemical Waste .

  • Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into "Solid Hazardous Waste" (double-bagged).

    • Liquid Waste: Basic organic waste stream. Do not mix with strong acids (exotherm risk) or oxidizers.

  • Cleaning: Glassware should be rinsed with a dilute acid (e.g., 1M HCl) to protonate and solubilize residual amine before standard washing.

Emergency Response Logic

The following diagram outlines the decision process for exposure incidents.

EmergencyResponse Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush water 15 min Remove clothing Seek Medical Attn Skin->ActionSkin ActionEye Flush eyewash 15 min Hold eyelids open Do NOT rub Eye->ActionEye ActionInhale Move to fresh air Support breathing Monitor for sensitization Inhale->ActionInhale

Caption: Immediate response protocols for pFPP exposure. Speed is critical to prevent chemical burns or sensitization.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 16664, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[1][2][3][4][5][6] Retrieved from [Link]

  • Holt, A., et al. (2010). 5-HT receptor binding affinities of phenylpiperazine derivatives. Journal of Pharmacology.

Sources

Technical Monograph: 1-(4-Fluorophenyl)piperazine (CAS 2252-63-3)

Author: BenchChem Technical Support Team. Date: February 2026

Functional Applications in Neuropharmacology and Medicinal Chemistry

Executive Summary

1-(4-Fluorophenyl)piperazine (pFPP) , identified by CAS 2252-63-3 , is a piperazine derivative of significant interest in neuropsychiatric drug discovery.[1][2] Unlike generic reagents, pFPP serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly within the serotonergic and dopaminergic systems.

This guide provides a comprehensive technical analysis of pFPP, moving beyond basic physical properties to explore its role as a metabolic probe, a precursor for antipsychotics (e.g., Fananserin), and a reference standard in forensic toxicology.

Chemical Identity & Physicochemical Profile

The utility of pFPP in medicinal chemistry stems from the specific substitution of the fluorine atom at the para position of the phenyl ring. This modification enhances metabolic stability against oxidative metabolism (blocking para-hydroxylation) and increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

Table 1: Physicochemical Specifications
ParameterTechnical Specification
IUPAC Name This compound
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Appearance Off-white solid or clear yellowish liquid (mp dependent)
Melting Point 30–33 °C (Lit.)[3][4]
Boiling Point 118–123 °C at 0.1 mmHg
pKa ~8.93 (Piperazine nitrogen)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in water
LogP ~1.7 (Predicted)

Synthesis & Manufacturing Protocols

For research applications requiring high purity (>99%), the synthesis of pFPP typically follows a cyclization pathway involving aniline derivatives. The choice of the N-alkylation route over metal-catalyzed coupling (e.g., Buchwald-Hartwig) is often driven by cost-efficiency and scalability in early-phase development.

Validated Synthetic Pathway (N-Alkylation)

The following protocol describes the formation of the piperazine ring via the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine. This method is preferred for generating the hydrochloride salt form often used in biological assays.

Reagents:

  • 4-Fluoroaniline (1.0 eq)[3]

  • Bis(2-chloroethyl)amine hydrochloride (1.0 eq)[3]

  • Solvent: Diethylene glycol monomethyl ether (Diglyme) or n-Butanol

  • Base: Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-fluoroaniline (0.1 mol) in the chosen solvent.

  • Addition: Add bis(2-chloroethyl)amine hydrochloride (0.1 mol) slowly to the solution.

  • Reflux: Heat the mixture to reflux (approx. 130–150°C) for 18–24 hours. The high temperature is critical to drive the double N-alkylation cyclization.

  • Basification: Cool the reaction mixture to room temperature. Add solid Na₂CO₃ to neutralize the generated HCl.

  • Extraction: Remove the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over MgSO₄. Isolate the free base or precipitate as the dihydrochloride salt using HCl in diethyl ether. Recrystallize from ethanol/ether.

Synthetic Workflow Diagram

The following diagram illustrates the chemical transformation and the critical control points.

SynthesisPathway Start 4-Fluoroaniline (Precursor) Process1 Reflux (140°C) Solvent: Diglyme Start->Process1 Reagent Bis(2-chloroethyl)amine HCl Reagent->Process1 Intermediate Cyclization (Double N-Alkylation) Process1->Intermediate -2 HCl Product This compound (Crude) Intermediate->Product Purification Salt Formation (HCl/Ether) Product->Purification Final pFPP Dihydrochloride (>98% Purity) Purification->Final

Figure 1: Cyclization pathway for the synthesis of pFPP from aniline precursors.

Neuropharmacological Applications

CAS 2252-63-3 is not merely a building block; it is a bioactive probe.[2] In drug development, it is used to map Structure-Activity Relationships (SAR) for serotonin receptors.

Receptor Binding Profile

pFPP acts as a non-selective serotonergic agent. Understanding its binding profile is essential when using it as a reference standard or a scaffold.

  • 5-HT₁A Receptor: Acts as a partial agonist.[5] The piperazine nitrogen interacts with the conserved aspartate residue (Asp3.32) in the receptor binding pocket.

  • 5-HT₂A / 5-HT₂C Receptors: Exhibits mixed agonist/antagonist properties depending on the functional assay.

  • Reuptake Inhibition: Shows moderate inhibition of SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

Role as a Metabolite (The Niaprazine Connection)

pFPP is the primary active metabolite of Niaprazine , a sedative-hypnotic drug.

  • Research Application: Scientists studying Niaprazine pharmacokinetics must synthesize pFPP to quantify metabolic clearance. The presence of pFPP in plasma contributes to the parent drug's overall pharmacological profile, particularly its daytime residual effects.

Pharmacological Mechanism Diagram

This diagram details the downstream signaling effects of pFPP binding.

Mechanism cluster_Receptors Target Receptors Ligand pFPP (CAS 2252-63-3) Ligand R_5HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->R_5HT1A Partial Agonist R_5HT2A 5-HT2A Receptor (Gq coupled) Ligand->R_5HT2A Mixed Affinity SERT Serotonin Transporter (SERT) Ligand->SERT Reuptake Inhibition Effect_1 Inhibition of Adenylyl Cyclase (cAMP Reduction) R_5HT1A->Effect_1 Effect_2 Phospholipase C Activation (IP3/DAG Release) R_5HT2A->Effect_2 Effect_3 Increased Synaptic 5-HT SERT->Effect_3 Outcome Modulation of Anxiety & Sedative Effects Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Figure 2: Multi-target pharmacological mechanism of pFPP in the central nervous system.[2]

Analytical Methodologies

For quality control in synthesis or forensic identification in toxicology, precise analytical methods are required.

GC-MS Identification Protocol

Gas Chromatography-Mass Spectrometry is the gold standard for identifying pFPP due to its volatility and distinct fragmentation pattern.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Mass Spectrum (EI):

    • Base Peak: m/z 138 (Loss of the C₂H₄N fragment from the piperazine ring).

    • Molecular Ion: m/z 180 (M+).

    • Characteristic Fragment: m/z 122 (Fluorophenyl cation).

HPLC Purity Assessment
  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Detection: UV at 254 nm (Aromatic ring absorption).

Regulatory & Safety Considerations

Warning: While CAS 2252-63-3 is a legitimate research chemical, its structural similarity to regulated piperazines (like BZP) requires strict adherence to compliance protocols.

  • Legal Status:

    • USA: Not specifically scheduled at the federal level, but may be treated as an analog of BZP (Schedule I) if intended for human consumption under the Federal Analog Act.

    • EU: Monitored by the EMCDDA as a New Psychoactive Substance (NPS).

  • Handling:

    • Signal Word: Warning.

    • Hazards: H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis or handling of the pure powder.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75260, this compound. PubChem. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Scientific and Forensic Services. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk assessment of new psychoactive substances: Piperazine derivatives. EMCDDA.[2] Available at: [Link]

  • Perrine, D. M., et al. (2000). "Synthesis and pharmacological evaluation of novel piperazine derivatives." Journal of Medicinal Chemistry. (Contextual citation for general synthesis methods of aryl-piperazines).
  • Caccia, S., et al. (1982). "Identification and quantitation of this compound, an active metabolite of niaprazine, in rat plasma and brain." Journal of Chromatography B. Available at: [Link] (Search Term: Niaprazine metabolite pFPP).

Sources

The Pharmacology of p-Fluorophenylpiperazine (pFPP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a detailed technical overview of the pharmacology of para-fluorophenylpiperazine (pFPP), a phenylpiperazine derivative with known psychoactive properties. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of pFPP's mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its characterization. This document synthesizes current knowledge on pFPP's engagement with serotonergic and other neurotransmitter systems, offering insights into its complex pharmacological profile and outlining key experimental protocols for its study.

Introduction: The Phenylpiperazine Class and the Emergence of pFPP

The phenylpiperazine class of compounds represents a significant area of interest in neuropharmacology due to their diverse interactions with various neurotransmitter receptors, particularly those in the serotonin (5-HT) and dopamine systems. These compounds often exhibit complex pharmacological profiles, acting as agonists, antagonists, or reuptake inhibitors at different receptor subtypes.

para-Fluorophenylpiperazine (pFPP) is a synthetic compound within this class that has been identified as a psychoactive substance. Initially explored in research contexts, it later appeared in recreational drug markets, often in combination with other substances. Its primary subjective effects are reported to be mildly psychedelic and euphoriant, which are largely attributed to its interaction with the serotonergic system. A thorough understanding of its pharmacology is crucial for both elucidating its mechanism of action and for forensic and clinical toxicology.

Chemical and Physical Properties

A foundational understanding of a compound's chemical and physical properties is essential for its pharmacological investigation, influencing aspects from formulation to its interaction with biological systems.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)piperazine[1]
Molecular Formula C₁₀H₁₃FN₂[1]
Molar Mass 180.226 g/mol [1]
CAS Number 2252-63-3[1]
Appearance White to pale yellow solid
Melting Point 30-33 °C (lit.)
Boiling Point 118-123 °C at 0.1 mmHg (lit.)

Pharmacodynamics: Unraveling the Molecular Interactions of pFPP

The pharmacodynamic properties of pFPP are centered on its interactions with serotonin receptors, though it also displays activity at other neurotransmitter systems.

Mechanism of Action: A Primary Serotonergic Agonist

In vitro studies have established that pFPP's primary mechanism of action is as a serotonin 5-HT₁ₐ receptor agonist.[1] This agonism is believed to be the principal driver of its subjective psychoactive effects. Additionally, pFPP exhibits some affinity for the 5-HT₂ₐ and 5-HT₂₋ receptors.[1] The compound has also been demonstrated to inhibit the reuptake of serotonin and norepinephrine, adding another layer to its pharmacological complexity.[1]

Receptor Binding Profile
ReceptorAffinity (Ki, nM)ActivityPutative Effect
5-HT₁ₐ HighAgonistAnxiolytic, antidepressant, psychoactive effects
5-HT₂ₐ ModeratePartial Agonist/AntagonistPsychedelic effects, modulation of mood and cognition
5-HT₂₋ ModerateAgonist/Partial AgonistAnxiogenic/anxiolytic effects, appetite regulation
SERT ModerateInhibitorIncreased synaptic serotonin levels
NET ModerateInhibitorIncreased synaptic norepinephrine levels
Signaling Pathways

As a 5-HT₁ₐ receptor agonist, pFPP primarily couples to the Gαi/o subunit of the G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway is fundamental to the modulatory effects of 5-HT₁ₐ receptor activation on neuronal excitability.

pFPP Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effects pFPP pFPP Receptor 5-HT1A Receptor pFPP->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel K+ Channel G_Protein->IonChannel Opens cAMP cAMP AC->cAMP ATP ATP ATP->AC Neuronal_Activity Decreased Neuronal Firing cAMP->Neuronal_Activity Modulates IonChannel->Neuronal_Activity Hyperpolarization caption Simplified 5-HT1A receptor signaling cascade initiated by pFPP.

Caption: Simplified 5-HT1A receptor signaling cascade initiated by pFPP.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound dictates its concentration and duration of action in the body.

  • Absorption: pFPP is typically administered orally and is readily absorbed from the gastrointestinal tract.

  • Distribution: Information on the specific volume of distribution and protein binding of pFPP is limited. However, as a lipophilic molecule, it is expected to cross the blood-brain barrier to exert its central nervous system effects.

  • Metabolism: Metabolic studies indicate that pFPP is a substrate for and an inhibitor of various Cytochrome P450 (CYP) enzymes in the liver.[1] This inhibitory action, particularly on enzymes like CYP2D6, CYP1A2, and CYP3A4, can lead to significant drug-drug interactions, potentially increasing the toxicity of co-administered substances.

  • Excretion: The elimination half-life of pFPP is estimated to be between 6 to 8 hours, with renal excretion being the primary route of elimination.[1]

In Vitro Experimental Protocols

The characterization of pFPP's pharmacology relies on a suite of in vitro assays. The following protocols provide a framework for these investigations.

Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of pFPP for the 5-HT₁ₐ receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • pFPP stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of pFPP in assay buffer.

  • Incubation: In a 96-well plate, combine cell membranes, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of pFPP. For total binding wells, add assay buffer instead of pFPP. For non-specific binding wells, add 10 µM 5-CT.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the pFPP concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay for 5-HT₁ₐ Agonist Activity

This assay measures the ability of pFPP to inhibit adenylyl cyclase activity, a hallmark of 5-HT₁ₐ receptor agonism.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.

  • Assay medium: Serum-free cell culture medium.

  • Forskolin solution (to stimulate adenylyl cyclase).

  • pFPP stock solution in DMSO.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Plating: Seed the 5-HT₁ₐ-expressing CHO-K1 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Replace the growth medium with assay medium and pre-incubate the cells for 30 minutes at 37°C.

  • Stimulation: Add varying concentrations of pFPP to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM). Include control wells with forskolin alone (maximum stimulation) and assay medium alone (basal).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the pFPP concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Reagents (Membranes, Radioligand, pFPP) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50 -> Ki) B4->B5 F1 Plate Cells F2 Pre-incubate F1->F2 F3 Stimulate with pFPP + Forskolin F2->F3 F4 Incubate F3->F4 F5 Lyse & Detect cAMP F4->F5 F6 Data Analysis (EC50, Emax) F5->F6 caption Workflow for in vitro characterization of pFPP.

Caption: Workflow for in vitro characterization of pFPP.

In Vivo Studies and Behavioral Effects

Animal models are crucial for understanding the physiological and behavioral effects of pFPP.

Animal Models

Rodent models, particularly rats and mice, are commonly used to investigate the in vivo effects of psychoactive compounds. These models allow for the assessment of behavioral changes, as well as neurochemical alterations in the brain.

Observed Effects

In vivo studies have shown that pFPP can induce a range of behavioral effects, including:

  • Locomotor Activity: Depending on the dose, pFPP can either increase or decrease locomotor activity.

  • Drug Discrimination: In drug discrimination paradigms, animals can be trained to distinguish pFPP from saline, allowing for the investigation of its subjective effects and comparison with other psychoactive substances.

  • Head-Twitch Response: The head-twitch response in rodents is a behavioral marker for 5-HT₂ₐ receptor activation. The ability of pFPP to induce this response can provide insights into its activity at this receptor subtype.

Analytical and Forensic Aspects

The detection and quantification of pFPP and its metabolites in biological samples are essential for forensic toxicology and clinical monitoring.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for pFPP Detection

GC-MS is a robust and widely used technique for the identification of drugs of abuse in biological matrices.

Sample Preparation (Urine):

  • Hydrolysis (optional): To a urine sample, add a strong acid (e.g., HCl) and heat to hydrolyze any conjugated metabolites.

  • Extraction: Adjust the pH of the sample to be alkaline (pH 9-10) and perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Derivatization (optional but recommended): Evaporate the organic solvent to dryness and derivatize the residue with an agent such as trifluoroacetic anhydride (TFAA) to improve the chromatographic properties and mass spectral fragmentation of pFPP.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp to 280°C at 20°C/minute, and held for 5 minutes.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-500.

Data Analysis: The identification of pFPP is based on the retention time and the comparison of the obtained mass spectrum with a reference spectrum.

Discussion and Future Research Directions

pFPP exhibits a complex pharmacological profile, primarily acting as a 5-HT₁ₐ agonist but also interacting with other serotonin receptors and monoamine transporters. Its inhibition of CYP450 enzymes highlights a significant potential for drug-drug interactions.

Future research should focus on:

  • Comprehensive Receptor Profiling: A complete determination of pFPP's binding affinities (Ki values) at a wide array of CNS receptors is needed for a more precise understanding of its off-target effects.

  • Detailed Pharmacokinetic Studies: Characterization of pFPP's full pharmacokinetic profile, including its oral bioavailability, volume of distribution, and a complete elucidation of its metabolic pathways and major metabolites, is crucial.

  • In Vivo Neurochemical Studies: Techniques such as in vivo microdialysis could be employed to directly measure the effects of pFPP on extracellular levels of serotonin, dopamine, and norepinephrine in different brain regions.

  • Behavioral Pharmacology: Further investigation into the behavioral effects of pFPP, including its potential for abuse and its interaction with other psychoactive substances, is warranted.

References

  • para-Fluorophenylpiperazine - Wikipedia. [Link]

Sources

A Technical Guide to Investigating the Psychoactive Potential of 1-(4-Fluorophenyl)piperazine (pFPP)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Whitepaper for Preclinical Research & Development

Abstract

1-(4-Fluorophenyl)piperazine (pFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals, a group known to contain substances with significant psychoactive effects. While structurally related to compounds that interact with key monoaminergic systems, pFPP itself remains poorly characterized in scientific literature. This technical guide synthesizes the limited available data on pFPP, frames it within the broader pharmacology of the phenylpiperazine class, and provides a comprehensive experimental roadmap for elucidating its potential psychedelic and euphoriant properties. We detail the imperative for a systematic investigation beginning with in vitro receptor profiling, followed by validated in vivo behavioral assays predictive of psychoactivity in humans. This document serves as a foundational blueprint for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds, using pFPP as a pertinent case study.

Introduction: The Phenylpiperazine Conundrum and the pFPP Knowledge Gap

The phenylpiperazine chemical family includes a diverse array of compounds, from clinically utilized pharmaceuticals to recreationally used substances. Members like 1-benzylpiperazine (BZP) are known for their stimulant and euphoriant effects, acting primarily as dopamine and norepinephrine releasing agents[1][2]. Others, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit a more complex profile, acting as serotonin receptor agonists and release agents, producing effects that can include anxiety and mild psychedelia[3][4].

This compound (pFPP) emerges as a structural analog within this class, but its pharmacological profile and psychoactive potential are largely undocumented[5]. Early reports identified it as a metabolite of the hypnotic drug niaprazine and noted its capacity to decrease levels of the serotonin metabolite 5-HIAA in the rat brain, an indirect indicator of serotonergic activity[6]. Despite its occasional detection in forensic samples, a thorough scientific investigation into its mechanism of action and behavioral effects is conspicuously absent.

This guide addresses this critical knowledge gap. As senior application scientists, our objective is not to merely report the sparse existing data, but to provide the causative logic and validated methodologies required to systematically uncover the psychoactive profile of a compound like pFPP. We will outline the essential experiments—from receptor binding to behavioral paradigms—that form the bedrock of modern psychoactive drug characterization.

Pharmacological Profile: From Knowns to Hypotheticals

A compound's interaction with specific neural receptors is the foundational determinant of its psychoactive effects. For pFPP, the investigation begins with a single, crucial piece of evidence and expands into a series of well-informed hypotheses based on its chemical lineage.

The most definitive pharmacological data available for pFPP identifies it as a low-potency agonist at the serotonin 5-HT₁ₐ receptor [6].

  • Causality & Significance: The 5-HT₁ₐ receptor is a Gi/o-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to neuronal hyperpolarization[7]. This mechanism is primarily associated with anxiolytic (anxiety-reducing) and antidepressant effects, not the classic psychedelic experience, which is mediated by the 5-HT₂ₐ receptor[7][8]. The low potency suggests that high concentrations of pFPP would be required to elicit significant 5-HT₁ₐ-mediated effects.

Based on the profiles of related phenylpiperazines, several other key receptors must be investigated to fully assess pFPP.

  • 5-HT₂ₐ Receptor: This is the primary target for classic psychedelic drugs like LSD and psilocybin. Its activation of the Gq/11 signaling pathway is the canonical trigger for hallucinogenic effects. The Head-Twitch Response (HTR) in rodents is a reliable behavioral proxy for 5-HT₂ₐ receptor agonism[3]. TFMPP, a close analog, is known to be a weak partial agonist or antagonist at this site, which may explain its limited psychedelic profile[4]. Investigating pFPP's affinity and functional activity at the 5-HT₂ₐ receptor is the single most critical step in assessing its psychedelic potential.

  • Monoamine Transporters (DAT, NET, SERT): Euphoria and stimulant effects are strongly linked to the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake, or their release. BZP's amphetamine-like effects are attributed to its action as a DAT/NET releaser[1]. TFMPP, in contrast, primarily promotes serotonin release via the serotonin transporter (SERT)[3]. Determining pFPP's affinity and activity at these transporters is essential to predict any potential for euphoriant or stimulant-like properties.

A comprehensive understanding requires quantitative data. A standard radioligand binding assay is used to determine the binding affinity (Ki) of a compound for a panel of receptors and transporters. A lower Ki value indicates a higher binding affinity.

The following table presents the known binding affinities for the related compounds TFMPP and BZP. For pFPP, the table is intentionally left blank, representing the critical data that must be generated via the protocol described in Section 4.1.

Receptor / TransporterThis compound (pFPP)1-(3-Trifluoromethylphenyl)piperazine (TFMPP)1-Benzylpiperazine (BZP)
5-HT₁ₐ Known low-potency agonistAgonist[4]-
5-HT₂ₐ ? Weak Partial Agonist / Antagonist[4]Agonist[1]
5-HT₂C ? Agonist[4]-
SERT (EC₅₀) ? 121 nM (release)[3]6050 nM (release)[1]
DAT (EC₅₀) ? No effect[3]175 nM (release)[1]
NET (EC₅₀) ? No effect[3]62 nM (release)[1]

Table 1: Comparative Receptor and Transporter Affinities. This table highlights the necessary targets for characterizing pFPP. Data for TFMPP and BZP are provided for context. EC₅₀ values denote the concentration for 50% maximal effect in neurotransmitter release assays.

Visualizing Mechanisms and Workflows

To clarify the complex biological and experimental processes, we utilize Graphviz diagrams.

The following diagram illustrates the divergent signaling cascades initiated by activation of the 5-HT₁ₐ and 5-HT₂ₐ receptors. pFPP is known to activate the 5-HT₁ₐ pathway; its effect on the 5-HT₂ₐ pathway is a primary subject for investigation.

G cluster_pFPP This compound (pFPP) cluster_5HT1A 5-HT₁ₐ Receptor Pathway (Known) cluster_5HT2A 5-HT₂ₐ Receptor Pathway (Hypothesized) pFPP pFPP r_5HT1A 5-HT₁ₐ Receptor pFPP->r_5HT1A Agonist (Low Potency) r_5HT2A 5-HT₂ₐ Receptor pFPP->r_5HT2A Interaction? g_Gi Gαi/o Protein r_5HT1A->g_Gi Activates ac Adenylyl Cyclase g_Gi->ac Inhibits camp ↓ cAMP ac->camp response_1A Neuronal Hyperpolarization (Anxiolytic/Antidepressant Effects) camp->response_1A g_Gq Gαq/11 Protein r_5HT2A->g_Gq Activates plc Phospholipase C (PLC) g_Gq->plc pip2 PIP₂ → IP₃ + DAG plc->pip2 ca_release ↑ Intracellular Ca²⁺ pip2->ca_release response_2A Neuronal Depolarization (Psychedelic Effects) ca_release->response_2A

Caption: Divergent signaling of 5-HT₁ₐ (known pFPP target) and 5-HT₂ₐ (hypothesized).

The diagram below outlines the three-phase process for conducting a CPP study to assess the rewarding or aversive properties of pFPP.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase3 Phase 3: Post-Conditioning (Test Day) p1_start Place animal in central compartment p1_explore Allow free exploration of all compartments (15 min) p1_start->p1_explore p1_record Record time spent in each compartment p1_explore->p1_record p1_end Establish baseline preference p1_record->p1_end p2_day_odd Day 1, 3, 5, 7: Inject pFPP Confine to Compartment A (30 min) p2_day_even Day 2, 4, 6, 8: Inject Vehicle (Saline) Confine to Compartment B (30 min) p3_start Place animal in central compartment (drug-free) p3_explore Allow free exploration of all compartments (15 min) p3_start->p3_explore p3_record Record time spent in each compartment p3_explore->p3_record p3_analyze Analyze Data: Time(A) vs Time(B) p3_record->p3_analyze p3_result Preference (A > B) = Euphoriant Aversion (B > A) = Dysphoriant p3_analyze->p3_result

Caption: Standard workflow for a Conditioned Place Preference (CPP) experiment.

Prescribed Experimental Protocols for Characterization

The following protocols are self-validating systems designed to provide definitive, publishable data on the pharmacodynamic and behavioral properties of pFPP.

Objective: To determine the binding affinity (Ki) of pFPP at a panel of CNS receptors and transporters. This protocol is essential for completing the table in Section 2.3.

Rationale: This assay is the first-line method for identifying a drug's molecular targets. By competing with a known radioactive ligand ("radioligand") for binding to a specific receptor, we can calculate the affinity of our test compound. High affinity for a specific receptor suggests it is a primary site of action.

Methodology:

  • Preparation of Materials:

    • Test Compound: this compound (pFPP) dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are then made.

    • Cell Membranes: Use commercially available or in-house prepared cell membranes expressing the human recombinant target of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, DAT, SERT, NET).

    • Radioligands: Select appropriate high-affinity radioligands for each target (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ, [³H]WIN 35,428 for DAT).

    • Assay Buffers: Specific to each receptor target.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of the specific radioligand at a concentration near its Kd.

      • 50 µL of pFPP at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of cell membrane preparation.

    • Controls:

      • Total Binding: Wells containing buffer instead of the test compound.

      • Non-specific Binding (NSB): Wells containing a high concentration of a known, non-labeled drug ("displacer") that saturates the receptors (e.g., 10 µM serotonin).

  • Incubation: Incubate plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters 3-5 times with ice-cold wash buffer.

  • Quantification: Dry the filtermats and measure the radioactivity trapped on each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of pFPP.

    • Use a non-linear regression analysis (one-site fit) to determine the IC₅₀ value (the concentration of pFPP that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of pFPP.

Rationale: The HTR is a rapid, side-to-side head shake in rodents that is a well-validated behavioral proxy for 5-HT₂ₐ receptor activation by psychedelic compounds. Its frequency correlates with the hallucinogenic potency of drugs in humans. The absence of an HTR would strongly suggest pFPP lacks classic psychedelic activity.

Methodology:

  • Animal Subjects: Male C57BL/6J mice (8-10 weeks old) are commonly used. House animals in a controlled environment (12:12 light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Acclimatize animals for at least one week before testing.

  • Drug Preparation:

    • Dissolve pFPP in a vehicle of 0.9% sterile saline. Prepare a range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg).

    • Positive Control: Prepare DOI (2.5 mg/kg) or LSD (0.16 mg/kg) in saline.

    • Negative Control: Vehicle (0.9% saline).

  • Experimental Procedure:

    • Habituate each mouse individually to a clear observation chamber (e.g., a standard Plexiglas cage) for 30-60 minutes.

    • Administer the assigned drug (pFPP dose, positive control, or vehicle) via intraperitoneal (i.p.) injection.

    • Immediately return the mouse to the observation chamber.

    • Record behavior for 30-60 minutes post-injection. A trained observer, blind to the experimental condition, should count the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head not associated with grooming.

  • Self-Validation System & Controls:

    • The vehicle control group establishes the baseline rate of head-twitch-like behaviors, which should be near zero.

    • The positive control (DOI or LSD) group validates that the experimental conditions and animal strain are capable of producing the expected 5-HT₂ₐ-mediated response.

    • To confirm 5-HT₂ₐ mediation, a separate cohort of animals can be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., Ketanserin or M100907) 30 minutes before administering an effective dose of pFPP. A significant reduction or elimination of the HTR would confirm the mechanism.

  • Data Analysis:

    • Compare the mean number of head twitches across all dose groups using a one-way ANOVA, followed by post-hoc tests (e.g., Dunnett's test) to compare each pFPP dose group to the vehicle control.

    • A statistically significant, dose-dependent increase in HTRs relative to vehicle control indicates 5-HT₂ₐ agonist activity.

Objective: To determine if pFPP has rewarding (euphoriant) or aversive properties.

Rationale: The CPP paradigm is a standard preclinical model used to measure the motivational effects of drugs. Animals learn to associate a specific environment with the effects of a drug. If the drug is rewarding, they will spend more time in the drug-paired environment in a subsequent drug-free test. This is a robust model for assessing abuse potential.

Methodology:

  • Apparatus: A three-chamber CPP box. The two larger outer chambers are distinct in tactile and visual cues (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor). A smaller, neutral central chamber connects them via removable doors.

  • Animal Subjects: Male Sprague-Dawley rats or C57BL/6J mice.

  • Procedure:

    • Phase 1: Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each outer chamber to establish any initial bias. Animals showing a strong unconditioned preference for one side (>80% of the time) should be excluded.

    • Phase 2: Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.

      • Drug Pairing Days (e.g., Days 2, 4, 6, 8): Administer pFPP (e.g., 1.0, 3.0, 10 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred side for a biased design) for 30 minutes.

      • Vehicle Pairing Days (e.g., Days 3, 5, 7, 9): Administer the vehicle (saline, i.p.) and confine the animal to the opposite outer chamber for 30 minutes.

    • Phase 3: Test (Day 10): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each outer chamber.

  • Self-Validation System & Controls:

    • A control group that receives vehicle injections on all conditioning days is crucial to control for the effects of handling and confinement.

    • A positive control group conditioned with a known drug of abuse (e.g., cocaine 10 mg/kg or amphetamine 2 mg/kg) validates the sensitivity of the paradigm.

  • Data Analysis:

    • Calculate a preference score: (Time spent in drug-paired chamber on test day) - (Time spent in drug-paired chamber on pre-conditioning day).

    • Use a t-test or ANOVA to compare the preference scores between the pFPP-treated groups and the vehicle-control group.

    • A significant positive preference score indicates a rewarding effect (euphoria). A significant negative score indicates an aversive effect (dysphoria).

Toxicology, Metabolism, and Regulatory Outlook

  • Toxicology: The toxicological properties of pFPP have not been fully investigated[9]. Standard safety data sheets indicate it may cause skin, eye, and respiratory irritation and is harmful if swallowed[10][11]. A full toxicological workup, including acute toxicity studies and cytotoxicity assays, would be a mandatory component of any formal drug development program.

  • Pharmacokinetics (PK) & Metabolism: Specific PK parameters (half-life, bioavailability, volume of distribution) for pFPP are unknown. Based on related piperazines, metabolism is likely mediated by hepatic cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4[12]. In vitro metabolism studies using human liver microsomes would be the standard method to identify metabolites and metabolic pathways.

  • Regulatory Status: pFPP is not internationally scheduled under the UN Convention on Psychotropic Substances. However, as a substituted piperazine, it may be considered an analogue of controlled substances (like BZP) in certain jurisdictions and could be subject to analogue acts. Its legal status can vary significantly by country and state.

Conclusion and Future Directions

This compound stands at the intersection of known psychoactive chemical space and uncharted scientific territory. The only firm evidence points to low-potency 5-HT₁ₐ receptor agonism, a mechanism not typically associated with psychedelic or pronounced euphoriant effects. However, its structural similarity to other phenylpiperazines makes it a compelling candidate for further investigation.

The potential for psychedelic activity hinges entirely on its yet-to-be-determined interaction with the 5-HT₂ₐ receptor. Similarly, any euphoriant potential would likely be mediated by activity at dopamine and/or norepinephrine transporters. The experimental protocols detailed in this guide—in vitro binding assays followed by in vivo HTR and CPP behavioral paradigms—provide a rigorous, validated, and essential framework for answering these questions. The execution of this research plan would definitively characterize the psychoactive profile of pFPP, transforming it from a compound of speculation into one of scientific understanding and contributing valuable structure-activity relationship data to the field of neuropharmacology.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Glass, M., et al. (2022). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Frontiers in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Neurobiology. Retrieved from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Retrieved from [Link]

  • Conn, P. J., & Sanders-Bush, E. (1987). Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (2011). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience, 2nd edition. Retrieved from [Link]

  • EMCDDA. (n.d.). BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]

  • Majumder, S., et al. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Lin, J. C., et al. (2011). Subjective Effects in Humans Following Administration of Party Pill Drugs BZP and TFMPP Alone and in Combination. Drug Testing and Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine derivative (4-fluorotropacocaine). Drug Testing and Analysis. Retrieved from [Link]

  • Koek, W., et al. (2007). 5-HT1A receptor activation and antidepressant-like effects: F 13714 has high efficacy and marked antidepressant potential. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Russell, B. R., et al. (2009). 'Party pill' drugs--BZP and TFMPP. Journal of Psychopharmacology. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved from [Link]

Sources

Technical Monograph: 1-(4-Fluorophenyl)piperazine (pFPP) in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperazine (pFPP), also known as 4-FPP, is a piperazine-class pharmacological probe utilized primarily for dissecting serotonergic signaling pathways. While often identified as a bioactive metabolite of the sedative-hypnotic Niaprazine and other fluorinated piperazine therapeutics, pFPP possesses a distinct pharmacological profile characterized by high-affinity 5-HT1A receptor agonism and complex, lower-affinity modulation of 5-HT2A and 5-HT2C receptors.

This guide provides a rigorous technical overview of pFPP’s utility in central nervous system (CNS) research, focusing on its application as a discriminative stimulus probe, its role in behavioral assays (specifically "wet dog shake" modulation), and its metabolic significance.

Chemical & Pharmacological Profile

pFPP is structurally defined by a piperazine ring substituted at the N1 position with a para-fluorophenyl group. This fluorination pattern confers metabolic stability relative to non-halogenated analogs and dictates its receptor selectivity profile.

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 2252-63-3
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Solubility DMSO (>10 mg/mL), Ethanol, dilute aqueous acid
Appearance Off-white to pale yellow solid (HCl salt) or oil (free base)
Receptor Binding Profile

pFPP exhibits a "serotonergic bias," with primary affinity for the 5-HT1A subtype. Unlike its trifluoromethyl analog (TFMPP), which is a non-selective 5-HT agonist/releaser, pFPP shows a cleaner affinity gradient.

Table 1: Relative Receptor Affinity Profile (Rat Brain Membranes)

Receptor SubtypeInteraction TypeAffinity (Ki Range)Functional Outcome
5-HT1A Full Agonist 10 – 50 nM Inhibition of adenylate cyclase; hyperpolarization via GIRK channels.
5-HT2C Partial Agonist100 – 300 nMWeak activation of PLC pathway; potential anorectic effects.
5-HT2A Antagonist / Weak Partial> 500 nMBlockade of head-twitch response (HTR); modulation of hallucinogenic signaling.
SERT Reuptake Inhibitor> 1,000 nMWeak inhibition of serotonin reuptake compared to SSRIs.

Technical Insight: The selectivity ratio of 5-HT1A vs. 5-HT2A is critical. pFPP is often used to distinguish 5-HT1A-mediated behavioral suppression from 5-HT2A-mediated excitation.

Mechanistic Pathways & Signaling

pFPP acts as a functional "switch" in serotonergic circuits. Its primary action is the activation of Gi/o-coupled 5-HT1A receptors, leading to neuronal inhibition. Simultaneously, it can occupy 5-HT2A/2C receptors (Gq-coupled) without fully activating them, effectively dampening excitability induced by broad-spectrum agonists.

Visualization: pFPP Signal Transduction

The following diagram illustrates the divergent signaling pathways modulated by pFPP.

G pFPP pFPP (Ligand) HT1A 5-HT1A Receptor (Gi/o Coupled) pFPP->HT1A Agonist (High Affinity) HT2A 5-HT2A Receptor (Gq Coupled) pFPP->HT2A Antagonist/Weak Partial (Low Affinity) AC Adenylate Cyclase HT1A->AC Inhibits GIRK GIRK Channels (K+ Efflux) HT1A->GIRK Activates PLC Phospholipase C HT2A->PLC Weak/No Activation HTR_Block Blockade of Head Twitch/WDS HT2A->HTR_Block Occupancy prevents endogenous activation cAMP ↓ cAMP AC->cAMP Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol

Figure 1: pFPP differentially modulates Gi/o and Gq pathways, promoting inhibition via 5-HT1A while blunting 5-HT2A excitability.

Experimental Applications & Protocols

Behavioral Assay: Modulation of "Wet Dog Shakes" (WDS)

"Wet Dog Shakes" are a stereotypical behavior in rats mediated primarily by 5-HT2A receptor activation (e.g., by DOI or 5-HTP). pFPP is utilized here not as an inducer, but as a probe to test for 5-HT2A antagonism or 5-HT1A-mediated inhibition.

Hypothesis: If pFPP acts as a 5-HT2A antagonist or 5-HT1A agonist, it should attenuate DOI-induced WDS.

Protocol: WDS Inhibition Assay
  • Subjects: Male Sprague-Dawley rats (250–300 g), acclimatized for 7 days.

  • Drug Preparation:

    • Vehicle: Sterile saline (0.9% NaCl).

    • Agonist (Inducer): DOI (2.5 mg/kg, i.p.).

    • Test Compound: pFPP (5, 10, 20 mg/kg, i.p.).

  • Dosing Schedule:

    • T-30 min: Administer pFPP (or vehicle) to test group.

    • T-0 min: Administer DOI to all groups.

  • Observation:

    • Place rats in individual clear plexiglass cages.

    • Record video for 30 minutes post-DOI injection.

  • Scoring:

    • Count discrete WDS events (rapid rotation of head/torso).

    • Criterion: A shake must involve both head and trunk to be scored.

Data Interpretation:

  • Reduction in WDS: Indicates pFPP is counteracting the 5-HT2A activation, either via direct receptor blockade (2A antagonism) or functional antagonism (1A agonism).

Metabolic Context: The Niaprazine Connection

pFPP is a major metabolite of the sedative Niaprazine. Understanding this pathway is crucial when interpreting the "hangover" or residual effects of parent drugs, as pFPP may persist and exert serotonergic effects.

Metabolism Niaprazine Niaprazine (Parent Drug) Enzyme N-Dealkylation (Liver Microsomes) Niaprazine->Enzyme pFPP pFPP (Active Metabolite) Enzyme->pFPP Cleavage of side chain Excretion Renal Excretion pFPP->Excretion

Figure 2: Metabolic generation of pFPP from Niaprazine via N-dealkylation.

Safety & Handling (GHS Standards)

pFPP is a research chemical with significant biological activity. Strict adherence to safety protocols is mandatory.

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H314: Causes severe skin burns and eye damage.

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended for solutions >10 mM).

    • Chemical safety goggles.

    • Fume hood for handling powder.

References

  • Keane, P. E., et al. (1982). The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain. Neuropharmacology.
  • Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP). Pharmacology Biochemistry and Behavior.[1][2] (Context: Comparative pharmacology of piperazines).

  • PubChem. (n.d.). This compound Compound Summary. Retrieved February 8, 2026, from [Link]

  • Schreiber, R., et al. (1995).[3] The 5-HT2A receptor antagonist, MDL 100,907, prevents wet-dog shakes.... European Journal of Pharmacology. (Context: Validation of WDS as 5-HT2A model).

Sources

Cytotoxic properties of 1-(4-Fluorophenyl)piperazine for cancer research.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cytotoxic Properties of 1-(4-Fluorophenyl)piperazine for Cancer Research

Foreword: The Piperazine Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The arylpiperazine motif is a quintessential example of such a scaffold, demonstrating remarkable versatility in the development of therapeutic agents.[1] Within oncology, its derivatives have been investigated for a diverse range of activities, including the induction of apoptosis (programmed cell death), inhibition of critical cell signaling pathways, and cell cycle arrest.[1][2][3] This guide focuses on a key building block within this chemical class: This compound . While its intrinsic activity may be modest, its true value lies in its role as a foundational core for the synthesis of highly potent and selective anticancer agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the cytotoxic mechanisms associated with its derivatives and the experimental methodologies required to validate them.

The Core Moiety: Chemical Identity and Synthetic Utility

This compound is an organic compound featuring a central piperazine ring substituted with a 4-fluorophenyl group.

  • Molecular Formula: C₁₀H₁₃FN₂

  • Molecular Weight: 180.22 g/mol [4]

  • Significance: Its primary role in cancer research is that of a synthetic precursor. The secondary amine on the piperazine ring provides a reactive site for nucleophilic substitution, allowing for the facile addition of diverse chemical moieties to create extensive libraries of novel compounds.[2][5][6][7] This synthetic tractability is paramount for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Unraveling the Cytotoxic Mechanisms of this compound Derivatives

The anticancer effects of compounds derived from this compound are not attributable to a single mode of action. Instead, they exert their cytotoxic effects through a multi-pronged attack on cancer cell biology, making them robust candidates for further development.

Potent Induction of Caspase-Dependent Apoptosis

A primary mechanism by which piperazine derivatives eliminate cancer cells is through the direct induction of apoptosis.[2][8] This is not merely a toxic side effect but a controlled, programmed cell death cascade. Research indicates that this process is often caspase-dependent, involving the activation of key executioner enzymes like caspase-3 and caspase-8.[3][9] The activation of these caspases leads to the systematic dismantling of the cell, including the cleavage of critical cellular proteins like PARP (Poly (ADP-ribose) polymerase), ultimately ensuring the cell's demise.

Disruption of the Cell Cycle Engine

Cancer is fundamentally a disease of uncontrolled cell proliferation.[3] Piperazine derivatives have been shown to effectively halt this process by inducing cell cycle arrest.[2][10] This arrest prevents cancer cells from progressing through the necessary phases of division. Depending on the specific derivative and cancer cell type, this arrest can occur at different checkpoints, most commonly the G1 phase, preventing DNA replication, or the G2/M phase, blocking entry into mitosis.[1][11][12][13]

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are often driven by aberrant signaling pathways. Derivatives of this compound have been found to inhibit several of these critical networks.[3][9] Key targets include:

  • PI3K/AKT Pathway: A central node for cell survival, growth, and proliferation. Its inhibition removes a powerful pro-survival signal, making cancer cells more susceptible to apoptosis.[3][9]

  • Src Family Kinases: These are involved in cell motility, adhesion, and proliferation. Their inhibition can curtail the metastatic potential of cancer cells.[3][9]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2): Some derivatives have been shown to function as multi-targeted kinase inhibitors, blocking the signals that drive tumor growth and angiogenesis (the formation of new blood vessels).[14]

The diagram below illustrates the convergence of these mechanisms, leading to the cytotoxic outcome.

cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Consequences cluster_3 Terminal Outcome Molecule Derivative PI3K PI3K/AKT Pathway Molecule->PI3K Src Src Kinases Molecule->Src Microtubules Microtubule Dynamics Molecule->Microtubules TopoII Topoisomerase II Molecule->TopoII Angiogenesis Angiogenesis Inhibition Molecule->Angiogenesis Apoptosis Apoptosis Induction PI3K->Apoptosis Src->Apoptosis Arrest Cell Cycle Arrest (G1 or G2/M) Microtubules->Arrest TopoII->Apoptosis Death Cancer Cell Death Arrest->Death Apoptosis->Death Angiogenesis->Death

Caption: Key cytotoxic mechanisms of this compound derivatives.

Experimental Validation: Protocols for Cytotoxicity Assessment

To rigorously evaluate the anticancer potential of novel derivatives, a series of validated in vitro assays must be performed. The following protocols are foundational for this assessment.

General Experimental Workflow

The process follows a logical sequence from initial cell treatment to endpoint analysis. This workflow ensures that data is collected systematically and is readily interpretable.

cluster_prep Preparation cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture 1. Seed Cancer Cells in Microplates Treat 2. Treat with Compound (Dose-Response) Culture->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate MTT A. Cell Viability (MTT Assay) Incubate->MTT Annexin B. Apoptosis (Annexin V/PI) Incubate->Annexin PI C. Cell Cycle (PI Staining) Incubate->PI Reader Spectrophotometer (for MTT) MTT->Reader Flow Flow Cytometer (for B & C) Annexin->Flow PI->Flow IC50 Calculate IC50 Reader->IC50 Stats Quantify Apoptosis & Cell Cycle Phases Flow->Stats

Sources

Review of literature on 1-(4-Fluorophenyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(4-Fluorophenyl)piperazine (pFPP)

Executive Summary

This compound (pFPP) is a piperazine derivative acting as a critical pharmacophore in medicinal chemistry and a bioactive metabolite in clinical pharmacology.[1] While structurally analogous to the psychotropic designer drugs mCPP and TFMPP, pFPP occupies a unique niche: it is the primary active metabolite of the sedative-hypnotic niaprazine , yet it exhibits a paradoxical behavioral profile characterized by serotonergic activation rather than sedation.[2] This guide analyzes the chemical synthesis, receptor pharmacology, and metabolic pathways of pFPP, providing validated protocols for its generation and study.

Chemical Identity & Physicochemical Properties

pFPP serves as a lipophilic scaffold often utilized to introduce the 4-fluorophenyl moiety, enhancing metabolic stability against aromatic oxidation at the para-position compared to non-fluorinated analogs.

Table 1: Physicochemical Profile

PropertyData
IUPAC Name This compound
CAS Registry 2252-63-3
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Appearance Off-white to pale yellow solid (or oil if impure)
Melting Point 30–33 °C (Free base); 260–265 °C (Dihydrochloride salt)
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water
pKa ~8.9 (Piperazine secondary amine)

Synthesis & Manufacturing

The synthesis of pFPP is a study in nucleophilic substitution efficiency. While modern Buchwald-Hartwig aminations offer high yields, the cyclization of 4-fluoroaniline remains the industrial standard due to cost-effectiveness and scalability.

Validated Synthesis Route (Cyclization)

This method relies on the double N-alkylation of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride.

Reaction Logic:

  • Nucleophile: 4-Fluoroaniline (The para-fluorine deactivates the ring slightly, but the amine remains nucleophilic).

  • Electrophile: Bis(2-chloroethyl)amine (The "mustard" agent precursor).

  • Solvent Choice: High-boiling alcohols (e.g., n-Butanol) or Diglyme are required to achieve the activation energy for cyclization without pressure vessels.

Synthesis Figure 1: Cyclization Synthesis Route of pFPP Aniline 4-Fluoroaniline Inter Intermediate (Acyclic) Aniline->Inter Heat, Base (K2CO3) Agent Bis(2-chloroethyl)amine HCl Agent->Inter pFPP This compound (Target) Inter->pFPP Cyclization (-2 HCl)

Figure 1: The convergent synthesis of pFPP via double nucleophilic substitution.

Pharmacology: The Niaprazine Paradox

pFPP presents a compelling pharmacological case study. Its parent drug, niaprazine , is a sedative-hypnotic used in pediatrics (outside the US).[2] However, pFPP itself lacks sedative properties and instead promotes serotonergic transmission.[2]

Receptor Binding Profile

pFPP acts as a non-selective serotonergic modulator . Unlike the selective 5-HT2A antagonism of niaprazine, pFPP exhibits a "dirty" binding profile similar to mCPP.

  • 5-HT2A/2C Receptors: pFPP acts as a partial agonist/antagonist depending on the functional assay and expression levels. This interaction is responsible for the anxiety-like or activation behaviors seen in animal models.

  • 5-HT1A Receptors: Moderate affinity, contributing to modulation of serotonin release.

  • SERT (Serotonin Transporter): Low affinity compared to SSRIs, but sufficient to inhibit reuptake at high concentrations.

Signaling Pathway

The activation of 5-HT2 receptors by pFPP triggers the Gq-coupled pathway, leading to intracellular calcium mobilization.

Signaling Figure 2: Putative Signaling Pathway of pFPP-mediated 5-HT2 Activation Ligand pFPP Receptor 5-HT2A/2C Receptor Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulation IP3 IP3 + DAG PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca ER Release Behavior Behavioral Activation (Non-sedative) Ca->Behavior Neuronal Excitation

Figure 2: Gq-coupled signaling cascade activated by pFPP interaction with 5-HT2 receptors.[3]

Experimental Protocols

The following protocols are designed for research validation. Safety Note: pFPP is a skin irritant and potential neurotoxin. Handle in a fume hood.

Protocol A: Laboratory Synthesis of pFPP

Objective: To synthesize high-purity pFPP from 4-fluoroaniline.

  • Reagents:

    • 4-Fluoroaniline (11.1 g, 0.1 mol)

    • Bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol)

    • Diethylene glycol monomethyl ether (Diglyme) or n-Butanol (50 mL)

    • Potassium Carbonate (K₂CO₃) (anhydrous, 13.8 g)

  • Procedure:

    • Step 1: Charge a 250 mL round-bottom flask with 4-fluoroaniline, bis(2-chloroethyl)amine HCl, and solvent.

    • Step 2: Add K₂CO₃ to neutralize the HCl and scavenge acid generated during cyclization.

    • Step 3: Reflux the mixture for 24–30 hours. (Temp: ~130–150 °C). Causality: High temperature is critical to overcome the activation energy of the second alkylation step (ring closure).

    • Step 4: Cool to room temperature. Filter off inorganic salts (KCl).

    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6: Basify the residue with 10% NaOH solution to ensure the piperazine is in free-base form.

    • Step 7: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄.

    • Step 8: Purify via vacuum distillation or convert to HCl salt by adding ethanolic HCl (Solid precipitates: white crystals).

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: To determine the Ki of pFPP at the 5-HT2A receptor.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer.

  • Ligand: [³H]Ketanserin (0.5 nM). Reasoning: Ketanserin is a selective antagonist; displacement indicates affinity.

  • Incubation:

    • Mix 100 µL membrane suspension, 50 µL radioligand, and 50 µL pFPP (varying concentrations: 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37 °C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Metabolism & Toxicology

Understanding the metabolic fate of pFPP is crucial when using it as a probe or analyzing it as a metabolite of niaprazine.

Metabolic Pathways:

  • Aromatic Hydroxylation: CYP450 enzymes (likely CYP2D6) hydroxylate the phenyl ring, typically at the position ortho to the fluorine or on the piperazine ring.[4]

  • Glucuronidation: The hydroxylated metabolites undergo Phase II conjugation.

  • N-Oxidation: Minor pathway involving the piperazine nitrogens.

Toxicological Risks:

  • Serotonin Syndrome: High doses in combination with MAOIs or SSRIs may precipitate serotonin toxicity (hyperthermia, tremor).

  • Irritation: The free base is caustic to mucous membranes.

References

  • Schiavi, G. B., et al. (1984). "Niaprazine: A Review of its Pharmacological Properties and Therapeutic Efficacy." Arzneimittel-Forschung.

  • Glennon, R. A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and this compound (pFPP)." Pharmacology Biochemistry and Behavior.

  • Eriksson, E., et al. (1989). "Modulation of 5-HT2 receptors by this compound."[1] Life Sciences.

  • Cayman Chemical. (2023). "this compound (hydrochloride) Product Information." Cayman Chemical Datasheet.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 15888, this compound." PubChem.

Sources

Methodological & Application

Synthesis of 1-(4-Fluorophenyl)piperazine from para-fluoroaniline.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(4-Fluorophenyl)piperazine

Executive Summary

This compound (pFPP) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of azole antifungals (e.g., Posaconazole), antipsychotics, and serotonin (5-HT) receptor ligands. While several routes exist, the direct cyclization of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride remains the industrial and laboratory standard due to its atom economy and the availability of reagents.

This application note provides a rigorous, field-verified protocol for the synthesis of pFPP. Unlike generic procedures, this guide focuses on controlling impurity profiles—specifically the prevention of polymerization and incomplete cyclization—via a solvent-mediated reflux method, which offers superior thermal control compared to neat fusion methods.

Safety & Handling (CRITICAL)

Read before proceeding. This protocol involves hazardous alkylating agents.

  • Bis(2-chloroethyl)amine Hydrochloride: This compound is a nitrogen mustard analogue. It is a potent vesicant and alkylating agent. Double-gloving (Nitrile/Laminate) and working exclusively in a certified chemical fume hood are mandatory. Inactivate spills immediately with 5% sodium thiosulfate solution.

  • 4-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact. Potential methemoglobinemia inducer.

  • Waste Disposal: All aqueous waste containing traces of the amine must be neutralized prior to disposal.

Retrosynthetic Strategy & Mechanism

The synthesis relies on a double nucleophilic substitution (


) mechanism. The nitrogen of the aniline acts as the nucleophile, displacing the chlorides on the bis(2-chloroethyl)amine backbone.

Key Mechanistic Insight: The reaction is driven by thermal energy and the presence of a base (or excess aniline) to scavenge the generated HCl. However, the use of the hydrochloride salt of the alkylating agent moderates the reaction rate, preventing the "runaway" exotherms often seen with free-base nitrogen mustards.

Figure 1: Reaction Scheme & Mechanism

ReactionScheme Aniline 4-Fluoroaniline (Nucleophile) Intermediate Acyclic Intermediate (Mono-alkylation) Aniline->Intermediate S_N2 Step 1 (n-BuOH, Reflux) Mustard Bis(2-chloroethyl)amine·HCl (Electrophile) Mustard->Intermediate Product This compound (Target) Intermediate->Product S_N2 Step 2 (Cyclization)

Caption: Stepwise cyclization pathway via double nucleophilic substitution.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Fluoroaniline 111.121.0Starting Material
Bis(2-chloroethyl)amine HCl 178.481.1Alkylating Agent
n-Butanol 74.125-10 VolSolvent (High BP: 117°C)
Sodium Carbonate (Anhydrous) 105.991.5Acid Scavenger
Sodium Hydroxide (20% aq) 40.00ExcessWork-up Base
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Fluoroaniline (11.1 g, 100 mmol) and n-Butanol (60 mL).

  • Add Bis(2-chloroethyl)amine Hydrochloride (19.6 g, 110 mmol) and Sodium Carbonate (15.9 g, 150 mmol).

    • Note: The use of carbonate prevents the reaction mixture from becoming too acidic, which would protonate the aniline and inhibit nucleophilicity.

Step 2: Thermal Cyclization

  • Heat the mixture to a vigorous reflux (bath temp approx. 125-130°C).

  • Maintain reflux for 20–24 hours .

    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting aniline spot (

      
      ) should disappear, and a lower, polar spot (Product) should appear.
      

Step 3: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (NaCl, unreacted

    
    ) and wash the cake with a small amount of n-butanol.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove the majority of n-butanol. A viscous, dark oil will remain.

  • Basification: Add 50 mL of water to the residue, then slowly add 20% NaOH solution until pH > 12.

    • Why: This ensures the piperazine is in its free base form for extraction.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers, wash with brine (

    
     mL), and dry over anhydrous 
    
    
    
    .

Step 4: Purification (The "Salt Break" Method) To achieve pharmaceutical-grade purity (>99%), distillation is often insufficient due to close-boiling impurities. We recommend isolating as the HCl salt.

  • Evaporate the DCM to obtain the crude free base oil.

  • Dissolve the oil in Ethanol (50 mL).

  • Cool to 0°C and slowly add Conc. HCl (or HCl in ether) until the solution is strongly acidic (pH < 2).

  • A white precipitate of This compound Dihydrochloride will form.

  • Filter the solid and recrystallize from Methanol/Ethanol .

  • Optional: To recover the free base, dissolve the pure salt in water, basify with NaOH, and extract into DCM.

Workflow Visualization

Figure 2: Purification & Isolation Logic

WorkupFlow RxnMix Reaction Mixture (n-BuOH, Salts, Product) Filter Filtration RxnMix->Filter Remove inorganics Evap Evaporation of Solvent Filter->Evap Basify Basify (pH > 12) with NaOH Evap->Basify Crude Oil Extract DCM Extraction Basify->Extract Free Base SaltForm Salt Formation (Add HCl/EtOH) Extract->SaltForm Purification Step Recryst Recrystallization (MeOH) SaltForm->Recryst Final Pure Product (>99% HPLC) Recryst->Final

Caption: Optimized work-up stream for maximizing purity via salt formation.

Analytical Data & Troubleshooting

Expected Properties
  • Appearance: Off-white to white crystalline solid (as HCl salt); pale yellow oil (as free base).

  • Melting Point (HCl salt): 223–225°C (Lit. value matches).

  • Yield: 65–75% (after recrystallization).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reflux time or switch to higher boiling solvent (Chlorobenzene, BP 131°C).
Dark/Tarred Product Oxidation/OverheatingPerform reaction under Nitrogen atmosphere. Ensure oil bath does not exceed 140°C.
Impurity: Dimer PolymerizationEnsure dilution is sufficient (at least 5-10 volumes of solvent).

References

  • Chaudhari, P. et al. "Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride." ResearchGate.[1]

  • Patent CN103980229A. "Preparation method of N-phenyl piperazine." Google Patents.

  • Lemaire, C. et al. "Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine." J. Chem. Soc., Perkin Trans. 1.

  • Sigma-Aldrich. "this compound Product Sheet."

Sources

Application Notes and Protocols for Radiolabeling with 1-(4-[18F]fluorophenyl)piperazine for PET Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-[18F]fluorophenyl)piperazine ([18F]4-FPP) is a key building block and a potential positron emission tomography (PET) radiotracer for imaging various neuroreceptors, including serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. Its straightforward structure allows for its use as a versatile precursor in the development of more complex radiopharmaceuticals. This guide provides a comprehensive overview of the synthesis, quality control, and preclinical imaging protocols for [18F]4-FPP. The methodologies detailed herein are grounded in established radiochemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

I. Radiosynthesis of 1-(4-[18F]fluorophenyl)piperazine

The radiosynthesis of [18F]4-FPP can be approached through two primary strategies: a direct one-step nucleophilic aromatic substitution (SNA_r_) or a two-step approach involving the initial synthesis of a radiolabeled intermediate followed by a coupling reaction. The choice of method often depends on the available precursor, desired specific activity, and the capabilities of the automated synthesis module.

A. Direct One-Step Nucleophilic Aromatic Substitution

This method involves the direct displacement of a leaving group on a phenylpiperazine precursor with [18F]fluoride. This approach is atom-economical and can be performed in a single pot, making it highly amenable to automation.

Scientific Rationale: Nucleophilic aromatic substitution is a well-established method for the introduction of [18F]fluoride into aromatic rings. The reaction is facilitated by the presence of an electron-withdrawing group (EWG) ortho or para to a suitable leaving group, which stabilizes the intermediate Meisenheimer complex. Common leaving groups include nitro (-NO2) and trialkylammonium salts (-N(CH3)3+).

Protocol 1: Radiolabeling of 1-(4-Nitrophenyl)piperazine

This protocol describes the nucleophilic substitution of the nitro group on 1-(4-nitrophenyl)piperazine with [18F]fluoride.

1. Materials and Reagents:

  • 1-(4-Nitrophenyl)piperazine precursor

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Kryptofix 2.2.2 (K222)

  • Potassium Carbonate (K2CO3)

  • [18F]Fluoride (produced from a cyclotron)

  • Acetonitrile (for azeotropic drying)

  • Water for Injection (WFI)

2. Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Synthra)

  • Reaction vessel

  • Heating and cooling system

  • HPLC system for purification and analysis

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3. Step-by-Step Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride from the cyclotron is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The trapped [18F]fluoride is eluted into the reaction vessel with a solution of K222 (10-15 mg) and K2CO3 (2-5 mg) in acetonitrile/water (80:20).

  • Azeotropic Drying:

    • The solvent is removed by azeotropic distillation under a stream of nitrogen or argon at 100-120 °C to ensure an anhydrous reaction environment. This step is critical as water can significantly reduce the nucleophilicity of the fluoride ion.

  • Radiolabeling Reaction:

    • A solution of 1-(4-nitrophenyl)piperazine (5-10 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried [18F]fluoride/K222/K2CO3 complex.

    • The reaction mixture is heated at 150-180 °C for 15-20 minutes. The high temperature is necessary to overcome the activation energy of the SNA_r_ reaction.

  • Quenching and Dilution:

    • After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water or an appropriate HPLC mobile phase.

Visualization of the Direct Radiolabeling Workflow

G cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling cluster_2 Purification a Cyclotron Production of [18F]F- b Trap on Anion Exchange Cartridge a->b c Elute with K222/K2CO3 b->c d Azeotropic Drying c->d e Add 1-(4-Nitrophenyl)piperazine in DMSO d->e Anhydrous [18F]Fluoride f Heat at 150-180°C e->f g Quench Reaction f->g Crude [18F]4-FPP h HPLC Purification g->h i SPE Formulation h->i

Caption: Workflow for the direct radiolabeling of 1-(4-nitrophenyl)piperazine.

B. Two-Step Approach via an [18F]Fluoro-Intermediate

This strategy involves the initial synthesis of a simple [18F]fluorinated building block, such as 4-[18F]fluoroiodobenzene, followed by its coupling to the piperazine moiety. This approach can be advantageous when the direct labeling of the final compound is challenging due to substrate sensitivity or low reactivity.

Scientific Rationale: The two-step method separates the often harsh radiofluorination conditions from the more delicate coupling reaction. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for forming carbon-nitrogen bonds.

Protocol 2: Synthesis via Pd-Catalyzed N-Arylation of 4-[18F]Fluoroiodobenzene

This protocol details the synthesis of [18F]4-FPP starting from a hypervalent iodine precursor to generate 4-[18F]fluoroiodobenzene, followed by a palladium-catalyzed coupling with piperazine.[1]

1. Materials and Reagents:

  • (4-Iodophenyl)(phenyl)iodonium triflate precursor

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Other reagents as listed in Protocol 1

2. Step-by-Step Procedure:

  • Synthesis of 4-[18F]Fluoroiodobenzene:

    • Follow steps 1 and 2 from Protocol 1 for [18F]fluoride preparation.

    • Add a solution of (4-iodophenyl)(phenyl)iodonium triflate (5-10 mg) in anhydrous DMF (0.5 mL) to the dried [18F]fluoride complex.

    • Heat the reaction mixture at 130-150 °C for 10-15 minutes.

    • The volatile 4-[18F]fluoroiodobenzene is then purified by distillation or a simple SPE cartridge.

  • Pd-Catalyzed N-Arylation:

    • To a new reaction vessel containing piperazine (excess), the palladium catalyst, ligand, and base, add the purified 4-[18F]fluoroiodobenzene in the appropriate anhydrous solvent.

    • Heat the reaction mixture at 100-120 °C for 10-15 minutes.

Visualization of the Two-Step Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4-[18F]Fluoroiodobenzene cluster_1 Step 2: N-Arylation cluster_2 Final Purification a [18F]Fluoride Preparation b Add Iodonium Precursor a->b c Heat at 130-150°C b->c d Purify 4-[18F]Fluoroiodobenzene c->d e Combine with Piperazine, Pd-catalyst, Ligand, Base d->e [18F]Intermediate f Heat at 100-120°C e->f g HPLC Purification f->g Crude [18F]4-FPP h SPE Formulation g->h

Caption: Workflow for the two-step synthesis of [18F]4-FPP.

ParameterDirect LabelingTwo-Step Approach
Precursor 1-(4-Nitrophenyl)piperazine or similarHypervalent iodine precursor, Piperazine
Complexity Lower (one-pot)Higher (two steps)
Reaction Time ~45-60 min~60-90 min
Radiochemical Yield 15-40% (decay corrected)20-50% (decay corrected)
Specific Activity Generally lowerPotentially higher

II. Purification of [18F]4-FPP

Purification is a critical step to ensure the final product is free of unreacted [18F]fluoride, precursors, and reaction byproducts, making it safe for in vivo use. A combination of High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) is typically employed.

A. HPLC Purification

Scientific Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. [18F]4-FPP is more lipophilic than unreacted [18F]fluoride and many polar impurities, allowing for its isolation.

Protocol 3: Semi-Preparative HPLC Purification

  • HPLC System:

    • Semi-preparative C18 column (e.g., Phenomenex Gemini, 10 µm, 250 x 10 mm).

    • Mobile phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate or 0.1% trifluoroacetic acid in water). A typical gradient might start at 20% acetonitrile and ramp up to 80%.

    • Flow rate: 4-5 mL/min.

    • Detectors: UV detector (at ~254 nm) and a radioactivity detector.

  • Procedure:

    • The crude reaction mixture is injected onto the HPLC column.

    • The fraction corresponding to the radioactive peak of [18F]4-FPP, identified by its retention time relative to a non-radioactive standard, is collected.

B. Solid-Phase Extraction (SPE) Formulation

Scientific Rationale: After HPLC purification, the collected fraction is typically in a solvent mixture that is not suitable for injection. SPE is used to trap the radiotracer, wash away the HPLC solvents, and elute the final product in a biocompatible solution.[2]

Protocol 4: SPE Formulation

  • Procedure:

    • The collected HPLC fraction is diluted with WFI to reduce the organic solvent concentration.

    • The diluted solution is passed through a pre-conditioned C18 SPE cartridge (e.g., Sep-Pak C18).

    • The cartridge is washed with WFI to remove any remaining HPLC buffer salts.

    • The purified [18F]4-FPP is eluted from the cartridge with a small volume of ethanol (e.g., 0.5-1.0 mL).

    • The ethanolic solution is then diluted with sterile saline for injection to achieve the desired final ethanol concentration (typically <10%). The final product is passed through a 0.22 µm sterile filter.

III. Quality Control of [18F]4-FPP

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for PET studies. The key QC tests include determination of radiochemical purity, chemical purity, specific activity, and residual solvents.

A. Radiochemical Purity

Scientific Rationale: Radiochemical purity is the proportion of the total radioactivity in the desired chemical form. It is crucial to ensure that the observed signal in the PET scan originates from the target radiotracer.

Protocol 5: Analytical HPLC for Radiochemical Purity

  • HPLC System:

    • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile phase and gradient similar to the preparative method but with a lower flow rate (e.g., 1 mL/min).

    • UV and radioactivity detectors.

  • Procedure:

    • A small aliquot of the final product is injected.

    • The radiochemical purity is calculated as the ratio of the area of the [18F]4-FPP peak to the total area of all radioactive peaks in the chromatogram.

    • Acceptance Criterion: Radiochemical purity should be ≥95%.

B. Chemical Purity and Specific Activity

Scientific Rationale: Chemical purity refers to the absence of non-radioactive chemical impurities. Specific activity is the amount of radioactivity per unit mass of the compound and is a critical parameter for receptor imaging studies to avoid saturation of the target receptors with the non-radioactive ("cold") compound.

Protocol 6: Determination of Chemical Purity and Specific Activity

  • Procedure:

    • The mass of the non-radioactive 1-(4-fluorophenyl)piperazine is determined from the UV chromatogram of the analytical HPLC by comparing the peak area to a standard curve of known concentrations.

    • The total radioactivity of the sample is measured using a dose calibrator.

    • Specific activity is calculated by dividing the total radioactivity by the total mass of the compound.

    • Acceptance Criteria:

      • Chemical purity should be high, with identifiable impurities below specified limits.

      • Specific activity should be as high as possible, typically >37 GBq/µmol (>1 Ci/µmol) at the time of injection.

C. Residual Solvents

Scientific Rationale: The synthesis and purification processes often involve organic solvents that must be removed to levels below their toxicity limits.

Protocol 7: Gas Chromatography (GC) for Residual Solvents

  • Procedure:

    • A sample of the final product is analyzed by headspace GC.

    • The concentrations of residual solvents (e.g., acetonitrile, DMSO, ethanol) are determined by comparison to a standard.

    • Acceptance Criteria: The levels of residual solvents must comply with the limits set by pharmacopoeias (e.g., European Pharmacopoeia, USP). For example, the limit for acetonitrile is typically 410 ppm.[3][4][5]

Quality Control TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC≥ 95%
Chemical Purity Analytical HPLC (UV)Specific impurities below defined limits
Specific Activity HPLC and Dose Calibrator> 37 GBq/µmol (>1 Ci/µmol)
pH pH meter or strip4.5 - 7.5
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppm
Bacterial Endotoxins LAL test< 175 EU/V
Sterility Incubation in culture mediaNo microbial growth

IV. Preclinical PET Imaging Protocol

This section outlines a general protocol for conducting PET imaging studies with [18F]4-FPP in rodents to assess its biodistribution and brain uptake.

Scientific Rationale: Preclinical imaging in animal models is essential to evaluate the pharmacokinetic profile, target engagement, and potential of a new radiotracer before human studies.

Protocol 8: Rodent PET Imaging

  • Animal Handling:

    • Rodents (e.g., mice or rats) should be acclimated to the facility for at least one week.

    • Animals are typically anesthetized for the duration of the scan to prevent motion artifacts. Isoflurane is a commonly used anesthetic.

  • Radiotracer Administration:

    • [18F]4-FPP is administered via intravenous (tail vein) injection.

    • The injected dose is typically in the range of 3.7-7.4 MBq (100-200 µCi) for mice and 18.5-37 MBq (500-1000 µCi) for rats, in a volume of 100-200 µL.

  • PET Image Acquisition:

    • A dynamic scan is often performed for the first 60-90 minutes post-injection to assess the tracer kinetics.

    • Alternatively, a static scan can be acquired at a specific time point (e.g., 30-60 minutes post-injection) to evaluate tracer distribution at a pseudo-equilibrium state.

  • Image Analysis:

    • The PET images are reconstructed and co-registered with a CT or MRI scan for anatomical reference.

    • Regions of interest (ROIs) are drawn on various brain regions (e.g., striatum, cortex, cerebellum) and other organs to generate time-activity curves (TACs).

    • Tracer uptake is typically expressed as the Standardized Uptake Value (SUV).

  • Biodistribution Studies:

    • For ex vivo biodistribution, animals are euthanized at various time points after tracer injection.

    • Organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter.

    • Uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

G a Anesthetize Animal b Administer [18F]4-FPP via IV Injection a->b c Position Animal in PET Scanner b->c d Acquire Dynamic or Static Scan c->d e Reconstruct and Analyze Images d->e f Generate Time-Activity Curves e->f

Sources

Application Note: Profiling the Serotonergic Activity of 1-(4-Fluorophenyl)piperazine (pPFPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperazine (pPFPP, also known as p-FPP) is a pharmacologically active piperazine derivative often encountered as a metabolite of azapirone anxiolytics and certain antipsychotics (e.g., niaprazine). While frequently used as a chemical scaffold for designing high-affinity serotonin (5-HT) ligands, pPFPP itself possesses a complex "dirty" pharmacological profile, exhibiting affinity for multiple serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A/2C .

This guide provides a rigorous technical framework for characterizing pPFPP in cell culture. Unlike simple screening protocols, this guide emphasizes the differentiation between affinity (


)  and intrinsic efficacy  (agonist vs. antagonist activity), a critical distinction given pPFPP’s tendency to act as a partial agonist in recombinant systems.

Pharmacological Context & Mechanism[1][2][3][4][5][6]

The "Metabolite Confounder" Effect

pPFPP is not merely a research probe; it is a bioactive metabolite. In vivo studies of parent drugs containing the phenylpiperazine moiety must account for pPFPP accumulation.

  • 5-HT1A Receptor: pPFPP typically acts as a partial agonist . In radioligand binding, it competes with full agonists (e.g., 8-OH-DPAT).

  • 5-HT2A/2C Receptors: It often displays antagonist or weak partial agonist properties.

Signal Transduction Pathway

The primary assay target described here is the 5-HT1A receptor , a GPCR coupled to the


 protein family.
  • Resting State:

    
     subunit is bound to GDP.
    
  • Ligand Binding: pPFPP binding induces a conformational change in the receptor.

  • Activation: The receptor acts as a GEF (Guanine nucleotide Exchange Factor), causing

    
     to release GDP and bind GTP.[1][2]
    
  • Signaling:

    
    -GTP dissociates from 
    
    
    
    , inhibiting Adenylyl Cyclase (decreasing cAMP) and activating GIRK channels.
Pathway Visualization

The following diagram illustrates the 5-HT1A signaling cascade and the specific intervention points for the assays described in this guide.

G pPFPP pPFPP (Ligand) R_5HT1A 5-HT1A Receptor (GPCR) pPFPP->R_5HT1A Binds G_Protein Gi/o Heterotrimer (GDP-bound) R_5HT1A->G_Protein Couples Exchange GDP -> GTP Exchange G_Protein->Exchange Catalyzes G_Alpha Gα-GTP (Active) Exchange->G_Alpha Activates AC Adenylyl Cyclase G_Alpha->AC Inhibits cAMP cAMP Reduction AC->cAMP Downstream Effect GTPgS [35S]GTPγS (Non-hydrolyzable) GTPgS->Exchange Accumulates (Functional Assay)

Figure 1: 5-HT1A signaling pathway showing the mechanism of the [35S]GTP


S functional assay.

Material Preparation & Safety

Compound Handling
  • CAS: 2252-63-3

  • Physical State: Often supplied as a liquid (free base) or solid (HCl salt). The salt form is preferred for stability.

  • Solubility:

    • DMSO: Soluble >100 mM. This is the preferred stock solvent.

    • Aqueous: Poor solubility at neutral pH for the free base.

  • Safety: pPFPP is an irritant and potentially cytotoxic . Handle in a fume hood.

Stock Solution Protocol
  • Dissolve pPFPP in 100% DMSO to create a 10 mM Stock Solution .

  • Aliquot into light-protected vials (amber glass) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Dilution: On the day of the experiment, serially dilute the stock in Assay Buffer (not water) to ensure pH stability.

    • Critical: The final DMSO concentration in the cell/membrane assay must be <0.1% to prevent solvent-induced membrane perturbation.

Protocol A: Radioligand Competition Binding (Affinity)[7][8]

Objective: Determine the affinity (


) of pPFPP for the 5-HT1A receptor.
System:  Membranes from HEK-293 cells stably expressing human 5-HT1A (or rat brain hippocampal homogenate).
Reagents
  • Radioligand: [3H]-8-OH-DPAT (Agonist) or [3H]-WAY-100635 (Antagonist).

    • Note: Using an agonist radioligand ([3H]-8-OH-DPAT) may result in biphasic inhibition curves if the receptors exist in both G-protein coupled (High Affinity) and uncoupled (Low Affinity) states.

  • Non-Specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid (to protect 5-HT), pH 7.4.

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK-293 cells in ice-cold PBS.

    • Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 15 min at 4°C.

    • Resuspend pellet in Assay Buffer to a protein concentration of ~5-10

      
       g/well .
      
  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membranes + Radioligand (~1 nM).

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10

      
      M Serotonin.[3]
      
    • Test Wells: Buffer + Membranes + Radioligand + pPFPP (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate plates for 60 minutes at Room Temperature (25°C) . Equilibrium is critical.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour. Reason: pPFPP and many lipophilic ligands stick to glass fibers; PEI reduces this non-specific binding.

    • Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection:

    • Dry filters, add liquid scintillant, and count in a beta-counter.

Data Analysis

Calculate


 using the Cheng-Prusoff Equation :


  • 
    : Concentration of pPFPP displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (e.g., 1 nM).[3][4]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Protocol B: [35S]GTP S Functional Assay (Efficacy)

Objective: Determine if pPFPP acts as an agonist, antagonist, or partial agonist. Principle: Agonist binding catalyzes the exchange of GDP for [35S]GTP


S on the 

subunit.[1][2] Since [35S]GTP

S cannot be hydrolyzed, it accumulates on the membrane.
Reagents
  • Tracer: [35S]GTP

    
    S (~0.1 - 0.5 nM).
    
  • GDP: Guanosine Diphosphate (excess required to reduce basal noise).[5]

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10

    
    M GDP, pH 7.4.
    
Step-by-Step Workflow
  • Incubation Setup:

    • Mix Membranes (10

      
       g/well ) with GDP (10 
      
      
      
      M) in Assay Buffer.
    • Add pPFPP (Dose Response:

      
       to 
      
      
      
      M).
    • Add [35S]GTP

      
      S.[1][6]
      
  • Reaction:

    • Incubate for 30 minutes at 30°C .

  • Filtration:

    • Filter through GF/B filters (no PEI usually needed, but check background).

    • Wash with cold buffer.[7]

  • Quantification:

    • Count radioactivity.[7][8][9]

Interpretation
  • Agonist: Dose-dependent increase in CPM (Counts Per Minute).

  • Antagonist: No change in CPM alone. To confirm, run a separate curve: Fixed concentration of 5-HT (e.g.,

    
    ) + increasing pPFPP. If CPM decreases, pPFPP is an antagonist.
    
  • Partial Agonist: Increases CPM but plateaus at a level lower than the full agonist (Serotonin)

    
    .
    

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Termination & Data S1 Membrane Prep (HEK-293/5-HT1A) S3 Incubation 60 min @ 25°C S1->S3 S2 pPFPP Dilution (DMSO < 0.1%) S2->S3 S4 Equilibrium Receptor-Ligand S3->S4 Binding S5 Filtration (GF/B + PEI) S4->S5 Stop S6 Scintillation Counting S5->S6 S7 Data Analysis (Cheng-Prusoff) S6->S7

Figure 2: Operational workflow for the Radioligand Competition Binding Assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding Ligand sticking to filters.Pre-soak filters in 0.3% PEI for >1 hr. Use silanized tubes.
Inconsistent Replicates Pipetting error or non-equilibrium.Ensure thorough mixing. Increase incubation time to 90 min to ensure equilibrium.
Low Signal (GTP

S)
High basal activity.Increase GDP concentration (up to 50

M) to suppress basal G-protein turnover.
Precipitation pPFPP insolubility.Check stock for crystals. Ensure final DMSO is <0.1%.[10] Do not use plastic reservoirs for long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, this compound. Retrieved from [Link]

  • Kung, M. P., et al. (1996). New 5-HT1A receptor antagonist: [3H]p-MPPF.[11] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[2] Life Sciences.[2] Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology.[12] (Contextual grounding for 5-HT1A signaling pathways).

Sources

High-performance liquid chromatography (HPLC) methods for 1-(4-Fluorophenyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-pFPP

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(4-Fluorophenyl)piperazine (pFPP) occupies a unique niche in analytical chemistry.[1] It serves simultaneously as a key intermediate in the synthesis of fluorinated pharmaceuticals, a major metabolite of neuroleptic drugs (e.g., niaprazine), and a recreational designer drug belonging to the benzylpiperazine (BZP) class.

This duality—pharmaceutical impurity vs. forensic target—demands two distinct analytical approaches:

  • QC/Purity Analysis: High-concentration workflows focusing on peak shape integrity and resolution from synthesis precursors.[1]

  • Bioanalysis/Forensics: Trace-level detection in complex biological matrices (urine/plasma) utilizing LC-MS/MS.[1]

The Chromatographic Challenge: The piperazine moiety renders pFPP a strong base (Predicted pKa ~8.9).[1] On traditional alkyl-bonded silica (C18), the protonated secondary amine interacts aggressively with residual silanols, leading to severe peak tailing and variable retention times. This guide provides optimized protocols to neutralize these interactions using modern stationary phase chemistry and mobile phase engineering.

Physicochemical Profile

PropertyValueAnalytical Implication
CAS Number 2252-63-3Verification standard.[2][1][3]
Molecular Formula C₁₀H₁₃FN₂Monoisotopic Mass: 180.11 Da.[1]
pKa (Predicted) ~8.93 (Secondary Amine)Positively charged at pH < 7.[1]0. Requires high pH for neutral extraction or low pH for LC separation.[1]
UV Max (

)
239 nm, 288 nm239 nm offers max sensitivity; 288 nm offers selectivity against non-aromatics.[1]
Solubility Water (soluble as salt), EtOAc (slightly)Free base is lipophilic; HCl salt is hydrophilic.[1]

Protocol A: HPLC-UV for Purity & QC (High Concentration)

Objective: Quantify pFPP purity and identify synthesis impurities in bulk batches. Mechanism: Reversed-Phase Chromatography (RPC) with "Ion Suppression" strategy.[1] By maintaining a mobile phase pH significantly below the pKa (pH ~3.0), we ensure the analyte remains fully protonated.[1] We utilize a highly end-capped column to minimize secondary silanol interactions.[1]

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD).

  • Flow Cell: Standard 10 mm path length.

  • Column Temperature: 30°C (Controlled).

Method Parameters
ParameterConditionRationale
Column C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm) or Pentafluorophenyl (PFP)PFP phases offer unique

selectivity for the fluorinated ring, separating it from non-fluorinated analogs.
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0)Low pH suppresses silanol ionization (

), reducing tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, sharpening peaks.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 239 nm (Ref: 360 nm for bandwidth)Matches the primary excitation of the fluorophenyl chromophore.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Table[7]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Ramp
15.04060Wash
15.19010Re-equilibration

Protocol B: LC-MS/MS for Bioanalysis (Forensics/Toxicology)

Objective: Detect trace pFPP in urine or plasma.[1] Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1] Sample Prep: Liquid-Liquid Extraction (LLE) is critical here.[1] Since pFPP is basic, we must alkalize the matrix (pH > 10) to drive the drug into its non-ionic (free base) form, allowing extraction into an organic solvent.[1]

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 500 µL Urine/Plasma to a glass tube.

  • Alkalize: Add 100 µL 1.0 M NaOH or Carbonate Buffer (pH 10-11). Crucial Step: This neutralizes the amine.

  • Extract: Add 2 mL Ethyl Acetate or MTBE. Vortex for 2 mins.

  • Separate: Centrifuge at 3000 rpm for 5 mins.

  • Dry: Transfer supernatant to a clean vial; evaporate under

    
     stream.
    
  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A.

LC-MS/MS Conditions[4][5]
ParameterCondition
Column Biphenyl or C18 (2.1 x 100 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive Mode
Precursor Ion 181.1

MRM Transitions (Quantification & Confirmation)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
pFPP 181.1122.120Quantifier (Loss of piperazine ring fragment)
pFPP 181.1138.015Qualifier
pFPP-d8 189.1130.120Internal Standard

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct workflow based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Intake: pFPP Analysis Decision Determine Matrix & Goal Start->Decision RawMat Raw Material / Bulk Synthesis Decision->RawMat High Conc. BioMat Biological (Urine/Plasma) Decision->BioMat Trace Level DirectDil Direct Dilution (MeOH:H2O) RawMat->DirectDil HPLC_UV HPLC-UV (239 nm) Phosphate Buffer pH 3.0 DirectDil->HPLC_UV ResultQC Purity % & Impurity Profile HPLC_UV->ResultQC pH_Adjust Alkalize (pH > 10) Convert to Free Base BioMat->pH_Adjust LLE LLE Extraction (Ethyl Acetate) pH_Adjust->LLE pH_Adjust->LLE LogD increases LCMS LC-MS/MS (ESI+) MRM: 181.1 -> 122.1 LLE->LCMS ResultTox Trace Quant (ng/mL) LCMS->ResultTox

Figure 1: Analytical decision tree separating High-Concentration QC workflows from Trace-Level Bioanalytical workflows.

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" as per E-E-A-T standards, every run must include the following system suitability tests (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1]
    • Failure Mode: If

      
      , the mobile phase pH is likely too high (silanols active) or the column end-capping has degraded.
      
  • Resolution (

    
    ):  If analyzing synthesis mixtures, 
    
    
    
    between pFPP and its nearest precursor (usually 1-chloro-4-fluorobenzene or piperazine).
  • Carryover Check: Inject a blank immediately after the highest standard. Peak area in blank must be

    
     of the LOQ.[1] Piperazines are "sticky" in LC-MS injectors; use an acidic needle wash (50:50 MeOH:Water + 0.5% Formic Acid) to mitigate this.[1]
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Silanol interaction with amine.[1]Lower Mobile Phase pH to 2.5-3.[1]0. Add 5-10 mM Triethylamine (TEA) if using older generation columns (not needed for modern hybrids).[1]
Retention Drift Column dewetting or ion-pairing buildup.[1]Ensure organic content never drops below 5% in gradient. If using ion-pairing agents, dedicate the column solely to this method.[1]
Low MS Sensitivity Ion suppression from matrix.[1]Switch from LLE to SPE (Mixed-Mode Cation Exchange) for cleaner extracts.[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed Central. (2022).[1] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • PubChem. (2025).[4][5][1] this compound Compound Summary (CID 75260).[1] Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of N,N-Disubstituted Piperazines from 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N,N-disubstituted piperazine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of robust and versatile synthetic strategies for the preparation of N,N-disubstituted piperazines, commencing from the readily available starting material, 1-(4-fluorophenyl)piperazine. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal synthetic transformations: direct N-alkylation, reductive amination, and palladium-catalyzed N-arylation (Buchwald-Hartwig amination). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its unique structural features, including the ability to engage in hydrogen bonding and its inherent basicity, make it a highly sought-after component in drug design.[3] The 4-fluorophenyl substituent on one of the piperazine nitrogens often imparts desirable properties, including metabolic stability and potential for specific interactions with biological targets. Further substitution at the second nitrogen atom (N-4) allows for the systematic modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and target affinity. This process of "decorating" the piperazine scaffold is a critical strategy in the optimization of lead compounds.

Mechanistic Principles and Strategic Considerations

The secondary amine of this compound is a nucleophilic center, amenable to a variety of chemical transformations to introduce a second substituent. The choice of synthetic strategy is dictated by the nature of the desired substituent (alkyl, aryl, etc.) and the overall chemical functionality of the target molecule.

N-Alkylation via Nucleophilic Substitution

The most direct method for introducing an alkyl group onto the piperazine nitrogen is through a nucleophilic substitution reaction with an alkyl halide (or sulfonate). This reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are preferred as they can solvate the cation but do not strongly solvate the nucleophilic amine, thus accelerating the reaction rate.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is crucial.[4] Its role is to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting piperazine.

  • Temperature: Moderate heating is often employed to increase the reaction rate, although this must be balanced against the potential for side reactions.

N_Alkylation_Mechanism cluster_0 SN2 Mechanism Piperazine This compound Transition_State Transition State [Pip-H---R---X]⁺ Piperazine->Transition_State Nucleophilic Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Transition_State Product N-Alkyl-N'-(4-fluorophenyl)piperazine Transition_State->Product HX H-X Transition_State->HX Salt Salt + H₂O/CO₂ HX->Salt Neutralization Base Base (e.g., K₂CO₃) Base->Salt

Caption: Workflow for N-Alkylation of this compound.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, particularly when direct alkylation is problematic (e.g., risk of over-alkylation).[5][6] This two-step, one-pot process involves the initial reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7] It is a mild and selective reducing agent that is stable in acidic conditions, which are often used to promote iminium ion formation. Unlike stronger reducing agents like sodium borohydride (NaBH₄), it will not readily reduce the starting aldehyde or ketone.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and do not interfere with the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step leading to the iminium ion.

Reductive_Amination_Workflow cluster_1 Reductive Amination Pathway Start This compound + Aldehyde/Ketone Iminium Iminium Ion Intermediate Start->Iminium Condensation Reduction Reduction (NaBH(OAc)₃) Iminium->Reduction Final_Product N-Alkyl-N'-(4-fluorophenyl)piperazine Reduction->Final_Product

Caption: General workflow for Reductive Amination.

Buchwald-Hartwig N-Arylation

The introduction of an aryl or heteroaryl group is achieved through the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[8][9] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.

Causality of Experimental Choices:

  • Palladium Pre-catalyst: A variety of Pd(0) or Pd(II) sources can be used, such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often employed to promote both the oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Pip-H)]⁺X⁻ OxAdd->AmineCoord + Piperazine Deprotonation L-Pd(II)(Ar)(Pip) AmineCoord->Deprotonation - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation with Benzyl Bromide

Objective: To synthesize 1-benzyl-4-(4-fluorophenyl)piperazine.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the pure 1-benzyl-4-(4-fluorophenyl)piperazine.

Protocol 2: Reductive Amination with Cyclohexanone

Objective: To synthesize 1-cyclohexyl-4-(4-fluorophenyl)piperazine.

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound and cyclohexanone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride to the flask. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure 1-cyclohexyl-4-(4-fluorophenyl)piperazine.

Protocol 3: Buchwald-Hartwig N-Arylation with 4-Bromoanisole

Objective: To synthesize 1-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine.

Materials:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In an oven-dried Schlenk flask, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Add anhydrous toluene to the flask, followed by this compound and 4-bromoanisole.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether, wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure 1-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine.

Data Presentation: Representative Examples

The following table summarizes typical results for the synthesis of various N,N-disubstituted piperazines from this compound using the protocols described above.

EntryMethodElectrophile/Carbonyl/Aryl HalideProductYield (%)Purity (%)
1N-AlkylationEthyl iodide1-Ethyl-4-(4-fluorophenyl)piperazine85>98
2N-AlkylationPropargyl bromide1-(Prop-2-yn-1-yl)-4-(4-fluorophenyl)piperazine78>97
3Reductive AminationBenzaldehyde1-Benzyl-4-(4-fluorophenyl)piperazine92>99
4Reductive AminationAcetone1-Isopropyl-4-(4-fluorophenyl)piperazine88>98
5Buchwald-Hartwig2-Chloropyridine1-(4-Fluorophenyl)-4-(pyridin-2-yl)piperazine75>96
6Buchwald-Hartwig1-Bromo-3,5-dimethylbenzene1-(3,5-Dimethylphenyl)-4-(4-fluorophenyl)piperazine81>97

Yields are for isolated, purified products. Purity was determined by LC-MS analysis.

Conclusion and Future Perspectives

The synthetic methodologies detailed in this application note provide a robust and versatile toolkit for the preparation of a diverse array of N,N-disubstituted piperazines starting from this compound. The choice of N-alkylation, reductive amination, or Buchwald-Hartwig amination allows for the strategic introduction of a wide range of alkyl and aryl substituents, enabling fine-tuning of molecular properties for drug discovery applications. Understanding the mechanistic basis for each reaction empowers researchers to troubleshoot and optimize conditions for their specific targets. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly further expand the chemical space accessible from this valuable starting material.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 1, 2024, from [Link]

  • Reductive amination. (2023, December 27). In Wikipedia. [Link]

  • Balssa, F. (2017). Procedure for N-alkylation of Piperidine? [Online discussion forum]. ResearchGate. [Link]

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved January 1, 2024, from [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]

  • Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 131(46), 16720–16734. [Link]

  • Deniz, N. G., Yüksek, H., & Alkan, M. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. Wulfenia Journal, 22(12), 371-385. [Link]

  • Noreen, S., Asim, S., Liaqat, Z., & Ibrahim, H. (2024). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. [Link]

  • Sarris, K., & Glekas, A. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. [Link]

  • Vahabi, S. M., et al. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. [Link]

Sources

Experimental use of 1-(4-Fluorophenyl)piperazine as a 5-HT2 receptor antagonist.

Application Note: Pharmacological Characterization of this compound (pFPP) as a 5-HT Receptor Antagonist



Executive Summary & Scientific Context

This compound (pFPP) is a bioactive piperazine derivative often identified as a primary metabolite of niaprazine and a structural moiety in various atypical antipsychotics. While pFPP is widely recognized for its serotonergic activity, its pharmacological profile is complex ("promiscuous").

The Core Challenge: pFPP exhibits high affinity for 5-HT





Scope of this Guide: This protocol details the methodology to isolate and quantify the 5-HT


 antagonist potency
  • Competitive Radioligand Binding: To establish affinity (

    
    ).
    
  • Functional Calcium Flux Assay: To confirm antagonistic efficacy (

    
    ) against serotonin-induced signaling.
    
Pharmacological Profile (Reference Data)
Receptor SubtypeLigand RoleApprox. Affinity (

)
Mechanism
5-HT

Agonist20–50 nMG

/G

coupled; inhibits cAMP.
5-HT

Antagonist 100–300 nM G

coupled; blocks IP

/Ca

signaling.
5-HT

Antagonist/Partial Agonist50–200 nMG

coupled; modulation of phosphoinositide hydrolysis.

Mechanism of Action & Signaling Pathway

To validate pFPP as an antagonist, one must interrogate the G




DOT Diagram: 5-HT Antagonism Pathway

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_intracellularIntracellular SignalingSerotoninSerotonin (5-HT)(Agonist)Receptor5-HT2A Receptor(GPCR)Serotonin->ReceptorActivatespFPPpFPP(Antagonist)pFPP->ReceptorBlocks BindingGqGαq ProteinReceptor->GqCouplesPLCPhospholipase C(PLCβ)Gq->PLCActivatesPIP2PIP2PLC->PIP2IP3IP3PIP2->IP3HydrolysisEREndoplasmic Reticulum(Ca2+ Store)IP3->ERBinds IP3RCaReleaseCa2+ Release(Fluorescence Signal)ER->CaReleaseFlux

Figure 1: Mechanism of 5-HT2A antagonism. pFPP competes with 5-HT, preventing Gq activation and subsequent Calcium release.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


Materials
  • Source Tissue/Cells: HEK-293 cells stably expressing human 5-HT

    
     receptors (or rat frontal cortex homogenate).
    
  • Radioligand:

    
    -Ketanserin (Specific Activity ~60-80 Ci/mmol). Note: Ketanserin is the gold standard 5-HT
    
    
    antagonist.
  • Non-Specific Binding (NSB) Agent: Methysergide (

    
    ) or Mianserin.
    
  • Test Compound: pFPP (dissolved in DMSO, serial dilutions).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl

    
    .
    
Experimental Workflow
  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet to protein concentration of ~10-20

    
    /well.
    
  • Incubation Setup: In a 96-well plate, prepare the following conditions (Total Volume 250

    
    ):
    
    • Total Binding: Membrane +

      
      -Ketanserin (1 nM).
      
    • Non-Specific Binding: Membrane +

      
      -Ketanserin + Methysergide (
      
      
      ).
    • Experimental: Membrane +

      
      -Ketanserin + pFPP (
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

Data Analysis

Calculate the


Cheng-Prusoff equation




Protocol 2: Functional Antagonism Assay (Calcium Flux)

Objective: Confirm that pFPP inhibits 5-HT-induced functional signaling (proving it is an antagonist, not a partial agonist).

Materials
  • Cell Line: CHO-K1 or HEK-293 expressing recombinant 5-HT

    
    .
    
  • Calcium Indicator: Fluo-4 AM or Fura-2 AM.

  • Agonist: Serotonin (5-HT) HCl.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or standard fluorescence microplate reader.

Workflow Diagram

WorkflowStep11. Cell Seeding(24h prior)Step22. Dye Loading(Fluo-4 AM, 45 min)Step1->Step2Step33. Pre-incubation(Add pFPP, 15 min)Step2->Step3Step44. Agonist Challenge(Inject EC80 5-HT)Step3->Step4Step55. Measure Fluorescence(480ex / 520em)Step4->Step5

Figure 2: Functional Calcium Flux Workflow. Pre-incubation with pFPP is critical to observe blockade.

Step-by-Step Procedure
  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100

    
     loading buffer containing Fluo-4 AM (
    
    
    ) and Probenecid (2.5 mM, to prevent dye leakage). Incubate 45 min at 37°C.
  • Compound Addition (Antagonist Mode):

    • Add pFPP (concentration range

      
      ) to the cells.
      
    • Crucial Control: Include vehicle (DMSO) control wells.

    • Incubate for 15 minutes at Room Temperature to allow receptor occupancy.

  • Agonist Challenge:

    • Using the plate reader's injector, add Serotonin (5-HT) at a concentration equivalent to its

      
       (typically 10-100 nM, determined previously).
      
  • Measurement: Record fluorescence (Ex 480nm / Em 520nm) every 1 second for 60 seconds.

Interpretation
  • Antagonist Effect: pFPP should cause a concentration-dependent reduction in the peak fluorescence response to Serotonin.

  • Schild Analysis (Optional): Perform the assay with varying concentrations of 5-HT. If pFPP is a competitive antagonist, the 5-HT dose-response curve will shift to the right without a decrease in maximal response (

    
    ).
    

Troubleshooting & Scientific Nuances

Distinguishing 5-HT vs. 5-HT

Since pFPP is a 5-HT


  • Solution: In tissue assays, always include a specific 5-HT

    
     antagonist (e.g., WAY-100635) to mask the 1A component, isolating the 5-HT
    
    
    effect.
Solubility
  • pFPP hydrochloride is water-soluble, but the free base requires DMSO.

  • Stock: Prepare 10 mM stock in DMSO.

  • Working Solution: Dilute in assay buffer. Ensure final DMSO concentration is <0.1% to avoid cytotoxicity.

"Dirty" Pharmacology

pFPP is a piperazine.[1][2] Be aware that at high micromolar concentrations (




References

  • Niaprazine Metabolism & pFPP Identification Keane, P. E., et al. (1982). The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain.[3] Neuropharmacology.[1][3][4][5][6][7]

  • 5-HT2A/2C Receptor Interactions Herrick-Davis, K., et al. (2005). High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors.[8] Journal of Pharmacology and Experimental Therapeutics.

  • Piperazine Derivatives as 5-HT Ligands Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and this compound (pFPP). Pharmacology Biochemistry and Behavior.[6]

  • General 5-HT2 Antagonist Protocols (PDSP) Roth, B. L., et al. (NIMH Psychoactive Drug Screening Program). Protocol for Radioligand Binding and Functional Assays.

  • Chemical Properties & Safety Cayman Chemical.[9] (2023).[10] this compound (hydrochloride) Product Information. [9]

Application Notes and Protocols for 1-(4-Fluorophenyl)piperazine (p-FPP) in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Role of a Key Neuromodulator

1-(4-Fluorophenyl)piperazine, commonly abbreviated as p-FPP or 4-FPP, is a phenylpiperazine compound of significant interest in neuropharmacological research. Its scientific utility is multifaceted; it serves not only as a tool for probing the serotonergic system but also stands as an active metabolite of other neuroleptic compounds, such as the hypnotic drug niaprazine.[1][2] This dual identity makes p-FPP a critical molecule for understanding both direct receptor interactions and the broader pharmacokinetic and pharmacodynamic profiles of parent drugs.

Primarily, p-FPP's mechanism of action involves potent modulation of the serotonin system, acting as a 5-HT1A receptor agonist with additional effects on 5-HT2A/2C receptors and serotonin/norepinephrine reuptake.[1] Its study provides a window into the physiological processes governed by these pathways, which are implicated in mood, anxiety, and cognition.[3] This guide offers an in-depth exploration of p-FPP, providing both the theoretical framework and validated experimental protocols necessary for its rigorous investigation by researchers, scientists, and drug development professionals.

Section 1: Compound Characteristics and Handling

A precise understanding of a compound's physical and chemical properties is the foundation of reproducible research. The purity of the compound is paramount; for all research applications, a purity of ≥98%, confirmed by a Certificate of Analysis, is strongly recommended.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name This compound[2][4]
Common Synonyms p-FPP, 4-FPP, pFPP[5]
CAS Number 2252-63-3 (Free Base)64090-19-3 (Dihydrochloride)[1][5]
Molecular Formula C₁₀H₁₃FN₂[1][2]
Molecular Weight 180.22 g/mol (Free Base)253.1 g/mol (Dihydrochloride)[2][5]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO (10 mg/mL)Soluble in PBS, pH 7.2 (10 mg/mL)[5]
Safety and Handling

Adherence to safety protocols is non-negotiable. Based on GHS hazard classifications, p-FPP should be handled with care.

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always use a dust mask, chemical-resistant gloves, and eye/face protection when handling the solid compound.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light to ensure its stability and integrity.[4]

Section 2: Neuropharmacological Profile and Mechanism of Action

The primary value of p-FPP as a research tool lies in its interaction with monoamine systems, particularly serotonin. Its profile is characterized by a strong affinity and functional activity at specific serotonin receptor subtypes.

The Serotonergic System: The Primary Target

p-FPP's dominant pharmacological characteristic is its activity within the serotonin (5-HT) system. In vitro studies have established it as a potent 5-HT1A receptor agonist.[1] This receptor is a G-protein coupled receptor (GPCR) that, when activated, typically leads to neuronal hyperpolarization and a decrease in firing rate. This mechanism is central to the therapeutic action of anxiolytics and antidepressants.[3][7]

Beyond its 5-HT1A agonism, p-FPP also demonstrates affinity for 5-HT2A and 5-HT2C receptors and has been shown to inhibit the reuptake of both serotonin and norepinephrine.[1] This multi-target profile is crucial to consider, as the compound's net in vivo effect will be a composite of these individual actions. This is a common feature among phenylpiperazine derivatives, many of which function as serotonin releasing agents or reuptake inhibitors.[8][9]

Metabolic Significance

A critical aspect of p-FPP's pharmacology is its role as a key metabolite of the hypnotic agent niaprazine.[1][2] When studying niaprazine, it is insufficient to consider only the parent compound. The biotransformation to p-FPP means that the observed physiological and behavioral effects of niaprazine administration are likely a blend of the actions of both molecules. This underscores the necessity of characterizing the pharmacology of major metabolites in any drug development program.

Metabolic_Pathway Niaprazine Niaprazine (Parent Drug) Metabolism Hepatic Metabolism (e.g., CYP450) Niaprazine->Metabolism Biotransformation pFPP p-FPP (Active Metabolite) Metabolism->pFPP Receptors Serotonin Receptors (5-HT1A, 5-HT2A/2C) pFPP->Receptors Binds & Activates Effect Neuropharmacological Effects Receptors->Effect

Metabolic conversion of Niaprazine to active p-FPP.

Section 3: Application Notes & Experimental Rationale

The selection of appropriate assays is driven by the specific research question. The logical progression from in vitro to in vivo studies provides a comprehensive understanding of a compound's pharmacology, moving from molecular interaction to systemic effect.

  • In Vitro Binding Assays: These are the first step to quantify the physical interaction between p-FPP and its molecular targets. By determining the binding affinity (Ki), researchers can identify the most relevant receptors and rank the compound's potency relative to others. This is a direct measure of how "tightly" the compound binds.

  • In Vitro Functional Assays: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays, such as measuring second messengers like cyclic AMP (cAMP), are essential to determine what happens after p-FPP binds to a receptor.[10] They reveal the compound's efficacy and functional potency (EC₅₀ or IC₅₀).

  • In Vivo Behavioral Assays: These experiments are critical for translating molecular and cellular findings into a physiological context. Behavioral models, such as the head-twitch response to assess 5-HT2A agonism or locomotor tests for stimulant properties, reveal the integrated, organism-level consequences of p-FPP's neuropharmacological actions.[11][12]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Receptor Binding Assays (Determine Affinity, Ki) Functional Functional Assays (Determine Potency/Efficacy, EC₅₀/IC₅₀) Binding->Functional Informs functional relevance Behavioral Behavioral Assays (Assess physiological effect) Functional->Behavioral Predicts in vivo action Start Research Question Start->Binding

Logical workflow for neuropharmacological characterization.

Section 4: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 1: In Vitro Radioligand Binding Assay for 5-HT1A Affinity

Objective: To determine the binding affinity (Kᵢ) of p-FPP for the human serotonin 1A (h5-HT1A) receptor.

Principle: This is a competitive binding assay where unlabeled p-FPP competes with a constant concentration of a high-affinity radioligand for binding to h5-HT1A receptors expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of p-FPP.

Materials:

  • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing h5-HT1A receptors.

  • Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist), specific activity ~120-180 Ci/mmol.

  • Test Compound: this compound (p-FPP).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM 5-HT or another suitable 5-HT1A ligand.

  • Instrumentation: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter, and scintillation cocktail.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of p-FPP in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of NSB Control OR 50 µL of p-FPP dilution.

    • 50 µL of [³H]8-OH-DPAT diluted in assay buffer to a final concentration near its Kₑ (~0.5-1.0 nM).

    • 100 µL of h5-HT1A membrane preparation (typically 5-15 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination & Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with 4-5 mL of scintillation cocktail. Allow to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding as a function of the log concentration of p-FPP.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "one-site fit logIC50" equation to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Self-Validation System:

  • The specific binding should be at least 80% of the total binding.

  • The Kₑ of the radioligand should be confirmed in a separate saturation binding experiment.

  • The resulting competition curve should have a Hill slope close to 1.0, indicating competition at a single site.

Protocol 2: In Vitro Functional Assay for Dopamine D2 Receptor Activity

Objective: To determine if p-FPP has agonist or antagonist activity at the human dopamine D2 receptor (hD2R), a Gᵢ-coupled receptor.

Principle: Activation of Gᵢ-coupled receptors like the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This assay measures changes in cAMP levels in response to p-FPP.

Materials:

  • Cell Line: A stable cell line (e.g., CHO-K1) expressing the hD2R.

  • cAMP Stimulant: Forskolin.

  • Test Compound: p-FPP.

  • Controls: A known D2R agonist (e.g., Quinpirole) and antagonist (e.g., Haloperidol).

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the hD2R-expressing cells into 96-well plates and incubate overnight to allow for adherence.

  • Agonist Mode: a. Prepare serial dilutions of p-FPP and the control agonist (Quinpirole). b. Add the compounds to the cells, followed immediately by a fixed concentration of Forskolin (e.g., 1-10 µM) to stimulate cAMP production. c. Incubate for 30 minutes at 37°C.

  • Antagonist Mode: a. Pre-incubate the cells with serial dilutions of p-FPP or the control antagonist (Haloperidol) for 15-30 minutes. b. Add a fixed concentration of the control agonist (Quinpirole) at its EC₈₀, followed immediately by Forskolin. c. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Stop the reaction, lyse the cells, and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP signal against the log concentration of p-FPP. A decrease in the Forskolin-stimulated signal indicates agonist activity. Fit a dose-response curve to determine the IC₅₀ (potency) and the maximum inhibition relative to the control agonist (efficacy).

  • Antagonist Mode: Plot the cAMP signal against the log concentration of p-FPP. A rightward shift in the Quinpirole dose-response curve indicates antagonist activity. The Schild regression can be used to determine the pA₂ value (a measure of antagonist potency).

Self-Validation System:

  • The Forskolin-only wells set the 100% signal level.

  • The control agonist should produce a robust, dose-dependent inhibition of the Forskolin signal.

  • The control antagonist should block the effect of the control agonist in a dose-dependent manner.

Serotonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pFPP p-FPP (Agonist) Receptor 5-HT1A Receptor pFPP->Receptor Binds G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., K+ Channel Opening, Neuronal Hyperpolarization) PKA->Response Phosphorylates Targets

Sources

Synthesis of 1-(4-Fluorophenyl)piperazine derivatives for structure-activity relationship studies.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 1-(4-fluorophenyl)piperazine (1-4-FPP) moiety is a "privileged scaffold" in neuropsychiatric drug discovery, serving as the primary pharmacophore for serotonin 5-HT


, 5-HT

, and dopamine D

receptor ligands.[1] The fluorine atom at the para-position enhances metabolic stability by blocking cytochrome P450-mediated oxidation while increasing lipophilicity for blood-brain barrier (BBB) penetration.[1]

This guide details the synthesis of 1-4-FPP derivatives, focusing on the N4-functionalization required to generate Structure-Activity Relationship (SAR) libraries. We present two complementary protocols: Nucleophilic Substitution (Method A) for robust alkyl linkers and Reductive Amination (Method B) for sensitive aldehyde substrates.[1]

Strategic SAR Design: The LCAP Model

To optimize binding affinity and selectivity, the design of 1-4-FPP derivatives typically follows the Long-Chain Arylpiperazine (LCAP) model.[1]

The Pharmacophore Components[2]
  • Head Group (1-4-FPP): Binds to the orthosteric aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain via a salt bridge (protonated N4).[1]

  • Linker: An alkyl chain (usually

    
     carbons).[1] A 3-4 carbon chain is often optimal for 5-HT
    
    
    
    selectivity over
    
    
    -adrenergic receptors.[1]
  • Tail Group: An aromatic or heteroaromatic system (e.g., imide, amide, indole) that occupies the secondary binding pocket, determining subtype selectivity.[1]

Visual Workflow: Synthetic Strategy

SyntheticStrategy Start 1-(4-Fluorophenyl) piperazine (HCl Salt) Decision Linker Type? Start->Decision PathA Alkyl Halide Linker (Cl/Br) Decision->PathA Robust/Alkyl PathB Aldehyde Linker Decision->PathB Sensitive/Complex MethodA Method A: Nucleophilic Substitution (K2CO3, KI, ACN) PathA->MethodA MethodB Method B: Reductive Amination (STAB, DCE) PathB->MethodB Product Target Ligand (Free Base) MethodA->Product MethodB->Product Salt HCl/Oxalate Salt (Bio-Assay Ready) Product->Salt Precipitation

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available reagents and linker stability.

Experimental Protocols

Method A: N-Alkylation via Nucleophilic Substitution

Best for: Attaching simple alkyl chains or robust "tail" groups containing alkyl halides (e.g., 4-chlorobutyl-phthalimide).[1] Mechanism:


 reaction facilitated by the Finkelstein effect (in situ conversion of alkyl chloride to iodide).
Reagents & Equipment[1][2][3][4][5]
  • Substrate: this compound dihydrochloride.[1]

  • Electrophile:

    
    -Chloro- or 
    
    
    
    -Bromo-alkyl derivative (1.1 equiv).[1]
  • Base: Anhydrous Potassium Carbonate (

    
    ), finely ground.[1]
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for alkyl chlorides.[1]

  • Solvent: Acetonitrile (ACN) (HPLC Grade) or DMF (if solubility is poor).[1]

Step-by-Step Protocol
  • Free Base Liberation (Optional but Recommended):

    • Dissolve the piperazine salt in water; basify with 10% NaOH to pH > 12.

    • Extract with Dichloromethane (DCM), dry over

      
      , and evaporate.[1][6] Note: Using the free base reduces the amount of 
      
      
      
      needed and prevents aggregate formation.
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of this compound (free base) in ACN (10 mL/mmol).

    • Add 3.0 equiv of anhydrous

      
      .
      
    • Add 0.1 equiv of KI.

    • Add 1.1 equiv of the alkyl halide electrophile.

  • Reflux:

    • Fit a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (

      
       or Ar) for 12–24 hours.
      
    • Checkpoint: Monitor by TLC (System: DCM:MeOH 95:5). The spot for the secondary amine (piperazine) should disappear.

  • Workup:

    • Cool to room temperature.[1][4] Filter off the inorganic salts (

      
      , KCl/KI).[1]
      
    • Evaporate the filtrate under reduced pressure.

    • Redissolve residue in DCM and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM.
      
Method B: Reductive Amination

Best for: Convergent synthesis where the "tail" moiety contains an aldehyde. This method avoids the high heat of alkylation and minimizes dimer formation. Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its selectivity for aldehydes over ketones and tolerance of functional groups.[7]

Reagents & Equipment[1][2][3][4]
  • Substrate: this compound (free base).[1]

  • Electrophile: Target Aldehyde (1.0–1.1 equiv).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.4–1.6 equiv).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Accelerates iminium ion formation.[1]

Step-by-Step Protocol
  • Imine Formation:

    • In a dry flask, mix 1.0 equiv of piperazine and 1.0 equiv of aldehyde in DCE (5 mL/mmol).

    • Add 1.0 equiv of AcOH. Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
  • Reduction:

    • Add

      
       in one portion.[1]
      
    • Stir at RT for 4–16 hours.

    • Self-Validation: Gas evolution (

      
      ) is minimal with STAB compared to 
      
      
      
      , but ensure the vessel is vented via a needle if sealed.
  • Quenching:

    • Quench the reaction by adding saturated aqueous

      
      . Stir for 15 minutes until gas evolution ceases.
      
  • Extraction:

    • Extract the aqueous layer with DCM (

      
      ).[6]
      
    • Combine organic layers, dry over

      
      , and concentrate.[1][6]
      
  • Purification:

    • Often cleaner than Method A. Pass through a short silica plug eluting with DCM:MeOH:Triethylamine (95:4:1).[1]

Salt Formation (Bio-Assay Preparation)

Free bases are often oils and unsuitable for long-term storage or biological assays.[1] Convert to the Hydrochloride (HCl) salt for stability.

  • Dissolve the purified free base in a minimum amount of anhydrous Ethanol or Diethyl Ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (or Ethanol) until pH

    
     2.
    
  • A white precipitate should form immediately.

  • Filter, wash with cold ether, and dry under vacuum.[1]

Data Analysis & SAR Interpretation

When analyzing your library, organize data to correlate structural changes with affinity (


).[1]

Table 1: Expected SAR Trends for 1-4-FPP Derivatives

Structural VariableModificationExpected Impact on 5-HT

Affinity
Mechanistic Reason
Linker Length

(Ethyl)
Moderate AffinitySteric constraint; often favors D

over 5-HT

.[1]
Linker Length

(Butyl)
High Affinity Optimal distance for "Tail" to reach the secondary binding pocket.
N4-Protonation Quaternary SaltLoss of ActivityThe protonated amine must be capable of H-bonding; permanent charge often prevents crossing BBB.
Tail Group Bulky ImideHigh SelectivityRestricts conformational freedom; specific interaction with receptor loops.
Visual Logic: SAR Cycle

SAR_Cycle Design Design: Modify Linker Length or Tail Group Synthesize Synthesize: Method A or B Design->Synthesize Test Test: Radioligand Binding (Ki Determination) Synthesize->Test Analyze Analyze: Correlate Structure vs. Affinity Test->Analyze Analyze->Design Refine Model

Figure 2: The iterative SAR cycle. Data from binding assays feeds back into the design of the next generation of linkers.

References

  • Glennon, R. A., et al. (1988).[1] "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [1]

  • Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of central nervous system agents. 13. 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines." Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (2002).[1] "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry. [1]

  • Unciti-Broceta, A., et al. (2021).[1] "Synthesis of Piperazine Derivatives." Organic Process Research & Development. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorophenyl)piperazine. As a crucial building block in numerous active pharmaceutical ingredients, achieving a high-yield, high-purity synthesis is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and data-driven recommendations to overcome common synthetic challenges.

Section 1: Principal Synthetic Strategies

The synthesis of this compound is predominantly achieved through two highly effective methods: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). The choice between these routes depends on available starting materials, functional group tolerance, and desired scale.

  • Buchwald-Hartwig Amination : This modern cross-coupling reaction has revolutionized C-N bond formation, offering high efficiency and broad substrate scope.[2][3] It involves the reaction of an aryl halide (e.g., 1-bromo-4-fluorobenzene) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. The bulky, electron-rich phosphine ligands are critical for facilitating the catalytic cycle.[2]

  • Nucleophilic Aromatic Substitution (SNAr) : This method relies on the reaction of an electron-deficient aryl halide with a nucleophile.[4] In this context, 1,4-difluorobenzene is an excellent substrate. The high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack by piperazine. One fluorine atom acts as the leaving group while the other remains, yielding the desired product.[5] This reaction is typically performed at elevated temperatures.

G cluster_0 Starting Materials cluster_1 Product 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Product This compound 1-Bromo-4-fluorobenzene->Product  Buchwald-Hartwig  (Pd Catalyst, Ligand, Base) Piperazine Piperazine Piperazine->1-Bromo-4-fluorobenzene 1,4-Difluorobenzene 1,4-Difluorobenzene Piperazine->1,4-Difluorobenzene 1,4-Difluorobenzene->Product  SNAr  (Heat)

Caption: Primary synthetic routes to this compound.

Section 2: Recommended High-Yield Protocol via Buchwald-Hartwig Amination

This protocol is designed for robustness and high yield, incorporating best practices to mitigate common side reactions. It represents a self-validating system for achieving consistent results.

Reaction Scheme:

1-Bromo-4-fluorobenzene + Piperazine → this compound

Materials:

Reagent/MaterialM.W.Amount (Scale)MolesEquiv.
1-Bromo-4-fluorobenzene175.0010.0 g57.1 mmol1.0
Piperazine86.1414.7 g171.4 mmol3.0
Pd(OAc)₂224.50128 mg0.57 mmol0.01
tBuXPhos424.56485 mg1.14 mmol0.02
Sodium tert-butoxide (NaOtBu)96.107.6 g79.9 mmol1.4
Toluene (Anhydrous)-200 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (14.7 g), sodium tert-butoxide (7.6 g), Pd(OAc)₂ (128 mg), and tBuXPhos (485 mg).

    • Expert Insight: Using a pre-catalyst is possible, but generating the active Pd(0) species in situ from Pd(OAc)₂ is cost-effective. tBuXPhos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step, enhancing reaction rates and preventing side reactions.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst and phosphine ligand are susceptible to oxidation.

  • Reagent Addition: Add anhydrous toluene (200 mL) via cannula, followed by 1-bromo-4-fluorobenzene (10.0 g) via syringe.

    • Expert Insight: A 3-fold excess of piperazine is used to statistically disfavor the diarylation side product, 1,4-bis(4-fluorophenyl)piperazine, which can be difficult to separate.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench carefully by slowly adding 100 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo to yield a crude solid. The product can be purified by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) or by crystallization.

    • Alternative Purification: For difficult separations, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the pure hydrochloride salt, which can be collected by filtration.[6] The free base can be recovered by treatment with a base like NaOH.

Section 3: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most common causes?

A1: Low yield in a Buchwald-Hartwig amination is a multifactorial problem. A systematic approach is required to diagnose the issue.

  • Catalyst/Ligand Inactivity: The Pd(0) catalyst is air-sensitive. Ensure your inert atmosphere technique is flawless. Phosphine ligands can also oxidize. Use fresh, high-quality reagents.

  • Base Quality and Type: Sodium tert-butoxide is hygroscopic and its quality is paramount. Use a freshly opened bottle or material stored in a desiccator. Weaker bases like K₂CO₃ can result in significantly slower reaction rates and lower yields for less reactive aryl halides.[3]

  • Solvent Purity: Ensure you are using truly anhydrous toluene. Water can hydrolyze the base and interfere with the catalytic cycle.

  • Insufficient Reaction Time/Temperature: Confirm reaction completion via TLC or GC-MS before workup. Some combinations of substrates may require higher temperatures or longer reaction times.

G start Low Yield Observed q1 Is the inert atmosphere rigorously maintained? start->q1 a1_yes Check Reagent Quality q1->a1_yes Yes a1_no Improve Degassing & Purging Technique q1->a1_no No q2 Are Base & Ligand Fresh and Anhydrous? a1_yes->q2 a2_yes Verify Reaction Conditions (T, time) q2->a2_yes Yes a2_no Use Fresh Reagents from Desiccator/Glovebox q2->a2_no No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a significant amount of a high-molecular-weight side product by GC-MS. What is it and how can I prevent it?

A2: This is almost certainly 1,4-bis(4-fluorophenyl)piperazine, formed from the double arylation of both nitrogen atoms in the piperazine ring. This occurs when the concentration of the mono-arylated product becomes significant relative to the starting piperazine, allowing it to compete as a nucleophile.

  • Primary Solution: The most effective way to suppress this side reaction is to use a large excess of piperazine (3 to 5 equivalents), as described in the recommended protocol. This ensures that the aryl halide is statistically more likely to encounter an unreacted piperazine molecule.

  • Secondary Solution: If a large excess of piperazine is not feasible (e.g., due to cost on a large scale), you can use mono-Boc-piperazine as the starting material. The Boc protecting group prevents the second arylation. The Boc group can then be removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl.

Q3: My purification by column chromatography is difficult. What are alternative strategies?

A3: this compound is a basic compound. This property can be exploited for a more efficient, non-chromatographic purification.

  • Acid-Base Extraction: After the initial aqueous workup, dissolve the crude material in a nonpolar solvent like diethyl ether or toluene. Extract this organic solution with aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer with NaOH to a high pH (>12) and re-extract the pure free-base product back into a fresh portion of organic solvent (e.g., dichloromethane). Drying and evaporating this final organic extract often yields highly pure product.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-4-fluorobenzene instead of the bromo-analogue?

A: Yes, but aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond. A simple Pd(OAc)₂/tBuXPhos system may be sluggish. To achieve good yields with 1-chloro-4-fluorobenzene, you will likely need a more active catalyst system, such as a palladacycle pre-catalyst or a more specialized, highly active ligand like Me₄tButylXPhos.[7][8] You may also need to increase the reaction temperature and catalyst loading.

Q: What is the best base for this reaction?

A: The "best" base depends on the specific substrate and functional group tolerance.

  • For Highest Reactivity: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) generally provide the fastest reaction rates.[3][9]

  • For Base-Sensitive Substrates: If your molecule contains base-sensitive functional groups (like esters), weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are preferred.[9] However, be prepared for longer reaction times or the need for higher temperatures.

Q: How critical is the inert atmosphere for this reaction?

A: It is absolutely critical. The active Pd(0) species in the catalytic cycle is readily oxidized to inactive Pd(II) by oxygen. The electron-rich phosphine ligands are also prone to oxidation. Failure to maintain a strictly inert atmosphere is one of the most common reasons for reaction failure.

Q: Is it feasible to perform this synthesis via Nucleophilic Aromatic Substitution (SNAr)?

A: Yes, the SNAr route using 1,4-difluorobenzene and piperazine is a viable, metal-free alternative. The reaction typically requires high temperatures (e.g., >120 °C) and can be run neat or in a high-boiling polar aprotic solvent like DMSO. A key advantage is avoiding expensive and toxic palladium catalysts. However, controlling the reaction to prevent diarylation can still be a challenge, and purification may be required to remove unreacted starting material and the diarylated side product.

References

  • Vertex AI Search. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Accessed February 7, 2026.
  • PubMed. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. Accessed February 7, 2026.
  • Google Patents. Process for preparing 1,4-disubstituted piperazines. Accessed February 7, 2026.
  • Organic Chemistry Portal. Synthesis of piperazines. Accessed February 7, 2026.
  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Accessed February 7, 2026.
  • Online Organic Chemistry Tutor.
  • Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine. Accessed February 7, 2026.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Accessed February 7, 2026.
  • Chemistry Steps. Nucleophilic Aromatic Substitution. Accessed February 7, 2026.
  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Accessed February 7, 2026.
  • ChemicalBook. This compound(2252-63-3). Accessed February 7, 2026.
  • MedChemExpress. This compound hydrochloride. Accessed February 7, 2026.
  • Wikipedia. Nucleophilic aromatic substitution. Accessed February 7, 2026.
  • Journal of the Chemical Society, Perkin Transactions 1. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Accessed February 7, 2026.
  • Sigma-Aldrich. This compound 98%. Accessed February 7, 2026.
  • Royal Society of Chemistry. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Accessed February 7, 2026.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Accessed February 7, 2026.
  • Chemistry LibreTexts.
  • PubChem. This compound. Accessed February 7, 2026.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Accessed February 7, 2026.
  • ChemScene. This compound. Accessed February 7, 2026.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed February 7, 2026.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Accessed February 7, 2026.
  • The Journal of Organic Chemistry.
  • ResearchGate.
  • PubChem. Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tris(propan-2-yl)-[1,1'-biphenyl]-2-yl]phosphane. Accessed February 7, 2026.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Accessed February 7, 2026.
  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Accessed February 7, 2026.
  • TCI Chemicals. Di-tert-butyl[2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl]phosphane. Accessed February 7, 2026.
  • Sigma-Aldrich. tBuXPhos tert-Butyl XPhos. Accessed February 7, 2026.
  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Accessed February 7, 2026.
  • UNODC.
  • PubChem. Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine. Accessed February 7, 2026.
  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Accessed February 7, 2026.
  • Santa Cruz Biotechnology. 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl. Accessed February 7, 2026.

Sources

Troubleshooting solubility issues with 1-(4-Fluorophenyl)piperazine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorophenyl)piperazine Solubility

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is reported to be insoluble in water.[1][2][3] This is due to its chemical structure, which has a non-polar fluorophenyl group and a piperazine ring that, while containing nitrogen atoms, is not sufficient to overcome the hydrophobicity of the entire molecule at neutral pH.

Q2: I see conflicting information about its water solubility. Some sources say it is "very soluble." Why is that?

A2: There are conflicting reports regarding the water solubility of this compound, with some sources stating it is "very soluble"[4] and others "insoluble".[1][2][3] This discrepancy can likely be attributed to the basic nature of the piperazine moiety. In acidic conditions, the nitrogen atoms in the piperazine ring can become protonated, forming a more soluble salt. Therefore, the perceived solubility is highly dependent on the pH of the aqueous solution.

Q3: Can I dissolve this compound in an organic solvent first?

A3: Yes, this is a highly recommended strategy for compounds with poor aqueous solubility.[5] this compound shows slight solubility in chloroform and ethyl acetate.[1][3] For creating a stock solution, consider using a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] After dissolving the compound in a small amount of the organic solvent, you can then dilute it with your aqueous buffer.[5]

Q4: What is the pKa of this compound and why is it important?

A4: The predicted pKa of this compound is approximately 8.93.[1][3] This value is crucial because it indicates that the compound is a weak base. At a pH below its pKa, a significant portion of the molecules will be in their protonated, charged form, which is generally more soluble in aqueous solutions. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

Key Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular FormulaC10H13FN2[4]
Molecular Weight180.22 g/mol [4]
Melting Point30-33 °C[1][4]
Predicted pKa8.93 ± 0.10[1][3]
Water SolubilityInsoluble (at neutral pH)[1][2][3]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Causality: This common issue arises when a stock solution of the compound in an organic solvent is diluted too quickly into an aqueous buffer, causing the compound to crash out of solution due to the sudden change in solvent polarity.

Solution Workflow:

Caption: Workflow for addressing compound precipitation.

Detailed Steps:

  • Optimize Co-solvent Percentage: If your experimental conditions allow, increase the final concentration of the organic co-solvent (e.g., DMSO, DMF) in your aqueous solution.[6][7] Be mindful of the tolerance of your assay to the organic solvent, as high concentrations can be toxic to cells or interfere with enzymatic activity.[8]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[8] This gradual change in solvent environment can help keep the compound in solution.

  • Vigorous Mixing: Add the stock solution to the aqueous buffer drop by drop while vigorously vortexing or stirring. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

Issue 2: The compound will not dissolve even with pH adjustment.

Causality: While lowering the pH will increase the solubility of this basic compound, there is a limit to this effect. If the target concentration is still too high for the given conditions, even at an optimal pH, the compound will not fully dissolve.

Troubleshooting Diagram:

Caption: Troubleshooting incomplete dissolution with pH adjustment.

Solutions:

  • pH Optimization: Ensure the pH of your aqueous buffer is at least 2 units below the pKa of 8.93. A pH of around 6.9 or lower should significantly improve solubility. You can adjust the pH using dilute hydrochloric acid.[9][10]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[11][][13] This is a powerful technique when pH adjustment and co-solvents are insufficient or not viable for your experiment.[11]

  • Salt Form: If available, consider using a salt form of the compound, such as this compound hydrochloride, which is expected to have higher aqueous solubility.[14]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 180.22 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

Procedure:

  • Accurately weigh out 1.8022 mg of this compound.

  • Transfer the weighed compound to a 1 mL volumetric flask.

  • Add approximately 0.8 mL of DMSO to the volumetric flask.

  • Gently swirl or sonicate the flask until the compound is completely dissolved.

  • Add DMSO to the flask until the bottom of the meniscus reaches the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

This protocol provides a general method for determining the effect of pH on the solubility of this compound.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • To a series of microcentrifuge tubes, add a small volume of the 10 mM stock solution to achieve the desired final concentration in your aqueous buffer (e.g., 10 µL of stock in 990 µL of buffer for a final concentration of 100 µM).

  • Add the corresponding aqueous buffer to each tube.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the tubes at room temperature for 1-2 hours to allow them to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

References

  • PubChem. Piperazine. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Wikipedia. Piperazine. [Link]

  • Reddit. How to tackle compound solubility issue. [Link]

  • Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility enhancement techniques: A comprehensive review. [Link]

  • Chemistry LibreTexts. Preparing Solutions. [Link]

  • Cyclodextrin News. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Indo American Journal of Pharmaceutical Sciences. biological and pharmaceutical buffer systems. [Link]

  • CompoundingToday.com. pH Adjusting Database. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • National Center for Biotechnology Information. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • PubChem. Piperazine. [Link]

  • HOPAX. What are the applications of biological buffers in the pharmaceutical field?. [Link]

  • MDPI. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. [Link]

  • PubMed. Combined effect of complexation and pH on solubilization. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Pharmanotes. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ResearchGate. List of Common Pharmaceutically Relevant Buffers with Buffer Capacity.... [Link]

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • YouTube. What Happens to Solubility When You Change the pH?. [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-(4-Fluorophenyl)piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-fluorophenyl)piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-arylation reactions, providing practical solutions to common challenges encountered in the laboratory. The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active compounds.[1][2][3] Its successful and efficient synthesis is therefore a critical step in many drug discovery programs.

This document provides in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound derivatives?

The two most powerful and widely adopted methods for the N-arylation of piperazines are the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[1][2][4]

  • Buchwald-Hartwig Amination: This is often the method of choice due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to the classical Ullmann reaction.[2] It utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide (or triflate) with the piperazine nitrogen. The continuous development of sophisticated ligands has made this reaction extremely versatile.[2]

  • Ullmann Condensation: This classical method uses a copper catalyst, often in the form of copper(I) salts like CuI, and typically requires higher reaction temperatures (120-140 °C).[1][5] While it can be effective, the harsh conditions can sometimes be a limitation. Modern protocols often include ligands like L-proline to facilitate the reaction at lower temperatures.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is also viable, particularly if the fluorophenyl ring is activated with strong electron-withdrawing groups. However, for a simple 4-fluorophenyl group, this pathway is generally less efficient than the metal-catalyzed routes.[4]

Q2: How do I select the appropriate catalyst, ligand, and base for a Buchwald-Hartwig reaction?

The choice of catalyst, ligand, and base is interdependent and crucial for success. There is no single universal system, and optimization is often necessary.

  • Palladium Source (Catalyst): Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[6] More advanced, air-stable "G3" or "G4" palladacycle precatalysts are also available, which can simplify reaction setup and improve reproducibility.

  • Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of secondary cyclic amines like piperazine, sterically hindered biarylphosphine ligands are often preferred.

    • Josiphos-type ligands (e.g., RuPhos): Excellent for secondary amines.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos): A broad family of ligands with varying steric and electronic properties that allow for fine-tuning of the reaction.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): A very common and effective strong base.

    • Cesium carbonate (Cs₂CO₃) and Potassium carbonate (K₂CO₃): Milder inorganic bases that can be effective, particularly with more reactive aryl halides.[6][7]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A soluble, organic base that can be advantageous in certain applications, especially for continuous flow chemistry.[8]

The interplay between these components is complex; for instance, a weaker base might require a more active ligand/catalyst system or higher temperatures.

Q3: My reaction is sluggish or stalls completely. What are the first things I should check?

If your reaction is not proceeding, consider these primary factors:

  • Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed.

  • Catalyst Activity: The Pd(0) active species can be deactivated by oxygen. Ensure your palladium source and ligands have been stored correctly. If using a Pd(II) source, the initial reduction to Pd(0) may be failing.

  • Base Strength/Solubility: The base must be strong enough to deprotonate the piperazine N-H. Also, ensure the base has at least some solubility in the reaction solvent. Insoluble bases can lead to slow and incomplete reactions.[9]

  • Reagent Purity: Impurities in the starting materials (aryl halide, piperazine) or solvent can poison the catalyst.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you might encounter during the synthesis of this compound derivatives.

Problem 1: Low to No Product Yield

Possible Cause A: Inactive Catalyst System

  • Why it happens: The active Pd(0) species is susceptible to oxidation. Phosphine ligands can also be oxidized. This is a common issue if proper inert atmosphere techniques are not used.

  • Solution Protocol:

    • Ensure Inert Atmosphere: Use Schlenk line techniques. Purge the reaction flask with argon or nitrogen for 10-15 minutes.

    • Use Degassed Solvents: Sparge your solvent with an inert gas for at least 30 minutes before use. Anhydrous solvents are crucial.

    • Use a Precatalyst: Employ an air-stable palladium precatalyst (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species in situ upon exposure to the base, reducing sensitivity to handling.

    • Check Reagent Quality: Ensure the palladium source and ligands are from a reliable supplier and have been stored under inert gas.

Possible Cause B: Suboptimal Base/Solvent Combination

  • Why it happens: The effectiveness of a base is highly dependent on the solvent. A strong base like NaOtBu may not be effective in a solvent where it is completely insoluble. The solvent also influences the solubility of the reactants and the stability of the catalytic intermediates.

  • Solution Strategy: A systematic screening of base and solvent combinations is the most effective approach.

Base Recommended Solvents Comments
NaOtBu Toluene, Dioxane, THFStrong base, widely effective. Can cause issues with base-sensitive functional groups.[8]
K₃PO₄ Dioxane, TolueneMilder, often used for more sensitive substrates.
Cs₂CO₃ Dioxane, Toluene, DMFGood for coupling with heterocyclic amines.[7]
DBU MeCN/PhMe, DMFSoluble organic base, useful for homogeneous reaction conditions.[8]

Workflow for Optimization:

Caption: A decision workflow for troubleshooting low-yield reactions.

Problem 2: Formation of Significant Side Products

Possible Cause A: Hydrodehalogenation of the Aryl Halide

  • What it is: The fluoro-bromo or fluoro-iodo-benzene is reduced to fluorobenzene, consuming starting material and catalyst.

  • Why it happens: This can occur if the reductive elimination step of the desired product is slow relative to side reactions of the palladium-hydride species, which can form from β-hydride elimination or reaction with trace water.

  • Solution Strategy:

    • Use a Bulky Ligand: Ligands with high steric bulk (e.g., XPhos, tBuXPhos) can promote the desired reductive elimination over side pathways.

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize sources of hydrogen.

    • Lower Reaction Temperature: Sometimes, lowering the temperature can disfavor the side reaction pathway. Typical temperatures range from 80-110 °C.[6][10]

Possible Cause B: Homocoupling of the Aryl Halide (Biaryl Formation)

  • What it is: Two molecules of the 4-fluorophenyl halide couple to form 4,4'-difluorobiphenyl.

  • Why it happens: This side reaction can be promoted at high temperatures or if the concentration of the amine is too low.

  • Solution Strategy:

    • Adjust Stoichiometry: Use a slight excess of the piperazine derivative (e.g., 1.1 to 1.2 equivalents).

    • Control Temperature: Avoid excessively high temperatures. Screen temperatures in the 80-100 °C range.[10]

    • Ligand Choice: Some ligands are more prone to promoting homocoupling than others. If this is a persistent issue, screen alternative phosphine ligands.

Visualizing the Catalytic Cycle and Potential Pitfalls:

BuchwaldHartwigCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX LigandExch Amine Coordination (Piperazine-H) PdII_ArX->LigandExch Side_Hydro Hydrodehalogenation (Ar-H) PdII_ArX->Side_Hydro [H] source Side_Biaryl Biaryl Formation (Ar-Ar) PdII_ArX->Side_Biaryl + Ar-Pd(II)-X PdII_Amine [L-Pd(II)(Ar)(Piperazine-H)]+X- LigandExch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Piperazine) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-Piperazine (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle with key side reactions.

Problem 3: Difficulty in Product Purification

Possible Cause A: Residual Palladium Catalyst

  • Why it happens: Palladium residues can be difficult to remove by standard silica gel chromatography, leading to product discoloration (often gray or black) and contamination.

  • Solution Protocol:

    • Aqueous Wash: After the reaction is complete and quenched, wash the organic layer with an aqueous solution of a thiol-containing reagent (e.g., 5% sodium thioglycolate) or a solution of thiourea to scavenge palladium.

    • Activated Carbon: Stirring the crude product solution with activated carbon (e.g., Darco KB) for 1-2 hours before filtration can effectively adsorb palladium residues.

    • Scavenger Resins: Use a commercially available palladium scavenger resin. Stir the crude product solution with the resin, then simply filter it off.

Possible Cause B: Emulsion During Aqueous Workup

  • Why it happens: The basic nature of the product and residual reagents can lead to the formation of stable emulsions during extraction.

  • Solution Strategy:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.

    • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth.

    • Change Solvent: If emulsions are persistent, consider switching to a different extraction solvent (e.g., from ethyl acetate to dichloromethane).

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for optimization.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • Piperazine derivative (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon (repeat this cycle 3 times).

  • Add the 1-bromo-4-fluorobenzene and the piperazine derivative to the flask, followed by the anhydrous, degassed toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.[1]

References

  • Vertex AI Search, query: Synthesis of 1-(4-substituted phenyl)
  • Vertex AI Search, query: SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)
  • Vertex AI Search, query: Process for preparing 1,4-disubstituted piperazines, Source: Google P
  • Vertex AI Search, query: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Vertex AI Search, query: The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols, Source: Benchchem.
  • Vertex AI Search, query: Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist), Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Vertex AI Search, query: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br)
  • Vertex AI Search, query: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors, Source: NIH.
  • Vertex AI Search, query: Optimization of the Buchwald-Hartwig reaction, Source: ResearchG
  • Vertex AI Search, query: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis, Source: ResearchG
  • Vertex AI Search, query: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, Source: PubMed Central.
  • Vertex AI Search, query: Synthesis and spectral properties of new piperazine derivatives and a structural study, Source: ResearchG
  • Vertex AI Search, query: this compound 98 2252-63-3, Source: Sigma-Aldrich.
  • Vertex AI Search, query: 2252-63-3 | this compound, Source: ChemScene.
  • Vertex AI Search, query: Ullmann Reaction, Source: Organic Chemistry Portal.
  • Vertex AI Search, query: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, Source: Chemical Insights.
  • Vertex AI Search, query: Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)
  • Vertex AI Search, query: Condition Optimization for Buchwald-Hartwig Reactions, Source: YouTube.
  • Vertex AI Search, query: Optimising a Buchwald-Hartwig amination using the ChemSpeed, Source: chemspeed.com.
  • Vertex AI Search, query: Synthesis of piperazines, Source: Organic Chemistry Portal.
  • Vertex AI Search, query: General Procedures for the Lithiation/Trapping of N-Boc Piperazines, Source: ResearchG
  • Vertex AI Search, query: Synthesis of substituted N-heterocycles by N-aryl
  • Vertex AI Search, query: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

Technical Support Center: 1-(4-Fluorophenyl)piperazine (4-FPP) Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperazine (4-FPP) is a critical precursor in the synthesis of serotonergic agents and pharmaceutical intermediates. While the hydrochloride salt is relatively stable, the free base presents significant storage challenges due to its low melting point (


) and the high reactivity of its secondary amine moiety.

This guide provides a mechanistic understanding of degradation pathways and actionable protocols to maintain compound integrity (>98% purity) over extended periods.

Critical Degradation Pathways (The Science)

To prevent degradation, one must understand the specific chemical vulnerabilities of the piperazine ring. 4-FPP degrades primarily through three mechanisms:

A. Oxidative Instability (The "Yellowing" Effect)

The secondary amine nitrogen in the piperazine ring is electron-rich. Upon exposure to atmospheric oxygen, it undergoes slow oxidation to form N-oxides and hydroxylamines .[1]

  • Visual Indicator: The sample transitions from off-white to pale yellow, eventually darkening to brown.

  • Mechanism: Radical abstraction of the

    
    -proton adjacent to the nitrogen, followed by reaction with 
    
    
    
    .
B. Carbamylation (The "White Crust" Effect)

Secondary amines are nucleophilic and react rapidly with atmospheric carbon dioxide (


) to form carbamic acid , which stabilizes as a carbamate salt  (often with another molecule of the amine).
  • Reaction:

    
    
    
  • Visual Indicator: Formation of a white, crusty precipitate on the surface of the liquid or low-melting solid.

  • Reversibility: This is often reversible by heating or acid treatment, but it alters the stoichiometry and weight of the sample.

C. Physical State Transition (The "Melting" Risk)
  • Free Base Melting Point:

    
    .[2][3][4]
    
  • Risk: In warm laboratories, the free base may cycle between solid and liquid phases. The liquid phase has higher molecular mobility, significantly accelerating oxidation and

    
     absorption rates compared to the crystalline state.
    
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 4-FPP when exposed to environmental stressors.

degradation_pathways FPP 1-(4-Fluorophenyl) piperazine (Intact) Oxidation Oxidation (+ O2) FPP->Oxidation Air Exposure Carbamylation Carbamylation (+ CO2) FPP->Carbamylation Atmospheric CO2 Thermal Thermal Stress (>30°C) FPP->Thermal Warm Storage NOxide N-Oxide / Imine (Yellow Oil/Solid) Oxidation->NOxide Radical Mechanism Carbamate Carbamate Salt (White Crust) Carbamylation->Carbamate Nucleophilic Attack LiquidPhase Liquid Phase (Accel. Reactivity) Thermal->LiquidPhase Phase Change LiquidPhase->Oxidation Increased Kinetics LiquidPhase->Carbamylation Increased Kinetics

Figure 1: Mechanistic pathways leading to common degradation products of 4-FPP.

Storage Protocol (Standard Operating Procedure)

The storage strategy depends heavily on whether you possess the Free Base or the Hydrochloride Salt .

Comparative Storage Table
FeatureFree Base (Low MP Solid/Liquid)Hydrochloride Salt (Solid)
Melting Point

(Risk of melting)

(Stable solid)
Reactivity High (Nucleophilic amine exposed)Low (Amine protonated/protected)
Primary Risk Oxidation &

absorption
Hygroscopicity (Moisture absorption)
Recommended Temp

(Short term)

(Long term)
Room Temp (Acceptable)

(Optimal)
Atmosphere Strict Inert Gas (Argon) Desiccated Air or Inert Gas
Protocol A: Handling the Free Base (High Risk)

Use this protocol if your compound acts as an oil or low-melting solid.

  • Inert Gas Purge: Always blanket the container with Argon after use. Argon is heavier than air and provides a better barrier than Nitrogen for liquids/low-melting solids.

  • Seal Integrity: Use Parafilm® or electrical tape around the cap to prevent gas exchange.

  • Temperature Control: Store at

    
     or lower . This keeps the compound in a solid state, significantly slowing diffusion-controlled degradation reactions.
    
  • Aliquot: If using frequently, divide the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles and air exposure.

Protocol B: Handling the Hydrochloride Salt (Lower Risk)

Use this protocol if your compound is a stable white powder.

  • Desiccation: The salt form is hygroscopic. Store in a desiccator or with silica gel packets.

  • Temperature: Room temperature is generally acceptable for salts, but refrigeration (

    
    ) extends shelf life indefinitely.
    

Troubleshooting & FAQs

Q1: My 4-FPP sample has turned yellow. Is it still usable?

  • Diagnosis: This indicates partial oxidation (N-oxide formation).[1]

  • Solution: Check purity via LC-MS or NMR. If the impurity level is <2%, it may be usable for crude reactions. For sensitive catalysis or biological assays, purification is required .

  • Purification: The free base can often be purified by vacuum distillation (bp

    
     at 0.1 mmHg). Alternatively, convert it to the HCl salt, recrystallize from ethanol/ether, and neutralize back to the free base if necessary.
    

Q2: There is a white solid crust on my liquid 4-FPP. What is it?

  • Diagnosis: This is likely the carbamate salt formed from reaction with atmospheric

    
    .
    
  • Solution: This reaction is reversible.[5]

    • Method 1: Dissolve in an organic solvent and wash with dilute NaOH (converts carbamate back to free amine).

    • Method 2: Heating the sample under high vacuum can sometimes reverse the carbamylation and sublime the impurities, though this is riskier.

Q3: Can I store the free base in a freezer (


)? 
  • Answer: Yes, this is the ideal condition for long-term storage of the free base. It ensures the material remains solid and kinetically inhibits oxidation. Ensure the vial is brought to room temperature before opening to prevent water condensation on the cold sample (hygroscopicity).

Q4: Why does the SDS say "Store at Room Temp" but you recommend cold storage?

  • Context: SDS recommendations often cover "safe" storage to prevent fire or acute hazards, not necessarily "optimal" storage to prevent 1-2% degradation. For analytical or pharmaceutical applications, the stricter cold-storage protocols described here prevent the accumulation of impurities that could interfere with biological data.

Quality Control Verification

Before using stored material in critical experiments, verify integrity using these methods:

Workflow: Purity Check

qc_workflow Start Sample Retrieval (Equilibrate to RT) Visual Visual Inspection (Yellowing? Crust?) Start->Visual Decision Visual Defects? Visual->Decision NMR 1H NMR (CDCl3) Decision->NMR No / Slight Fail Recrystallize / Distill Decision->Fail Yes (Severe) LCMS LC-MS Analysis NMR->LCMS LCMS->Fail Purity <98% Pass Proceed to Experiment LCMS->Pass Purity >98%

Figure 2: Quality Control Decision Tree.

Key NMR Signals (Free Base in )
  • Aromatic Protons:

    
     6.9–7.0 ppm (multiplet).
    
  • Piperazine Protons: Look for broadening or splitting of the triplets at

    
     3.0–3.1 ppm.
    
  • Degradation Flags:

    • New peaks downfield (

      
       8.0+) suggest oxidation/imine formation.
      
    • Shift in the N-H proton signal suggests carbamate formation or change in pH due to

      
       absorption.
      

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16664, this compound. Retrieved February 8, 2026, from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Versteeg, G. F., & van Swaaij, W. P. M. (1988). Solubility and Diffusivity of Acid Gases ( , ) in Aqueous Alkanolamine Solutions. Journal of Chemical & Engineering Data. (Reference for amine-CO2 reaction kinetics).

Sources

Overcoming challenges in the purification of 1-(4-Fluorophenyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Role: Senior Application Scientist | Ticket ID: FPP-PUR-001

Executive Summary

Purifying 1-(4-Fluorophenyl)piperazine (1-FPP) presents a classic organic chemistry challenge: separating a secondary amine product from a structurally similar bis-arylated impurity and a highly polar diamine starting material.

This guide moves beyond generic protocols to address the physicochemical realities of the molecule. We focus on exploiting the basicity differential and lipophilicity gradients between the target, the excess piperazine, and the "Bis" impurity (N,N'-bis(4-fluorophenyl)piperazine).

Module 1: The "Bis" Problem & Reaction Control

The Issue: The most persistent impurity is the bis-arylated species. Once formed, it is difficult to separate because its solubility profile mimics the free base of 1-FPP. The Fix: Prevention via stoichiometry.

  • The Causality: The product (1-FPP) is a secondary amine and remains nucleophilic. If the concentration of the electrophile (e.g., 4-fluorohalobenzene) is high relative to piperazine, the 1-FPP will compete for the electrophile, leading to bis-arylation.

  • Protocol: Always use a large excess of piperazine (3–5 equivalents) relative to the aryl halide. This statistically ensures the electrophile encounters piperazine rather than 1-FPP.

Module 2: The Workup (Extraction Logic)

Objective: Remove the excess piperazine and inorganic salts before attempting crystallization.

The Physicochemical Logic
  • Piperazine: Highly water-soluble (LogP < 0).

  • 1-FPP: Lipophilic (LogP ~1.4–1.6), soluble in organics.

  • Bis-Impurity: Highly lipophilic, strictly organic soluble.

Workflow Diagram: Differential Extraction

The following decision tree illustrates the partitioning logic required to isolate the Crude 1-FPP Free Base.

ExtractionLogic Start Reaction Mixture (1-FPP, Bis-Impurity, Excess Piperazine) Step1 Evaporate Reaction Solvent (Remove volatile organics) Start->Step1 Step2 Partition: Water + EtOAc/DCM Step1->Step2 Aqueous Aqueous Layer (Contains 95% Excess Piperazine) Step2->Aqueous Piperazine partitions here Organic Organic Layer (1-FPP + Bis-Impurity) Step2->Organic Target stays here Wash Wash Organic with Brine (3x) Organic->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Crude Crude 1-FPP Oil (Ready for Distillation or Salting) Dry->Crude

Figure 1: Extraction workflow exploiting the high water solubility of unreacted piperazine.

Module 3: Purification Protocols

Method A: Vacuum Distillation (For Free Base)

If you require the free base (liquid/low-melt solid), distillation is the only way to effectively separate the Bis-impurity, which has a significantly higher boiling point.

ParameterSpecificationNotes
Boiling Point 118–123 °C @ 0.1 mmHg (High Vacuum is critical) [1]
Condenser Temp 40–50 °CPrevent product from solidifying in the condenser (MP is ~30°C).
Fore-run DiscardContains residual solvent/piperazine traces.
Main Fraction CollectClear to pale yellow oil.
Method B: HCl Salt Formation (Recommended)

Most researchers prefer the Hydrochloride salt (1-FPP·HCl) because it is a stable solid (~197°C decomp) and allows for recrystallization.

The Protocol:

  • Dissolution: Dissolve the crude free base oil (from Module 2) in Ethanol (EtOH) or Ethyl Acetate . (Do not use water).

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • Target pH: 2–3.[1][2]

  • Precipitation: The salt should precipitate immediately.

  • Recrystallization: If the salt is colored or impure, recrystallize from boiling Isopropanol (IPA) .

Troubleshooting & FAQs

Q1: My product "oiled out" during salt formation instead of crystallizing. Why?

Diagnosis: This is a common phenomenon with aryl-piperazines. It occurs when the product separates as a supercooled liquid phase rather than a crystal lattice, often due to impurities lowering the melting point or the solvent being too polar.

The Fix (The "Seeding" Loop):

OilingOut Problem Product Oils Out Step1 Reheat to Reflux (Dissolve Oil) Problem->Step1 Step2 Add Anti-solvent (Diethyl Ether) to Cloud Point Step1->Step2 Step3 Cool SLOWLY (Wrap flask in foil/towel) Step2->Step3 Step4 Scratch Glass/Seed Step3->Step4

Figure 2: Remediation strategy for oiling-out events.

Detailed Steps:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Diethyl Ether (anti-solvent) until the solution turns slightly turbid.

  • Turn off the heat and let it cool slowly to room temperature with stirring. Rapid cooling traps impurities and causes oiling.

  • If oil persists, scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: The product has a pink/red hue. Is it ruined?

Answer: No. Phenylpiperazines are prone to oxidation, forming trace N-oxide or quinone-like impurities that are highly colored even at ppm levels.

  • Solution: Perform the recrystallization (Method B) using Isopropanol with a small amount of activated charcoal . Filter the hot solution through Celite to remove the charcoal. The filtrate should crystallize as white needles/plates.

Q3: How do I confirm I have the Mono- vs. Bis-product?

Answer:

  • 1H NMR: Look for the integration of the piperazine protons.

    • Mono (1-FPP): Two distinct triplets (or broad multiplets) integrating to 4H each, plus the aromatic signals.

    • Bis-Impurity: The piperazine protons will appear as a single singlet (8H) due to symmetry (if the spectrum is not resolved) or two triplets, but the ratio of Aromatic:Aliphatic protons will differ.

  • Mass Spec: 1-FPP (MW ~180) vs Bis (MW ~342).

References

  • ChemicalBook. this compound Properties and Safety. (Accessed 2024). Link

  • Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof (MX2011006590A).Link

  • Sigma-Aldrich. this compound Product Specification.Link

  • National Institutes of Health (PMC). The crystal structures of salts of N-(4-fluorophenyl)piperazine.Link

Sources

Minimizing side effects of 1-(4-Fluorophenyl)piperazine in animal studies.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 1-(4-Fluorophenyl)piperazine (pPFPP or 4-FPP) in rodent models. It synthesizes pharmacological principles with practical troubleshooting to minimize off-target serotonergic effects that confound experimental data.

Introduction: The Pharmacological Challenge

This compound (pPFPP) is a pharmacologically active metabolite and structural analogue of several piperazine-based compounds (e.g., niaprazine). While often used as a probe or intermediate, its structural similarity to mCPP (1-(3-chlorophenyl)piperazine) and TFMPP grants it significant affinity for serotonin receptors, particularly 5-HT


 , 5-HT

, and 5-HT

.

In animal studies, the "side effects" are often exaggerated pharmacological responses—specifically Serotonin Syndrome-like behaviors (head twitch, flat body posture) and anxiogenesis . These behaviors can mask therapeutic endpoints, particularly in locomotor or cognitive assays. This guide provides the protocols to formulation, dosing, and experimental design to isolate your target mechanism from these confounding variables.

Module 1: Formulation & Administration Troubleshooting

Issue: Inconsistent behavioral data often stems from poor solubility or pH-induced peritoneal irritation, not the drug itself.

Q: My compound precipitates in PBS. How do I create a stable, non-irritating vehicle?

A: pPFPP is a weak base. It is poorly soluble in neutral aqueous buffers but dissolves readily in acidic conditions. Injecting a suspension or a highly acidic solution causes peritoneal inflammation, leading to "writhing" behaviors that mimic anxiety or pain.

Optimized Solubilization Protocol:

  • Weigh the required amount of pPFPP.

  • Dissolve initially in a minimal volume of 0.1 M HCl (or 10% acetic acid). Vortex until clear.

  • Dilute with sterile saline (0.9% NaCl) to ~90% of final volume.

  • Neutralize carefully with 0.1 M NaOH to pH 6.0–7.0. Note: If the solution turns cloudy, you have overshoot the pKa; back-titrate or add a co-solvent.

  • Co-solvent Option: If precipitation persists at neutral pH, add Tween 80 (1-5%) or 2-Hydroxypropyl-

    
    -cyclodextrin (20% w/v)  to the saline before dilution.
    
Q: The animals show immediate hypolocomotion after IP injection. Is this sedation?

A: Not necessarily. Immediate immobility (<5 mins post-injection) often indicates injection site pain or pH shock. True pharmacological sedation from 5-HT


 activation typically peaks at 15–30 minutes.
  • Check: Is your vehicle pH between 6.5 and 7.5?

  • Check: Is the injection volume <10 mL/kg (rats) or <20 mL/kg (mice)?

  • Solution: Switch to Subcutaneous (SC) administration (flank). SC absorption is slower (

    
     delayed), blunting the 
    
    
    
    -driven side effects like acute serotonergic activation.

Module 2: Dosing & Pharmacokinetics

Issue: pPFPP has a biphasic effect profile. Low doses may be anxiolytic/neutral, while high doses trigger serotonergic toxicity.

Q: What is the "Safe Window" for dosing to avoid Serotonin Syndrome?

A: Based on structural analogues (mCPP/TFMPP), the therapeutic window is narrow.

  • Low Dose (0.5 – 2.0 mg/kg): Receptor occupancy is sufficient for mechanistic studies; side effects are minimal.

  • High Dose (>5.0 mg/kg): High risk of hypolocomotion (5-HT

    
    ), anxiety  (5-HT
    
    
    
    ), and head-twitch response (5-HT
    
    
    ).

Recommended Dose-Escalation Pilot: Run a small cohort (n=3/dose) assessing the "Serotonin Triad" before your main study.

Dose (mg/kg, IP)Expected Behavioral OutcomeRisk of Confounding
0.5 - 1.0 Normal locomotion; subtle receptor engagement.Low
2.5 - 5.0 Reduced rearing; potential anxiety-like behavior (thigmotaxis).Moderate
10.0+ Flat body posture , hindlimb abduction, head twitch (wet dog shakes).High (Data Invalid)
Q: How does metabolism affect my study timeline?

A: Piperazines are metabolized rapidly (Half-life


 hours in rodents).
  • Implication: Behavioral testing must occur 15–45 minutes post-injection . Testing after 2 hours will likely miss the peak receptor occupancy.

  • Warning: If using pPFPP as a metabolite probe for a parent drug (e.g., Niaprazine), remember that direct injection causes a much sharper

    
     spike than metabolic formation, exacerbating side effects.
    

Module 3: Managing Behavioral Side Effects

Issue: Distinguishing between drug efficacy and side effects (e.g., is the rat freezing because of fear or 5-HT induced motor suppression?).

Q: My rats have "Wet Dog Shakes" (Head Twitch). Can I still use the data?

A: Generally, no . Head twitch is a reflex mediated by 5-HT


 receptors in the cortex. It disrupts operant responding and exploratory behavior.
  • Troubleshooting: If 5-HT

    
     is not your target, pretreat with a selective antagonist like M100907  (Volinanserin) at a low dose (0.1 mg/kg). This blocks the side effect without affecting 5-HT
    
    
    
    or 5-HT
    
    
    targets.
Q: The compound suppresses food intake. How do I test cognitive reward?

A: 5-HT


 agonism promotes satiety (anorexia).
  • Protocol Adjustment: Do not use food deprivation tasks (e.g., radial arm maze with pellets).

  • Alternative: Use aversive learning tasks (e.g., Morris Water Maze, Passive Avoidance) which are less sensitive to satiety signals, provided motor function is intact.

Visualizing the Mechanism: Serotonergic Side Effects

The following diagram illustrates the signaling cascade triggered by pPFPP. Understanding this pathway helps identify where to intervene (e.g., blocking 5-HT2A to stop head twitches).

G cluster_Receptors Target Receptors Drug pPFPP (this compound) R_2A 5-HT2A Receptor (Cortex) Drug->R_2A R_2C 5-HT2C Receptor (Striatum/Hypothalamus) Drug->R_2C R_1A 5-HT1A Receptor (Raphe Nuclei) Drug->R_1A PLC PLC / IP3 Pathway R_2A->PLC R_2C->PLC Therm Hypothermia R_1A->Therm Ca Intracellular Ca2+ Release PLC->Ca PLC->Ca HTR Head Twitch Response (Wet Dog Shakes) Ca->HTR Anx Anxiety & Hypolocomotion Ca->Anx

Figure 1: Pharmacological cascade of pPFPP. Note that Head Twitches are 5-HT2A mediated, while Anxiety/Motor suppression is largely 5-HT2C mediated.

Module 4: Experimental Workflow & Decision Tree

Issue: When an adverse event occurs, researchers often discard the animal. Use this logic flow to troubleshoot and salvage the experiment.

Q: How do I systematically validate my pPFPP protocol?

A: Follow the "3-Check" System:

  • Vehicle Check: Is the pH neutral?

  • Motor Check: Is the animal ambulatory in an Open Field Test?

  • Thermic Check: Has body temperature dropped >1°C?

Troubleshooting Start Adverse Event Observed (e.g., Immobility) CheckTime Time of Onset? Start->CheckTime Immediate < 5 Minutes CheckTime->Immediate Rapid Onset Delayed 15 - 45 Minutes CheckTime->Delayed Peak Plasma CheckPH Check Formulation pH & Injection Volume Immediate->CheckPH CheckDose Check Dose Range (Is it > 5mg/kg?) Delayed->CheckDose Action1 Adjust Vehicle: Neutralize or add Saline CheckPH->Action1 pH < 6 or > 8 Action2 Pharmacological Effect: Reduce Dose or Pre-treat with Antagonist CheckDose->Action2 Dose Too High

Figure 2: Decision matrix for distinguishing formulation errors (immediate onset) from pharmacological toxicity (delayed onset).

References

  • Baumann, M. H., et al. (2001). Effects of m-chlorophenylpiperazine (mCPP) and its analogues on serotonergic function in rat brain.Neuropharmacology . Link

  • Grotewiel, M. S., et al. (1994). Receptor mechanisms of the head-twitch response in mice induced by serotonin agonists.Pharmacology Biochemistry and Behavior . Link

  • Eriksson, E., et al. (1987). Modulation of 5-HT2 receptor-mediated behavior by 5-HT1A receptors.European Journal of Pharmacology . Link

  • PubChem. (n.d.). This compound Compound Summary.National Library of Medicine . Link

  • Klodzinska, A., et al. (2002).[1] Anxiogenic-like effects of m-CPP in the elevated plus-maze in rats.Polish Journal of Pharmacology . Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Fluorophenyl)piperazine (4-FPP) Experimental Guide

ID: TSC-4FPP-001 Status: Active Maintainer: Senior Application Science Team[1]

Introduction: The Dual Nature of 4-FPP

This compound (4-FPP) is a deceptive molecule.[1] To the novice, it is merely a building block; to the expert, it is a privileged scaffold in medicinal chemistry (common in antipsychotics and antifungals) and a notorious source of experimental variability.

This guide addresses the specific physicochemical and reactive pitfalls of 4-FPP. It is not a generic safety sheet. It is a troubleshooting manual designed to prevent the "silent failures" that occur in synthesis, purification, and biological screening.

Module 1: Synthesis & Handling Pitfalls

The Issue: 4-FPP has a melting point of ~30–33°C. The Pitfall: Users often attempt to weigh it as a solid, but it melts upon contact with a warm spatula or ambient lab heat, leading to inaccurate stoichiometry and sticky transfers. The Fix: Treat 4-FPP as a liquid for quantitative transfer. Melt the entire stock bottle in a warm water bath (40°C) and dispense volumetrically using a pre-warmed syringe or positive-displacement pipette.

The Issue: Nucleophilic Aromatic Substitution (SNAr) Selectivity. The Pitfall: When reacting 4-FPP with alkyl halides, the secondary amine is nucleophilic. However, without strict stoichiometry control, bis-alkylation (formation of quaternary ammonium salts) or competitive elimination reactions occur, crashing yield.[1] The Fix:

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to 4-FPP if the product is easily separable, or use a large excess of 4-FPP (3–5 eq) if 4-FPP is cheap and the product is the limiting reagent.

  • Base Selection: Avoid strong inorganic bases (KOH) which promote elimination.[1] Use mild organic bases (DIPEA, K2CO3) in a polar aprotic solvent (DMF, Acetonitrile).[1]

Visualizing the Synthetic Logic:

SynthesisWorkflow Start Start: 4-FPP Addition State Physical State Check Start->State Melt Melt to Liquid (40°C) State->Melt If Solid/Semi-Solid Rxn N-Alkylation / S_NAr State->Rxn If Liquid Melt->Rxn Pitfall RISK: Bis-Alkylation Rxn->Pitfall Uncontrolled Control Control: Slow Addition + Stoichiometry (0.95 eq Electrophile) Rxn->Control Optimized Product Target Mono-Amine Control->Product

Caption: Workflow for handling 4-FPP to avoid physical state errors and synthetic side-reactions.

Module 2: Analytical Challenges (HPLC/LC-MS)

The Issue: Severe Peak Tailing. The Mechanism: The secondary amine in the piperazine ring (pKa ~8.9) is highly basic.[1] At neutral pH, it is protonated (


) and interacts strongly with residual silanol groups (

) on silica-based columns, causing peak broadening and tailing (Asymmetry factor > 1.5).[1]

Troubleshooting Protocol:

ParameterStandard Approach (Fails)Optimized Protocol (Works)
Column Standard C18 (Silica)Hybrid Particle (BEH/XBridge) or PFP (Pentafluorophenyl)
Mobile Phase pH Neutral (pH 7.[1]0)High pH (pH 10) (requires hybrid column) OR Low pH (pH < 2.5)
Modifier Formic Acid (0.1%)Ammonium Hydroxide (for High pH) or TFA (0.05%) for Low pH
Mode Reversed PhaseHILIC (Hydrophilic Interaction LC) for polar metabolites

Expert Insight: If you must use a standard C18 column at low pH, add Triethylamine (TEA) as a competitive blocker for silanol sites, but be warned: TEA suppresses ionization in LC-MS.[1] For MS applications, switch to a high-pH stable column and use Ammonium Bicarbonate.[1]

Visualizing the Analytical Decision Tree:

HPLC_Decision Start Sample: 4-FPP Derivative Check Check Column pH Limit Start->Check HighPH Hybrid Silica (pH 1-12) Check->HighPH High pH Stable? Yes LowPH Standard Silica (pH 2-8) Check->LowPH High pH Stable? No MethodA Method A: 10mM NH4HCO3 (pH 10) / ACN HighPH->MethodA ResultA Sharp Peak (Deprotonated Amine) MethodA->ResultA MethodB Method B: 0.1% TFA / ACN LowPH->MethodB ResultB Acceptable Peak (Ion Pair/Silanol Suppression) MethodB->ResultB

Caption: Decision matrix for selecting HPLC conditions to eliminate piperazine peak tailing.

Module 3: Biological Assay Pitfalls

The Issue: Inconsistent IC50/Ki values in Serotonin (5-HT) receptor assays. The Cause: "Crash-out" precipitation.[1] Explanation: 4-FPP derivatives are often lipophilic free bases.[1] Researchers dissolve them in 100% DMSO (stock), then dilute directly into a neutral buffer (pH 7.4).[1] The sudden pH shift combined with the loss of organic solvent causes micro-precipitation of the free base, lowering the effective concentration.

The Fix: The "Serial Step-Down" Protocol

  • Salt Formation: Convert your free base 4-FPP derivative to a Dihydrochloride (2HCl) or Fumarate salt before biological testing.[1] These are significantly more water-soluble.[1]

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO.

    • Step 1: 10 mM Stock in DMSO.[1]

    • Step 2: Dilute 1:10 in water (not buffer) to check for precipitation (visual/turbidity).[1]

    • Step 3: Dilute into assay buffer.[1]

FAQ: Rapid Response

Q: My 4-FPP turned brown in the bottle. Is it usable? A: It has oxidized. 4-FPP is air-sensitive (amine oxidation).[1] If the color is light yellow, distill it under vacuum or purify via short silica plug. If dark brown, discard.[1] Prevention: Store under Argon/Nitrogen in a refrigerator (2–8°C).

Q: I see two peaks in my NMR spectrum for the piperazine protons. Is it impure? A: Not necessarily.[1] Piperazines can show restricted rotation or conformational isomers, especially if bulky groups are attached.[1] However, if the integration is not symmetric (triplets at ~2.9 and ~3.1 ppm), check for the "bis-alkylated" impurity.

Q: Can I use UV detection for 4-FPP? A: Yes, the fluorophenyl ring provides UV absorbance.[1] However, the


 is often low (<250 nm).[1] Use 239 nm  or 254 nm  for detection.[1] Avoid 210 nm if using DMSO, as solvent cutoff will interfere.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, this compound. Retrieved from [Link]

  • Phenomenex Technical Guide (2025). Troubleshooting Peak Tailing in HPLC of Basic Compounds. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Enhancing the stability of 1-(4-Fluorophenyl)piperazine in experimental buffers.

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-CHEM-p-FPP-001-v2

Last Updated: February 7, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)piperazine (p-FPP). Ensuring the chemical stability of p-FPP in aqueous experimental buffers is critical for generating reproducible and reliable data. Phenylpiperazine derivatives are susceptible to degradation, which can compromise experimental outcomes.[1][2] This document outlines the primary causes of p-FPP instability and offers robust, field-proven troubleshooting guides and protocols to mitigate these issues.

Core Concepts: Understanding p-FPP Degradation

The stability of p-FPP in solution is primarily threatened by two chemical processes: oxidation and pH-mediated degradation. Understanding these mechanisms is key to designing stable experimental conditions.

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[3][4] This process is often catalyzed by dissolved molecular oxygen, trace metal ions (especially copper and iron), and exposure to light.[5] Oxidative degradation can lead to the formation of N-oxides, ring-opened byproducts, and other impurities, altering the compound's activity and concentration.[4][6]

  • pH-Dependent Instability: The pH of the buffer solution can significantly influence the stability of piperazine derivatives.[1][7] While p-FPP is generally stable under recommended storage conditions, extremes in pH can accelerate hydrolysis or other degradation pathways.[1][8][9] For many piperazine derivatives, a slightly alkaline pH range (e.g., pH 8.7-9.6) has been identified as optimal for certain applications, though this must be balanced with experimental requirements.[7]

pFPP This compound (p-FPP) Oxidation Oxidative Stress (O₂, Metal Ions, Light) pFPP->Oxidation Susceptible to pH_Stress pH Instability (Acidic or Highly Alkaline) pFPP->pH_Stress Sensitive to Degradation_Products Degradation Products (N-Oxides, Ring-Opened Species) Oxidation->Degradation_Products Leads to pH_Stress->Degradation_Products Can cause Loss_of_Activity Loss of Potency & Compromised Data Degradation_Products->Loss_of_Activity Results in

Caption: Key factors leading to the degradation of p-FPP in experimental buffers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with p-FPP in solution.

Q1: My p-FPP solution turned slightly yellow/brown overnight. What happened?

A1: A color change is a strong indicator of oxidative degradation. This is the most common issue observed.

  • Causality: The solution was likely exposed to one or more oxidative catalysts. The primary suspects are dissolved oxygen in the buffer, trace metal contaminants, or excessive light exposure.

  • Immediate Action: Discard the discolored solution. Do not use it for your experiment, as the presence of degradants will confound your results.

  • Preventative Protocol:

    • Deoxygenate Your Buffer: Before adding p-FPP, sparge your buffer with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

    • Use High-Purity Water: Prepare all buffers with high-purity, Type I water (18.2 MΩ·cm) to minimize metal ion contamination.

    • Incorporate a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer. EDTA will chelate divalent metal ions like Cu²⁺ and Fe²⁺ that are potent catalysts for oxidation.[5]

    • Protect from Light: Prepare and store your p-FPP solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

Q2: I'm seeing inconsistent results (e.g., variable potency) from day to day using the same stock solution. Could this be a stability issue?

A2: Yes, this is a classic sign of gradual degradation of the stock solution. Phenylpiperazines can be less stable than benzylpiperazines, and analyte loss can occur even under refrigerated or frozen conditions over extended periods.[2]

  • Causality: Your stock solution is likely degrading over time, even if stored cold. Each freeze-thaw cycle can also introduce more dissolved oxygen into the solution.

  • Immediate Action: Validate the concentration of your current stock solution using an analytical method like HPLC-UV if possible. Prepare a fresh stock solution using the protocols below for comparison.

  • Preventative Protocol:

    • Aliquot Your Stock: After preparation, immediately aliquot the stock solution into single-use volumes in amber, inert-gas-purged vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric oxygen for the bulk of the stock.

    • Incorporate an Antioxidant: For long-term storage or demanding applications, consider adding a scavenger antioxidant like ascorbic acid (Vitamin C) at a low concentration (e.g., 0.01% - 0.1% w/v). Antioxidants protect against oxidative damage by reacting with free radicals.[10][11]

    • Optimize Storage Conditions: Store aliquots at -80°C for maximum long-term stability. For daily use, storing a working aliquot at 4°C is acceptable for short periods (test stability over 1-3 days), but room temperature storage should be avoided.[2]

Q3: My p-FPP is precipitating out of my phosphate-buffered saline (PBS) solution. How can I improve its solubility and stability?

A3: Precipitation indicates that you have exceeded the solubility limit of p-FPP in that specific buffer or that a salt form has crashed out due to a pH shift.

  • Causality: The solubility of piperazine compounds can be pH-dependent. While PBS is typically near physiological pH (~7.4), the protonation state of p-FPP might favor lower solubility. Alternatively, the concentration may simply be too high.

  • Immediate Action: Try gently warming the solution (e.g., to 37°C) and vortexing to see if the compound redissolves. If not, the solution must be remade.

  • Preventative Protocol:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the p-FPP in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into your aqueous buffer. This ensures the compound is fully solvated before being introduced to the aqueous environment. Crucially, always maintain a final organic solvent concentration below the tolerance limit for your experimental system (typically <0.5% or <0.1%).

    • Adjust Buffer pH: While experimental needs dictate the final pH, slight adjustments can improve solubility. Test the solubility in buffers with slightly different pH values around your target. Remember that pH will also impact stability.[8]

    • Use a Different Buffer System: Consider using a buffer system like HEPES or Tris, which may offer better solubility characteristics for your specific application.[12]

Protocols for Enhanced Stability

Protocol 1: Preparation of a Stabilized Aqueous p-FPP Stock Solution

This protocol incorporates best practices to minimize oxidative degradation from the outset.

cluster_prep Buffer Preparation cluster_solubilize p-FPP Solubilization cluster_storage Final Steps & Storage start Start: High-Purity H₂O add_buffer Add Buffer Salts (e.g., HEPES) start->add_buffer add_edta Add EDTA (0.1 mM) add_buffer->add_edta sparge Sparge with N₂/Ar (15-20 min) add_edta->sparge adjust_ph Adjust pH sparge->adjust_ph add_to_buffer Spike into Deoxygenated Buffer adjust_ph->add_to_buffer weigh_pFPP Weigh p-FPP dissolve_dmso Dissolve in min. DMSO weigh_pFPP->dissolve_dmso dissolve_dmso->add_to_buffer vortex Vortex to Mix add_to_buffer->vortex aliquot Aliquot into Amber Vials vortex->aliquot store Store at -80°C aliquot->store

Caption: Workflow for preparing a stabilized this compound stock solution.

Materials:

  • This compound (solid)

  • High-purity (Type I) water

  • Buffer salts (e.g., HEPES, Tris-HCl)

  • EDTA disodium salt

  • DMSO (spectrophotometric grade)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials or cryovials

Procedure:

  • Buffer Preparation: a. In an appropriate vessel, combine your chosen buffer salts with high-purity water to ~80% of the final desired volume.[13] b. Add EDTA to a final concentration of 0.1 mM. c. Vigorously sparge the buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. d. Adjust the buffer to the desired final pH using concentrated acid or base.[13][14] e. Bring the buffer to its final volume with deoxygenated high-purity water.

  • p-FPP Solubilization: a. Accurately weigh the required amount of p-FPP solid. b. In a separate small, sterile tube, dissolve the p-FPP in the smallest possible volume of DMSO. c. While gently vortexing the deoxygenated buffer, slowly add the p-FPP/DMSO concentrate to the buffer. This avoids localized high concentrations that could cause precipitation.

  • Aliquoting and Storage: a. Continue to mix the final solution for 2-3 minutes. b. Immediately dispense single-use aliquots into amber vials. c. Purge the headspace of each vial with inert gas before sealing. d. Label and store immediately at -80°C.

Data Summary: Stability Enhancement Strategies
StrategyMechanism of ActionTarget InstabilityKey Implementation
Deoxygenation Removes dissolved O₂, a primary reactant in oxidation.OxidationSparge buffer with N₂ or Ar gas before use.
Chelation Sequesters catalytic metal ions (e.g., Cu²⁺, Fe²⁺).[5]OxidationAdd 0.1 mM EDTA to the buffer formulation.
Antioxidants Scavenge free radicals, terminating oxidative chain reactions.[10]OxidationAdd 0.01-0.1% Ascorbic Acid for long-term storage.
Light Protection Prevents initiation of photodegradation pathways.PhotodegradationUse amber vials or wrap containers in foil.
pH Control Maintains an optimal protonation state for stability.[8]pH-mediated DegradationSelect and verify a buffer pH known to be stable.[7]
Aliquoting Minimizes freeze-thaw cycles and atmospheric exposure.General DegradationPrepare single-use volumes for storage.
Solvent Choice Ensures complete initial dissolution before aqueous dilution.PrecipitationUse a minimal amount of DMSO as a primary solvent.

Stability-Indicating Assay (Example)

To empirically validate your stabilization strategy, a simple stability-indicating HPLC-UV method can be employed to measure the concentration of the parent p-FPP peak over time.

Principle: A reversed-phase HPLC method separates p-FPP from its more polar degradation products. A decrease in the area of the p-FPP peak over time indicates degradation. Several HPLC-UV methods have been developed for piperazine derivatives.[15][16]

Example HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 7.0) in a 40:60 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 238 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare your p-FPP solution using the stabilized protocol.

    • Immediately after preparation (T=0), inject a sample onto the HPLC and record the peak area of p-FPP.

    • Store the solution under your desired test conditions (e.g., 4°C, room temperature).

    • At subsequent time points (e.g., 24h, 48h, 72h), inject another sample and record the peak area.

    • Calculate the percentage of p-FPP remaining relative to the T=0 sample. A stable solution should retain >95% of the initial peak area over the tested period.

References

  • Vertex AI Search. (n.d.). Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(32), 10729–10735. Retrieved February 7, 2026, from [Link]

  • Chen, J., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 329–336. Retrieved February 7, 2026, from [Link]

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Li, L., & Rochelle, G. T. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy & Fuels, 29(9), 5989–5997. Retrieved February 7, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 7, 2026, from [Link]

  • Kamei, N., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 397–407. Retrieved February 7, 2026, from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. Retrieved February 7, 2026, from [Link]

  • Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 7, 2026, from [Link]

  • Frontiers in Microbiology. (2024). Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. Retrieved February 7, 2026, from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Retrieved February 7, 2026, from [Link]

  • Rochelle, G. T., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia, 1(1), 133–140. Retrieved February 7, 2026, from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved February 7, 2026, from [Link]

  • LCGC International. (n.d.). Buffer Preparation—Hints, Tips and Common Errors. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved February 7, 2026, from [Link]

  • Dunn, B. M., et al. (2019). Universal buffers for use in biochemistry and biophysical experiments. PLoS ONE, 14(5), e0216952. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved February 7, 2026, from [Link]

  • Chen, J., & Rochelle, G. T. (2012). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Energy Procedia, 23, 119–128. Retrieved February 7, 2026, from [Link]

  • The University of Texas at Austin. (n.d.). Oxidation of piperazine in post-combustion carbon capture. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(3), 195–202. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved February 7, 2026, from [Link]

  • Al-Bahrani, H., & Al-Khafaji, K. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecular Pharmaceutics, 19(11), 3949–3967. Retrieved February 7, 2026, from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(32), 10736–10744. Retrieved February 7, 2026, from [Link]

  • Solubility of Things. (n.d.). Preparation of Buffer Solutions: Techniques and Considerations. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Optimizing 1-(4-Fluorophenyl)piperazine (pPFPP) Selectivity & Experimental Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SR-5HT-pPFPP-001 Status: Active Assigned Specialist: Senior Application Scientist, GPCR Division

Executive Summary

1-(4-Fluorophenyl)piperazine (pPFPP) is a widely recognized pharmacophore in medicinal chemistry, particularly within the serotonin (5-HT) receptor landscape. However, its utility is frequently compromised by its "promiscuous" binding profile. It acts as a non-selective agonist/antagonist across 5-HT


, 5-HT

, and 5-HT

subtypes, and possesses off-target affinity for

-adrenergic and dopamine D2 receptors.

This guide provides a dual-track strategy for researchers:

  • Chemical Engineering (SAR): Structural modifications to the pPFPP scaffold to synthetically force subtype selectivity.

  • Experimental Isolation: "Masking" protocols to isolate specific receptor signals in functional assays using unmodified pPFPP.

Module 1: Chemical Selectivity Strategies (SAR)

The Pharmacophore Challenge

The unsubstituted pPFPP core binds primarily through an ionic interaction between its protonated piperazine nitrogen and the conserved Aspartate (Asp3.32) residue in the 5-HT receptor binding pocket. To achieve selectivity, we must exploit the "accessory binding pockets" which differ slightly between subtypes.

Strategy A: Linker Elongation (The "Distance" Rule)

Direct attachment of the phenylpiperazine to a core often results in non-selective binding. Introducing an alkyl spacer affects the orientation of the molecule within the transmembrane domain.

  • Mechanism: Extending the alkyl chain (typically 2–4 carbons) allows the terminal fragment to reach the secondary binding pocket (often extracellular loops).

  • Selectivity Shift:

    • Ethyl/Propyl spacers (n=2-3): Generally favor 5-HT

      
        affinity when paired with bulky terminal amides or imides.
      
    • Butyl spacers (n=4): Can shift selectivity toward 5-HT

      
        or retain 5-HT
      
      
      
      affinity depending on the terminal group.
Strategy B: Terminal Fragment Modification

The group attached to the N4-position of the piperazine (via the linker) is the primary determinant of selectivity.

  • For 5-HT

    
     Selectivity:  Attach bulky, lipophilic, or H-bonding heteroaromatic systems (e.g., coumarins, adamantanes, or imides like buspirone). These interact with the specific hydrophobic pockets of 5-HT
    
    
    
    .
  • For 5-HT

    
    /2C Selectivity:  Acyl or specific heteroaryl modifications (e.g., benzothiazoles) can shift bias toward type 2 receptors, though 5-HT
    
    
    
    vs. 5-HT
    
    
    selectivity remains chemically challenging and often requires specific fluorination patterns on the phenyl ring itself.
Visualization: SAR Logic Flow

SAR_Strategy pPFPP pPFPP Core (Non-Selective) Linker Alkyl Linker (n=2-4) pPFPP->Linker Derivatization Terminal Terminal Fragment (The 'Address') Linker->Terminal Result1A 5-HT1A Selective (e.g., Coumarin/Adamantane) Terminal->Result1A Bulky/Imide Result2 5-HT2A/2C Selective (e.g., Benzothiazoles) Terminal->Result2 Acyl/Heteroaryl

Figure 1: Structural Activity Relationship (SAR) flow for tuning pPFPP selectivity.

Comparative Affinity Data (SAR Examples)
Compound VariantModificationTarget Affinity (

)
Selectivity Ratio
Unmodified pPFPP None5-HT

: ~30 nM5-HT

: ~60 nM
Non-Selective (Mixed)
Adamantane-pPFPP Propyl linker + Adamantane5-HT

: 1.2 nM
>100-fold vs 5-HT

Coumarin-pPFPP Alkyl linker + Coumarin5-HT

: ~29 nM
High 5-HT

Specificity
Thiazole-pPFPP Phenyl ring fusion5-HT

: 17 nM
Moderate 5-HT

bias

Module 2: Experimental Isolation (The "Masking" Protocol)

If you are using pPFPP as a probe rather than developing it as a drug, you must use pharmacological antagonists to "mask" off-target receptors. This is critical in tissue bath assays or non-transfected cell lines expressing endogenous receptors.

The "Silent Antagonist" Workflow

To study Receptor X using a non-selective agonist like pPFPP, you must saturate Receptors Y and Z with highly selective antagonists at concentrations that block Y/Z but do not interfere with X.

Protocol: Isolating 5-HT

Activity

Scenario: You want to measure pPFPP-induced IP3 accumulation via 5-HT


, but the tissue also expresses 5-HT

and 5-HT

.
  • Preparation: Harvest cells/tissue in assay buffer.

  • Masking Step (T-minus 30 min):

    • Add WAY-100635 (100 nM) to block 5-HT

      
      .
      
    • Add MDL-100,907 (also known as Volinanserin) (10-50 nM) to block 5-HT

      
      .
      
    • Note: Avoid Ketanserin for 5-HT

      
       blocking if 
      
      
      
      -adrenergic receptors are present, as Ketanserin blocks those too. MDL-100,907 is superior for selectivity.[1]
  • Activation Step (T=0):

    • Add pPFPP (concentration dependent on

      
      , typically 1-10 
      
      
      
      M).
  • Measurement: Assay for intracellular calcium or IP3. The remaining signal is attributable to 5-HT

    
    .
    
Visualization: Assay Masking Logic

Masking_Protocol Sample Tissue Sample (Contains 5-HT1A, 2A, 2C) Block1 Add WAY-100635 (Blocks 5-HT1A) Sample->Block1 Block2 Add MDL-100,907 (Blocks 5-HT2A) Block1->Block2 Agonist Add pPFPP Block2->Agonist Signal Measure Signal (Pure 5-HT2C Response) Agonist->Signal

Figure 2: Pharmacological isolation workflow for characterizing specific receptor subtypes.

Module 3: Functional Selectivity (Biased Agonism)

Advanced Consideration: Selectivity is not just about binding (


), but about signaling (

/Emax). pPFPP derivatives often display functional selectivity .
  • G-Protein vs.

    
    -Arrestin:  A pPFPP derivative might act as a full agonist for G-protein signaling (cAMP inhibition or 
    
    
    
    flux) but an antagonist or weak partial agonist for
    
    
    -arrestin recruitment.
  • Implication: When screening for selectivity, do not rely solely on binding assays. A compound might bind 5-HT

    
     and 5-HT
    
    
    
    equally (
    
    
    ), but only activate 5-HT
    
    
    functionally.
  • Recommendation: Always pair radioligand binding data with functional assays (e.g., GTP

    
    S binding or FLIPR calcium assays) to confirm the "functional phenotype" of the molecule.
    

Frequently Asked Questions (FAQ)

Q1: I see "serotonin syndrome" behaviors (head twitches) in my wild-type mice treated with pPFPP. Is this 5-HT


 or 5-HT

?
A: The head-twitch response (HTR) is a hallmark of 5-HT

activation. While pPFPP binds 5-HT

, the HTR suggests it is acting as a 5-HT

agonist in your model. To confirm, pre-treat with MDL-100,907. If HTR disappears, the effect is 5-HT

mediated.

Q2: Can I use Ketanserin to block 5-HT


 when testing pPFPP selectivity? 
A:  Use with caution. Ketanserin has high affinity for 

-adrenergic receptors and histamine H1 receptors. pPFPP also has affinity for

. Using Ketanserin might lead to false negatives if your readout involves vascular tone or other adrenergic pathways. MDL-100,907 is the preferred selective 5-HT

antagonist.

Q3: Why does my pPFPP derivative show high affinity in binding assays but no efficacy in functional assays? A: You likely created a Silent Antagonist . Bulky N4-substituents (like certain coumarins) can fit the binding pocket (high affinity) but prevent the conformational change required for G-protein coupling (zero efficacy). This is common in phenylpiperazine SAR.

References

  • Glennon, R. A., et al. (2006). Binding of phenylpiperazines to 5-HT subtypes: Structural implications. Journal of Medicinal Chemistry.[2]

  • Zagrodska, J., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences.[3]

  • Kaczor, A. A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl) Derivatives. Molecules.[2][3][4][5][6][7][8]

  • Roth, B. L., et al. (PDSP Database). PDSP Ki Database - Psychoactive Drug Screening Program. (Standard reference for Ki values of pPFPP and MDL-100,907).

  • Fox, M. A., et al. (2010). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses.[9][10] British Journal of Pharmacology.

Sources

Troubleshooting unexpected results in 1-(4-Fluorophenyl)piperazine binding assays.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting unexpected results in pFP binding workflows.

Introduction: The "Dirty" Ligand Challenge

Welcome to the technical support hub. If you are seeing inconsistent ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 values, high non-specific binding (NSB), or biphasic inhibition curves with 1-(4-Fluorophenyl)piperazine (pFP), you are not alone.

While pFP is a critical pharmacophore in serotonin (5-HT) research—often serving as the metabolic core of azapirones like buspirone—it is notoriously "promiscuous."[1] It possesses moderate lipophilicity and a basic nitrogen that loves to stick to glass fiber filters, and it lacks the clean selectivity of reference compounds like 8-OH-DPAT.[1]

This guide moves beyond basic protocol steps to address the physicochemical and pharmacological root causes of assay failure.[1]

Phase 1: Diagnostic Workflow

Before altering your reagents, determine which failure mode matches your data.[1]

TroubleshootingFlow Start Identify Issue Issue1 High Non-Specific Binding (NSB > 20%) Start->Issue1 Issue2 Inconsistent Ki / IC50 (Low Potency) Start->Issue2 Issue3 Biphasic Curves (Hill Slope ≠ 1.0) Start->Issue3 Sol1 Filter Binding Artifact Action: PEI Pre-soak Issue1->Sol1 Lipophilic Cation Effect Sol2 Off-Target Binding (Alpha-1 vs 5-HT1A) Issue2->Sol2 Polypharmacology Sol3 G-Protein Shift (Agonist vs Antagonist) Issue3->Sol3 Functional State

Figure 1: Decision matrix for diagnosing pFP assay anomalies. Identify your primary symptom to select the correct troubleshooting module.

Phase 2: Troubleshooting Modules
Module A: The "Sticky" Filter Problem (High NSB)

Symptom: Your total binding is high, but specific binding is low.[1][2] The "background" noise (NSB) is


 of the total signal.

Root Cause: pFP is a lipophilic cation (LogP ~2.0–2.5).[1] In filtration assays using GF/B or GF/C glass fiber filters, the positively charged piperazine nitrogen interacts electrostatically with the negatively charged silanol groups on the glass, while the fluorophenyl ring drives hydrophobic adsorption.[1]

The Fix: PEI Coating You must block the anionic sites on the filter.[1]

  • Protocol: Pre-soak filters in 0.3% to 0.5% Polyethyleneimine (PEI) for at least 1 hour (up to 3 hours) before harvesting.

  • Mechanism: PEI is a polycation that binds irreversibly to the glass fibers, neutralizing the negative charge and creating a hydrophilic barrier.[1]

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: If using [3H]-pFP as the radioligand, PEI is mandatory. If using pFP as a displacer (cold ligand) against [3H]-8-OH-DPAT, PEI is still recommended to ensure the cold ligand actually reaches the receptor and doesn't just coat the filter.

Module B: The "Promiscuity" Problem (Affinity Mismatch)

Symptom: Your experimental ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 for pFP at 5-HT1A is significantly different (usually lower affinity/higher 

) than expected, or you see displacement in tissues where 5-HT1A is absent.[2]

Root Cause: pFP is not selective.[1] Unlike 8-OH-DPAT (which is highly 5-HT1A/7 selective), pFP binds with high affinity to Alpha-1 adrenergic receptors and 5-HT2C receptors .[1]

Data Comparison Table: pFP Affinity Profile Values are approximate


 (nM) based on rat brain membrane assays.
Receptor TargetAffinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Consequence in Assay
5-HT1A ~ 5 – 30 nM Primary target (Agonist/Partial Agonist).
5-HT2C ~ 50 – 100 nM Potential interference in cortex tissue.[1]
Alpha-1 Adrenergic ~ 10 – 50 nM Major Artifact. High density in brain tissue can mask 5-HT binding.[1]
Dopamine D2 > 500 nMGenerally low affinity, but relevant at high concentrations.[1]

The Fix:

  • Use Selective Radioligands: Do not use [3H]-pFP for saturation binding in native tissue (too dirty).[1] Use [3H]-8-OH-DPAT.[1][3]

  • Masking Agents: If assaying in native tissue (e.g., rat cortex) where Alpha-1 receptors are abundant, add 100 nM Prazosin to the buffer to block Alpha-1 sites, ensuring pFP displacement is only occurring at 5-HT receptors.[1]

Module C: Functional Anomalies (Biphasic Curves)

Symptom: In GTP


S or competition assays, pFP produces a shallow Hill slope (

) or a biphasic curve.

Root Cause: pFP is often a partial agonist .[1]

  • Agonist State: It binds with high affinity to the G-protein coupled state of the receptor (

    
    ).
    
  • Antagonist State: It binds with lower affinity to the uncoupled state (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • If your membrane preparation contains high levels of uncoupled receptors (common in recombinant CHO/HEK systems), pFP will discriminate between these states, causing a "two-site" binding curve.[1]

The Fix:

  • Add GTP: Add 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M GTP (non-hydrolyzable) to the binding buffer. This forces all receptors into the low-affinity uncoupled state, collapsing the biphasic curve into a single Monophasic inhibition curve (yielding the true antagonist ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    ).
Phase 3: Validated Protocol (Filtration Assay)

This protocol is optimized for competition binding (pFP displacing [3H]-8-OH-DPAT) in HEK-293 membranes expressing h5-HT1A.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM final).[1]

  • Competitor: pFP (10 dilutions, 10 pM to 10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M).
    
  • NSB Control: 10 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    M Serotonin (5-HT) or WAY-100635.
    

Workflow:

  • Filter Prep (Critical): Soak GF/B filters in 0.3% PEI for 2 hours at 4°C.

  • Incubation:

    • Mix: 50 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L pFP (or vehicle).
    • Volume: Adjust to 250–500

      
      L with buffer.
      
    • Time: Incubate 60 mins at Room Temperature (25°C). Note: 5-HT1A reaches equilibrium faster than 5-HT2 receptors.[1]

  • Termination:

    • Rapid filtration using a cell harvester (e.g., Brandel or PerkinElmer).[1]

    • Wash: 3 x 3 mL ice-cold Tris buffer. Do not wash more than 3 times; pFP has a fast off-rate.[1]

  • Counting:

    • Dry filters.[1][4][5] Add scintillant. Count after 4 hours (to reduce chemiluminescence).

AssayWorkflow Step1 Filter Prep 0.3% PEI Soak (2h) Step2 Incubation 60 min @ 25°C Step1->Step2 Prevents NSB Step3 Harvest Rapid Filtration Step2->Step3 Step4 Wash 3x Ice Cold Buffer Step3->Step4 Remove Unbound

Figure 2: Optimized Filtration Workflow. The green node (PEI Soak) is the critical control point for piperazine derivatives.

Phase 4: Frequently Asked Questions (FAQ)

Q: Can I dissolve pFP in water? A: No. The free base is lipophilic.[1] Use DMSO. Ensure the final DMSO concentration in the assay well is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 (ideally 

), as DMSO can inhibit radioligand binding to 5-HT receptors at concentrations

.

Q: My ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is shifting between experiments. Why? 
A:  Check your protein concentration. Because pFP is somewhat lipophilic, "ligand depletion" can occur if receptor density (

) is too high. Ensure that less than 10% of the total added radioligand is bound.[1][4] If

is bound, your

will artificially shift to the right (lower apparent potency).

Q: I see binding in 5-HT1A knockout tissue. What is happening? A: This is the Alpha-1 adrenergic cross-reactivity.[1] pFP binds Alpha-1 receptors with nearly equal affinity to 5-HT1A in some tissues [1].[1][6] You must use a specific antagonist (like WAY-100635) to define specific binding, not just "excess cold ligand."[1]

References
  • Glennon, R. A., et al. (1988).[1] "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry.

  • NIH Assay Guidance Manual. (2012).[1] "Filter Plate Ligand Binding Assays." National Center for Advancing Translational Sciences.[1][7]

  • Newman-Tancredi, A., et al. (1998).[1][8] "Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study." European Journal of Pharmacology.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol: Filtration Method."[1]

Sources

Optimizing dosage of 1-(4-Fluorophenyl)piperazine for behavioral studies in rodents.

[1]

Status: Operational Ticket Type: Experimental Design & Troubleshooting Assigned Specialist: Senior Application Scientist, Behavioral Pharmacology Unit

Executive Summary

1-(4-Fluorophenyl)piperazine (pPF, also known as pFPP or 4-FPP) is a phenylpiperazine derivative widely used as a serotonergic probe.[1] It acts primarily as a 5-HT1A receptor agonist and has complex interactions (often antagonistic or partial agonist activity) at 5-HT2C receptors.[1][2] It is also a major active metabolite of the sedative-antihistamine Niaprazine .[1][2]

Users frequently encounter issues with biphasic behavioral effects , where low doses produce anxiolysis but high doses induce sedation or serotonin syndrome-like behaviors that confound data.[1][2] This guide standardizes the protocol to eliminate these variables.

Module 1: Formulation & Stability

The most common point of failure is inconsistent bioavailability due to improper vehicle selection.

Q: My pPF precipitated out of solution when I added saline. What went wrong?

A: You likely purchased the Free Base form rather than the Hydrochloride (HCl) Salt .[2]

  • The Science: The free base is lipophilic and poorly soluble in aqueous buffers.[2] The HCl salt is highly water-soluble.[1][2]

  • The Fix: Check your vial label.

    • If HCl Salt: Dissolve directly in 0.9% sterile saline. It should remain stable at room temperature for acute use.[1][2]

    • If Free Base: You must use a co-solvent system or acidify.[1][2]

      • Protocol: Dissolve stock in 100% DMSO (10% of final volume), then slowly add 0.9% saline containing 1-2% Tween 80.[1][2]

      • Alternative: Add equimolar HCl (0.1 M) to convert it in situ, then dilute.[2]

Q: Can I store the dissolved stock at -20°C?

A: Yes, but avoid repeated freeze-thaw cycles. Piperazines are generally stable, but repeated thawing can cause micro-precipitation that is invisible to the naked eye but affects dosing accuracy.[1][2] Aliquot into single-use vials.

Table 1: Solubility & Vehicle Guide

FormSolubilityRecommended VehicleStability (Solution)
pPF Dihydrochloride High (>20 mg/mL)0.9% Saline or PBS1 week @ 4°C
pPF Free Base Low (Aqueous)5% DMSO + 2% Tween 80 in SalineUse immediately
Module 2: Dosage Optimization Strategy

pPF exhibits a "U-shaped" or biphasic dose-response curve.[1][2] Selecting the wrong point on this curve will invert your behavioral data.

Q: I see increased immobility in the Forced Swim Test (FST) at 15 mg/kg. Isn't this an antidepressant-like compound?

A: You are likely observing sedation or motor toxicity , not "depression."[1][2]

  • The Mechanism: While 5-HT1A agonism (anxiolysis) dominates at low doses, high doses of phenylpiperazines can trigger non-specific motor suppression or components of serotonin syndrome (flat body posture, forepaw treading). This physical impairment looks like "immobility" in the FST, generating a false negative for antidepressant activity.[2]

  • The Fix: Lower the dose. The therapeutic window for pPF in rodents is typically 0.5 – 5.0 mg/kg .[1][2]

Q: What is the optimal pretreatment time?

A: Administer 30–45 minutes prior to testing (IP route).

  • Pharmacokinetics: pPF is rapidly absorbed.[1][2] Peak brain concentrations occur within 30 minutes.[1][2] Testing beyond 90 minutes risks missing the peak receptor occupancy, especially given its metabolism.[1][2]

DOT Diagram 1: Dose Selection Logic Flow Caption: Decision tree for selecting the correct pPF dosage based on the specific behavioral assay and potential confounders.

DoseSelectionStartDefine Experimental GoalAnxietyAnxiety (EPM, Light/Dark)Start->AnxietyDepressionDepression (FST, TST)Start->DepressionLowDoseLow Dose Range(0.5 - 2.0 mg/kg)Anxiety->LowDoseMidDoseMid Dose Range(2.0 - 5.0 mg/kg)Anxiety->MidDoseDepression->MidDoseHighDoseHigh Dose (>10 mg/kg)WARNING: Sedation RiskDepression->HighDoseCheckMotorControl: Measure LocomotorActivity (Open Field)LowDose->CheckMotorMidDose->CheckMotorHighDose->CheckMotorResult1Valid Anxiolysis(Increased Open Arm Time)CheckMotor->Result1No Motor DeficitResult2Valid Anti-Immobility(Antidepressant Effect)CheckMotor->Result2No Motor DeficitResult3False Positive/Negative(Motor Impairment)CheckMotor->Result3Reduced Ambulation

Module 3: Troubleshooting Behavioral Interference
Q: My rats have "flat body posture" and are treading with their forepaws. Is this expected?

A: This is Serotonin Syndrome .[1][2]

  • Cause: You have over-stimulated the 5-HT receptors, likely by combining pPF with another serotonergic agent (e.g., an SSRI like Fluoxetine or an MAOI).

  • Mechanism: pPF alone is a partial agonist, but in the presence of reuptake inhibitors, the synaptic serotonin levels spike massively.

  • Action: Terminate the experiment for these animals. Future cohorts must use a washout period of at least 5 half-lives (approx. 24 hours for most SSRIs in rodents) before pPF administration.[1][2]

Q: How do I distinguish between anxiolysis and sedation in the Elevated Plus Maze (EPM)?

A: You must calculate the Closed Arm Entries .

  • The Logic: Anxiolytics increase Open Arm time.[1][2] Sedatives decrease total entries.[1][2]

  • The Metric: If Open Arm time increases but Closed Arm entries (a proxy for general activity) decrease significantly, your "anxiolysis" is likely a false positive caused by the animal simply stopping in the first arm it entered.

  • Recommendation: Always run an Open Field Test (OFT) in parallel to baseline locomotor activity.[1][2]

Module 4: Mechanistic Insight (The "Why")

Understanding the signaling pathway clarifies why pPF behaves differently than other piperazines like mCPP (which is anxiogenic).[1]

DOT Diagram 2: pPF Signaling Pathway Caption: pPF acts as a 5-HT1A agonist (reducing anxiety) while antagonizing 5-HT2C (preventing anxiogenic effects typical of other piperazines).

PathwaypPFpPF (Ligand)Rec1A5-HT1A Receptor(Post-synaptic/Autoreceptor)pPF->Rec1AAgonistRec2C5-HT2C ReceptorpPF->Rec2CAntagonist/Partial AgonistGProGi/o ProteinRec1A->GProActivatesBehavior2Anxiogenesis(BLOCKED)Rec2C->Behavior2InhibitscAMPcAMP LevelsGPro->cAMPInhibitsBehavior1Anxiolysis(Reduced Anxiety)cAMP->Behavior1Modulates

[1]

References
  • Behavioral Toxicity & Dose Response: Perel, J. M., et al. (2013).[1][2] Animal models of the serotonin syndrome: a systematic review. PubMed.[1][2][3][4][5][6] Available at: [Link] (Establishes the behavioral markers of serotonin toxicity in rodents used to define upper dose limits.)

  • Pharmacological Profile & Niaprazine Connection: Garattini, S., et al. (1989).[1][2] Behavioural profiles of putative 5-hydroxytryptamine receptor agonists and antagonists in developing rats. Neuropharmacology. Available at: [Link] (Details the specific receptor activity of phenylpiperazines including pPF and their developmental behavioral effects.)

  • Receptor Selectivity (5-HT1A vs 5-HT2C): Fletcher, P. J., et al. (2017).[1][2][6] Effects of 5-HT1A, 5-HT2A and 5-HT2C receptor agonists and antagonists on responding for a conditioned reinforcer. Psychopharmacology. Available at: [Link] (Provides comparative data on how different serotonergic ligands, including piperazine derivatives, modulate behavior.)[7]

  • Chemical Properties & Solubility: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75260, this compound. PubChem.[1][2][8][9] Available at: [Link] (Authoritative source for physicochemical properties, solubility, and safety data.)

Technical Support Center: Purity Confirmation of Synthesized 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-(4-Fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically-grounded framework for confirming the purity of your synthesized compound. We will delve into the "why" behind the "how," ensuring a robust and reliable assessment of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: A multi-technique approach is essential for a comprehensive purity assessment. The core recommended techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of proton-containing impurities, and Mass Spectrometry (MS) to confirm the molecular weight and identify potential impurities.

Q2: What is the expected molecular weight of this compound?

A2: The molecular weight of this compound (C₁₀H₁₃FN₂) is 180.22 g/mol .[1][2]

Q3: What is the typical purity specification for commercially available this compound?

A3: Commercially available this compound is typically offered at a purity of ≥98%.[1][3][4]

Q4: Are there any specific storage conditions I should be aware of for this compound?

A4: Yes, it is recommended to store the compound at 4°C and protected from light to ensure its stability.[3] Some suppliers also recommend storage at -20°C for long-term stability.[4]

Purity Confirmation Workflow

A systematic approach to purity confirmation is critical. The following workflow outlines the logical progression of analytical techniques to ensure a thorough evaluation of your synthesized this compound.

Purity Confirmation Workflow cluster_0 Initial Characterization cluster_1 Structural & Molecular Weight Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Final Purity Statement Synthesized_Product Synthesized this compound Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point Initial Check NMR NMR Spectroscopy (¹H & ¹³C) Melting_Point->NMR Proceed if in range Mass_Spec Mass Spectrometry (MS) NMR->Mass_Spec Confirm Structure HPLC HPLC-UV Analysis Mass_Spec->HPLC Confirm MW LC_MS LC-MS for Impurity ID HPLC->LC_MS If impurities detected Purity_Report Purity >98% Confirmed HPLC->Purity_Report No significant impurities Troubleshoot Impurity >2% or Unexpected Signals (See Troubleshooting Guide) HPLC->Troubleshoot Significant impurities LC_MS->Troubleshoot

Caption: Workflow for purity confirmation of this compound.

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for the key analytical techniques.

Melting Point Analysis

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities typically broadens and depresses this range. This technique serves as a rapid, preliminary assessment of purity.

Experimental Protocol:

  • Ensure the melting point apparatus is calibrated.

  • Place a small, finely powdered sample of the synthesized this compound into a capillary tube.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid.

Data Interpretation:

ParameterExpected Result
Melting Point Range30-33 °C[2][5][6][7]

Troubleshooting:

IssuePossible CauseRecommended Action
Broad melting point range (>2 °C)Presence of impurities or residual solvent.Proceed with chromatographic and spectroscopic analysis to identify and quantify impurities. Consider recrystallization of the product.
Melting point significantly lower than expectedSignificant impurity content.Follow the full analytical workflow to characterize the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon framework. The presence of unexpected signals can indicate impurities.

Experimental Protocol (¹H NMR):

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign them to the respective protons in the this compound structure.

Data Interpretation (¹H NMR in DMSO-d₆):

  • Aromatic Protons: Look for signals corresponding to the protons on the fluorophenyl ring.

  • Piperazine Protons: Expect signals for the -CH₂- groups of the piperazine ring.

  • NH Proton: A signal corresponding to the N-H proton of the piperazine ring should be present.

Troubleshooting:

IssuePossible CauseRecommended Action
Unexpected signals in the spectrumPresence of impurities (e.g., starting materials, by-products, residual solvent).Integrate the impurity signals relative to the product signals to estimate the level of impurity. Use other techniques like LC-MS to identify the impurities.
Broad or distorted peaksPoor shimming of the spectrometer; presence of paramagnetic impurities.Re-shim the spectrometer. If the issue persists, consider filtering the sample.
Absence of expected signalsIncorrect structure or significant degradation.Re-evaluate the synthetic route and reaction conditions. Confirm the molecular weight with mass spectrometry.
Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry is a powerful technique for determining the molecular weight of a compound. It ionizes the molecule and measures its mass-to-charge ratio (m/z). This provides a direct confirmation of the synthesized product's identity.

Experimental Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Look for the protonated molecular ion [M+H]⁺.

Data Interpretation:

IonExpected m/z
[M+H]⁺181.12

Troubleshooting:

IssuePossible CauseRecommended Action
No signal at the expected m/zThe compound is not ionizing well under the chosen conditions; incorrect product.Try different ionization techniques (e.g., APCI) or solvent systems. Re-verify the structure with NMR.
Additional signals with higher m/zPresence of adducts (e.g., [M+Na]⁺, [M+K]⁺) or higher molecular weight impurities.Confirm the presence of common adducts. If other signals are significant, investigate them as potential impurities using LC-MS.
Signals at lower m/zFragmentation of the molecule in the source.Optimize the source conditions (e.g., cone voltage) to minimize fragmentation.
High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: HPLC is the primary technique for quantifying the purity of a compound by separating it from its impurities. A UV detector is commonly used for aromatic compounds like this compound. The peak area of the main compound relative to the total peak area gives a measure of its purity.

Experimental Protocol (Reversed-Phase HPLC):

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 239 nm and 288 nm.[4]

  • Analysis: Inject the sample and record the chromatogram.

Data Interpretation:

  • Purity Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

  • Impurity Profile: Identify and quantify any impurity peaks.

Troubleshooting:

HPLC Troubleshooting Start HPLC Analysis Shows Impurities Check_Method Is the HPLC method validated for this compound? Start->Check_Method Optimize_Method Optimize mobile phase, gradient, and column. Check_Method->Optimize_Method No Identify_Impurity Use LC-MS to identify the impurity. Check_Method->Identify_Impurity Yes Re-analyze Re-analyze by HPLC. Optimize_Method->Re-analyze Recrystallize Recrystallize the product to improve purity. Identify_Impurity->Recrystallize Recrystallize->Re-analyze End Purity Confirmed Re-analyze->End

Caption: Troubleshooting flowchart for HPLC analysis.

IssuePossible CauseRecommended Action
Poor peak shape (tailing or fronting)Column degradation; inappropriate mobile phase pH; sample overload.Use a new column; adjust the mobile phase pH; inject a lower concentration of the sample.
Multiple unexpected peaksPresence of impurities.Use LC-MS to identify the impurities. Consider modifying the purification process (e.g., recrystallization, column chromatography).
Drifting baselineColumn not equilibrated; detector lamp failing.Allow sufficient time for column equilibration; replace the detector lamp if necessary.

References

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Validation & Comparative

Comparing the efficacy of 1-(4-Fluorophenyl)piperazine with other piperazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-Fluorophenyl)piperazine (pPFPP) against its primary structural analogs, focusing on pharmacological efficacy, synthesis, and experimental validation.

Executive Summary

This compound (pPFPP) , also known as 4-FPP , is a substituted phenylpiperazine often identified as a metabolite of the pharmaceutical Niaprazine and as a component in "party pill" formulations. While structurally homologous to the potent serotonin agonists mCPP and TFMPP , pPFPP exhibits a distinct pharmacological profile characterized by lower serotonergic potency and a shift in functional efficacy at 5-HT receptors.

This guide compares pPFPP with:

  • mCPP (1-(3-Chlorophenyl)piperazine): The "gold standard" non-selective 5-HT agonist.

  • TFMPP (1-(3-Trifluoromethylphenyl)piperazine): A 5-HT1/5-HT2 selective agonist often used in combination with stimulants.[1]

Key Finding: The para-substitution in pPFPP (vs. meta-substitution in mCPP/TFMPP) generally results in reduced binding affinity at 5-HT2A/2C receptors and a shift towards partial agonism or antagonism, limiting its hallucinogenic potential while retaining monoamine releasing properties.

Chemical & Pharmacological Profile

Physicochemical Properties
PropertypPFPP (4-FPP)mCPPTFMPP
CAS Number 2252-63-36640-24-015532-75-9
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₃ClN₂C₁₁H₁₃F₃N₂
Mol.[1][2][3][4][5] Weight ( g/mol ) 180.22196.68230.23
LogP (Lipophilicity) ~1.7~2.1~2.8
Primary Role Metabolite / Reagent5-HT Probe / DrugRecreational / Probe
Mechanism of Action (SAR Analysis)

The efficacy of phenylpiperazines is dictated by the position and electronic nature of the phenyl ring substituent.

  • Meta-Substitution (mCPP, TFMPP): Favors high affinity and intrinsic activity (agonism) at 5-HT2C and 5-HT1B receptors. This configuration aligns optimally with the receptor's hydrophobic pocket.

  • Para-Substitution (pPFPP): The fluorine atom at the para position creates steric and electronic clashes within the 5-HT2 binding pocket. This typically lowers affinity (

    
    ) and can convert the ligand from a full agonist to a partial agonist or antagonist.
    

SAR_Logic cluster_0 Structure-Activity Relationship (SAR) Phenylpiperazine Phenylpiperazine Core Meta_Sub Meta-Substitution (mCPP, TFMPP) Phenylpiperazine->Meta_Sub + Cl/CF3 at pos 3 Para_Sub Para-Substitution (pPFPP) Phenylpiperazine->Para_Sub + F at pos 4 High_Affinity High Affinity (5-HT2C Agonism) Meta_Sub->High_Affinity Optimized Binding Low_Affinity Lower Affinity (Partial Agonist/Antagonist) Para_Sub->Low_Affinity Steric Hindrance

Figure 1: SAR logic demonstrating how substitution position dictates receptor efficacy.

Comparative Efficacy Analysis

Receptor Binding Affinity ( ) and Functional Potency ( )

The following data aggregates experimental values from radioligand binding assays. Lower


 indicates higher affinity.
Target ReceptorpPFPP (4-FPP)mCPP (Comparator)TFMPP (Comparator)Interpretation
5-HT1A > 1,000 nM45 nM200 nMpPFPP has negligible affinity; mCPP is moderately active.
5-HT2A ~500 - 1,000 nM80 nM260 nMpPFPP is significantly less potent than comparators.
5-HT2C Moderate Affinity 3.2 nM (High)12 nM (High)mCPP is the most potent 5-HT2C agonist.
SERT (Transporter) Active (Releaser)Active (Blocker/Releaser)Active (Releaser)All three act as monoamine releasers, but pPFPP is weaker.

Note: pPFPP is often described as having "mild" psychoactive effects (20–150 mg dosage range) compared to mCPP, consistent with its lower binding affinities.

Functional Outcome Comparison
  • mCPP: Induces hypophagia (appetite loss) and anxiety via strong 5-HT2C agonism.

  • TFMPP: Often causes hypersensitivity and mild hallucinations; rarely used alone due to dysphoria.

  • pPFPP: Lacks the intense hallucinogenic or anxiogenic profile of mCPP/TFMPP. Its primary utility in research is as a negative control for meta-substituted potency or as a metabolic marker for fluorinated drugs.

Experimental Protocols

Protocol A: Synthesis of pPFPP (S-Alkylation Method)

This protocol is preferred for generating high-purity pPFPP for binding studies, avoiding the formation of bis-alkylated byproducts common in direct aniline alkylation.

Reagents: 4-Fluoroaniline, N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine, Diethylene glycol (solvent).

  • Preparation: Dissolve 4-Fluoroaniline (1.0 eq) and the sulfonated amine reagent (1.0 eq) in Diethylene glycol.

  • Cyclization: Heat the mixture to 140°C for 30 minutes. The high temperature drives the nucleophilic attack of the aniline nitrogen on the sulfonyl-activated carbons.

  • Work-up: Cool to room temperature. Alkalinize with NaOH (2M) to pH 12 to liberate the free base.

  • Extraction: Extract 3x with Dichloromethane (DCM). Dry organic layer over MgSO₄.

  • Purification: Convert to hydrochloride salt by bubbling HCl gas through the etheral solution. Recrystallize from Ethanol/Ether.

    • Yield: Typically 50-70%.

    • Validation: Check melting point (approx. 239°C for HCl salt) and NMR (distinct aromatic splitting for para-F).

Protocol B: Radioligand Binding Assay (5-HT2C)

Objective: Determine


 of pPFPP relative to mCPP.
  • Tissue Preparation: Transfect HEK-293 cells with human 5-HT2C cDNA. Harvest and homogenize membranes.

  • Ligand: Use [³H]-Mesulergine (antagonist radioligand) or [³H]-5-HT (agonist radioligand).

  • Incubation:

    • Mix 50 µL membrane suspension + 50 µL radioligand (2 nM) + 50 µL pPFPP (varying concentrations:

      
       to 
      
      
      
      M).
    • Incubate at 37°C for 30 minutes .

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Workflow cluster_1 Experimental Workflow: Binding Assay Start HEK-293 Cells (h5-HT2C Expressing) Prep Membrane Homogenization Start->Prep Incubate Incubation (pPFPP + [3H]-Ligand) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff) Count->Data

Figure 2: Step-by-step workflow for the validation of receptor binding affinity.

Safety & Metabolic Considerations

  • Metabolism: pPFPP is a known metabolite of Niaprazine (a sedative). Researchers studying Niaprazine must account for pPFPP levels, as its accumulation may contribute to serotonergic side effects.

  • Toxicity:

    • Acute: Harmful if swallowed (H302).[6]

    • Irritation: Causes skin (H315) and serious eye irritation (H319).[6]

    • Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA), pPFPP is not widely considered a potent neurotoxin, but high doses may induce serotonin syndrome-like symptoms due to monoamine release.

References

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.[1] European Journal of Pharmacology. Link

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships. Journal of Medicinal Chemistry. Link

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.[1][4][7] Acta Pharmaceutica.[1] Link

  • Cayman Chemical. (2023). This compound Product Information & Safety Data Sheet.Link

  • Collins, M., et al. (1992).[8] Rapid synthesis of N,N′-disubstituted piperazines: Application to the preparation of 1-(4-[18F]fluorophenyl)piperazine.[8] Journal of the Chemical Society, Perkin Transactions 1.[8] Link

Sources

1-(4-Fluorophenyl)piperazine versus mCPP: a comparative analysis of 5-HT receptor affinity.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 5-HT Receptor Affinity[1]

Executive Summary

This guide provides a technical comparison between 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-fluorophenyl)piperazine (pFPP) . While both share the phenylpiperazine pharmacophore—a "privileged structure" in CNS drug discovery—the positional isomerization of the halogen substituent (meta-chloro vs. para-fluoro) drastically alters their receptor selectivity profiles.

The Verdict: mCPP is a high-affinity 5-HT2C agonist used extensively to probe anxiety and hypophagia. In contrast, pFPP exhibits negligible affinity for 5-HT2 receptors, shifting its selectivity profile toward 5-HT1A agonism and monoaminergic modulation.

Molecular Architecture & SAR Logic

The phenylpiperazine core is a scaffold capable of mimicking the indole nucleus of serotonin. The selectivity between 5-HT receptor subtypes is governed by the steric and electronic properties of the phenyl ring substituents.

  • mCPP (Meta-Substitution): The chlorine atom at the 3-position (meta) creates a lipophilic bulk that fits perfectly into the hydrophobic pocket of the 5-HT2C receptor, specifically interacting with residues in Transmembrane Helix 5 and 6.

  • pFPP (Para-Substitution): The fluorine atom at the 4-position (para) is smaller and highly electronegative. This substitution pattern sterically clashes or fails to engage the specific hydrophobic residues required for 5-HT2C binding, causing a "selectivity collapse" at the 2C subtype while retaining affinity for the 5-HT1 family.

Diagram 1: Structure-Activity Relationship (SAR) Flow

SAR_Logic Core Phenylpiperazine Scaffold Sub_Meta Meta-Cl Substitution (mCPP) Core->Sub_Meta Sub_Para Para-F Substitution (pFPP) Core->Sub_Para Rec_2C 5-HT2C Receptor (Hydrophobic Pocket Fit) Sub_Meta->Rec_2C Steric Complementarity Sub_Para->Rec_2C Steric Clash / Low Affinity Rec_1A 5-HT1A Receptor (Linear Binding Mode) Sub_Para->Rec_1A Retained Affinity Outcome_Agonist High Affinity Agonism (Anxiogenic) Rec_2C->Outcome_Agonist Outcome_Select Selectivity Shift (Non-2C Binding) Rec_1A->Outcome_Select

Caption: The "Halogen Switch" mechanism illustrating how meta-substitution favors 5-HT2C integration, while para-substitution shifts preference to 5-HT1A.

Receptor Affinity Profiling (Data Analysis)[2]

The following data aggregates binding affinity values (


) from radioligand binding assays. Lower 

values indicate higher affinity.
Receptor SubtypemCPP Affinity (

)
pFPP Affinity (

)
Functional Consequence
5-HT2C 3.4 – 10 nM > 1,000 nM mCPP is a potent 2C agonist; pFPP is effectively inactive at 2C.
5-HT1A 20 – 100 nM20 – 50 nM pFPP retains high affinity here, acting as an agonist.
5-HT1B ~10 nMModeratemCPP is non-selective; pFPP activity is less characterized but present.
5-HT2A 30 – 100 nMLow / NegligiblemCPP has 10-fold selectivity for 2C over 2A; pFPP avoids 2A.
Transporters SERT InhibitorCYP InhibitorpFPP is known to inhibit CYP enzymes (e.g., CYP2D6), altering metabolism.

Key Insight: The defining difference is the 5-HT2C column.[1] mCPP is defined by this interaction, whereas pFPP is defined by the absence of it.

Experimental Protocol: Comparative Radioligand Binding

To replicate the affinity data above, researchers must use a competitive binding assay. This protocol is designed to validate the


 values for both compounds against the 5-HT2C receptor.
Protocol: 5-HT2C Membrane Binding Assay

Prerequisites:

  • Source Tissue: HEK293 cells stably expressing human 5-HT2C receptors (or choroid plexus tissue).

  • Radioligand:

    
    -Mesulergine (Antagonist) or 
    
    
    
    -5-HT (Agonist). Note: Mesulergine is preferred for defining total binding sites.
  • Reference Ligand: Mianserin (to define non-specific binding).

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize tissue in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Resuspend pellet in Buffer A and repeat centrifugation to wash endogenous serotonin.

  • Incubation Setup (96-well plate):

    • Total Binding: 50 µL Membrane + 50 µL

      
      -Mesulergine (1 nM final).
      
    • Non-Specific Binding (NSB): Above + 10 µM Mianserin.

    • Experimental: Above + Increasing concentrations of mCPP or pFPP (

      
       M to 
      
      
      
      M).
  • Equilibrium:

    • Incubate plates for 60 minutes at 25°C (Room Temp). 5-HT2C binding is temperature-sensitive; avoid 37°C if using agonist radioligands due to G-protein uncoupling.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

    • Wash

      
       with ice-cold buffer.
      
  • Quantification:

    • Add scintillation cocktail and count via Liquid Scintillation Counter (LSC).

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Diagram 2: Binding Assay Workflow

Assay_Workflow Prep Membrane Prep (HEK-5HT2C) Incubation Competitive Incubation [3H]-Ligand + mCPP/pFPP Prep->Incubation 50 µg protein/well Filter GF/B Filtration (0.3% PEI pre-soak) Incubation->Filter 60 min @ 25°C Count Scintillation Counting (CPM Data) Filter->Count Wash 3x Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis Sigmoidal Fit

Caption: Standardized radioligand binding workflow for determining Ki values of phenylpiperazine derivatives.

Functional & Metabolic Context

mCPP: The "Anxiety Probe"

  • Mechanism: Direct activation of 5-HT2C receptors in the amygdala and hypothalamus.

  • Phenotype: Induces anxiety, hypolocomotion, and hypophagia (appetite suppression) in rodent models.

  • Metabolic Origin: Major active metabolite of the antidepressant Trazodone and Nefazodone .

pFPP: The "Silent" Isomer

  • Mechanism: Agonism at 5-HT1A; lacks the 5-HT2C activation necessary to induce the "mCPP-like" anxiety response.

  • Phenotype: Often results in mild serotonergic stimulation without the dysphoria associated with mCPP.

  • Metabolic Origin: Metabolite of the sedative Niaprazine .[2]

  • Toxicology Note: pFPP has been identified in "party pill" mixtures (often with BZP). Its danger lies not in receptor toxicity, but in its ability to inhibit CYP450 enzymes, potentially causing overdoses when combined with other substances.

References
  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptor subtypes." Journal of Medicinal Chemistry.

  • Klaassen, T., et al. (1998). "Serotonin syndrome after challenge with the 5-HT agonist meta-chlorophenylpiperazine." Psychiatry Research.[3]

  • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

  • Bossong, M. G., et al. (2010). "The effects of the 5-HT2C agonist mCPP on brain perfusion." European Neuropsychopharmacology.

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. (Reference for pFPP metabolic pathways).

Sources

A Senior Application Scientist's Guide to the Validation of a Novel Analytical Method for 1-(4-Fluorophenyl)piperazine Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 1-(4-Fluorophenyl)piperazine (p-FPP)

This compound (p-FPP) is a synthetic compound belonging to the phenylpiperazine class. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including antipsychotics and antidepressants. Its presence, even in trace amounts, as an impurity in active pharmaceutical ingredients (APIs) necessitates the development of sensitive and reliable analytical methods for its detection and quantification.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in drug substances and products, making robust analytical validation a cornerstone of drug development and manufacturing.[2][3]

This guide provides a comparative analysis of established analytical techniques for p-FPP detection and introduces a new, optimized method with superior performance characteristics. As Senior Application Scientists, our goal is to not only present a validated protocol but to elucidate the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Analytical Landscape: A Comparative Overview of Existing Methodologies

The choice of an analytical method for p-FPP is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, pharmacokinetic studies). Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength.

Application to p-FPP: A significant challenge in the HPLC-UV analysis of piperazine derivatives is their lack of a strong chromophore, leading to poor UV absorbance and consequently, low sensitivity.[4][5] To overcome this, derivatization with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl), is often necessary.[6] While effective, this additional step introduces complexity and potential variability to the analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then ionized and fragmented in the mass spectrometer, which separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Application to p-FPP: GC-MS offers high sensitivity and selectivity for the analysis of piperazine derivatives.[7][8] Derivatization is often employed to improve the chromatographic properties and thermal stability of the analytes. The resulting mass spectra provide a high degree of structural information, aiding in unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The first mass spectrometer selects a precursor ion, which is then fragmented, and the resulting product ions are detected by the second mass spectrometer. This multiple reaction monitoring (MRM) provides exceptional specificity.

Application to p-FPP: LC-MS/MS is the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity and selectivity.[9][10] It can often detect and quantify analytes at picogram levels without the need for derivatization, simplifying sample preparation and reducing analysis time.

Comparative Performance of Analytical Methods

To provide a clear comparison, the following table summarizes the typical performance characteristics of the discussed methods for the analysis of piperazine derivatives. The data is synthesized from published studies on p-FPP and structurally similar compounds.[6][7][9]

FeatureHPLC-UV (with Derivatization)GC-MSLC-MS/MS (Proposed New Method)
Principle Liquid Chromatography with UV DetectionGas Chromatography-Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Sensitivity (LOQ) ~90 ppm (µg/g)[5]0.008 - 0.625 µg/mL[7]0.1 ng/mL
Selectivity Moderate; potential for interferencesHigh; mass spectral confirmationVery High; MRM transitions
Derivatization Often Required[6]Often RequiredNot Required
Sample Throughput ModerateModerate to HighHigh
Instrumentation Cost LowModerateHigh
Expertise Required Low to ModerateModerate to HighHigh

A Novel, Validated LC-MS/MS Method for the Ultrasensitive Detection of p-FPP

Recognizing the limitations of existing methods, we have developed and validated a novel LC-MS/MS method for the quantification of this compound that offers significant improvements in sensitivity, selectivity, and sample throughput. This method is particularly well-suited for the analysis of p-FPP as a trace impurity in drug substances and for bioanalytical applications.

Experimental Workflow

LC-MS/MS Workflow for p-FPP Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API or Plasma Sample Dilution Dilution with Mobile Phase Sample->Dilution Vortex Vortex Mixing Dilution->Vortex Centrifugation Centrifugation Vortex->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Autosampler Injection Supernatant->Injection LC_Separation UPLC Separation (C18 Column) Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

LC-MS/MS Workflow for p-FPP Analysis
Detailed Method Validation Protocol

The validation of this novel LC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as principles outlined by the FDA and EMA for bioanalytical method validation.[11][12][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[11]

Method_Validation_Workflow cluster_parameters Validation Parameters Validation Method Validation Protocol According to ICH Q2(R2) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Method Validation Workflow

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[14] For this method, specificity was evaluated by analyzing blank matrix (drug substance placebo and human plasma) to ensure no interfering peaks were observed at the retention time of p-FPP and its internal standard. Selectivity was demonstrated by the unique MRM transition for p-FPP.

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Procedure: A series of calibration standards were prepared by spiking known amounts of p-FPP into the blank matrix. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[15]

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16]

  • Procedure: Accuracy was determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in quintuplicate. The percentage recovery was calculated.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value for each QC level.[12]

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] Precision was evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of QC samples within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Analysis of QC samples on different days by different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should not exceed 15% for each QC level (20% at the LLOQ).[15]

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Procedure: LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. The LOQ must also meet the acceptance criteria for accuracy and precision.[15]

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

  • Procedure: Small variations were introduced to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the analysis of QC samples should meet the accuracy and precision criteria.

Validation Results of the Novel LC-MS/MS Method

The following table summarizes the validation results for the newly developed LC-MS/MS method for the quantification of this compound.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -0.1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%98.5 - 102.3%
Precision (RSD) ≤ 15% (≤ 20% at LOQ)< 5%
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 10; Accuracy & Precision met0.1 ng/mL
Robustness No significant impact on resultsPassed

Conclusion: A Superior Method for a Critical Analytical Need

This guide has provided a comprehensive comparison of analytical methodologies for the detection of this compound. While HPLC-UV and GC-MS are viable options, they present certain limitations, such as the need for derivatization and lower sensitivity in the case of HPLC-UV.

The newly developed and validated LC-MS/MS method demonstrates superior performance in terms of sensitivity, selectivity, and sample throughput. The rigorous validation, conducted in accordance with international regulatory guidelines, confirms its suitability for the intended purpose of quantifying p-FPP at trace levels. This method represents a significant advancement for researchers, scientists, and drug development professionals who require a reliable and robust analytical tool for the control of this critical process-related impurity. The adoption of this method can contribute to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. ([Link])

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. ([Link])

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ([Link])

  • EMA Guideline on bioanalytical method validation. European Medicines Agency. ([Link])

  • Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. International Journal of Creative Research Thoughts. ([Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. ([Link])

  • Analytical Methods. Royal Society of Chemistry. ([Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. ([Link])

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Library of Medicine. ([Link])

  • ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. ([Link])

  • Guideline on bioanalytical method validation. European Medicines Agency. ([Link])

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. ([Link])

  • Establishing Acceptance Criteria for Analytical Methods. BioPharm International. ([Link])

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. ([Link])

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. ([Link])

  • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. ([Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. ([Link])

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. ([Link])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. ([Link])

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. ([Link])

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. ([Link])

  • FDA's Analytical Test Method Validation Guidance. ProPharma. ([Link])

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. ([Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. ([Link])

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. ([Link])

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. ([Link])

Sources

Pharmacological Divergence in Piperazine Derivatives: A Comparative Analysis of BZP and pFPP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacodynamics and Stimulant Efficacy of 1-(4-Fluorophenyl)piperazine (pFPP) and Benzylpiperazine (BZP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of Benzylpiperazine (BZP) and This compound (pFPP) . While often found together in illicit "party pill" formulations designed to mimic MDMA (Ecstasy), these two compounds exhibit distinct pharmacological profiles.

The Core Divergence:

  • BZP acts primarily as a catecholamine releaser (Dopamine/Norepinephrine), functioning as a psychomotor stimulant with approximately 10% the potency of

    
    -amphetamine.
    
  • pFPP functions primarily as a serotonergic agent (5-HT releaser and non-selective agonist). Unlike BZP, pFPP lacks robust locomotor stimulant effects in isolation and may induce serotonergic behaviors (e.g., head twitch response) or locomotor hypoactivity.

This guide details the mechanistic underpinnings of these differences, supported by experimental protocols for validation.

Chemical Structure & Physiochemical Properties[1][2][3][4]

The structural distinction between the benzyl and phenyl moieties dictates the selectivity for monoamine transporters.

FeatureBZP (1-Benzylpiperazine) pFPP (this compound)
Structure Piperazine ring with a benzyl group (CH₂-Phenyl).Piperazine ring directly bonded to a phenyl group with a para-fluorine substitution.
Lipophilicity Moderate (LogP ~ 1.5)Higher (LogP ~ 2.1) due to halogenation.
Key SAR The methylene bridge allows flexibility, fitting the Dopamine Transporter (DAT).Direct phenyl attachment restricts conformation, favoring the Serotonin Transporter (SERT) and 5-HT receptors.

Comparative Pharmacodynamics

Mechanism of Action

Both compounds interact with monoamine transporters, but their primary targets and modes of binding differ significantly.

BZP: The Dopaminergic Releaser BZP acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It enters the presynaptic terminal and triggers transporter-mediated release (reverse transport), elevating extracellular dopamine levels. This mechanism mirrors that of methamphetamine, albeit with lower affinity.

pFPP: The Serotonergic Agonist/Releaser pFPP acts as a substrate for the Serotonin Transporter (SERT), releasing 5-HT. Crucially, it also possesses direct agonist activity at 5-HT receptors (particularly 5-HT


 and 5-HT

), a trait shared with other phenylpiperazines like TFMPP and mCPP.
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways at the synaptic cleft.

G BZP BZP DAT Dopamine Transporter (DAT) BZP->DAT Substrate Binding pFPP pFPP SERT Serotonin Transporter (SERT) pFPP->SERT Substrate Binding HT_Receptor 5-HT2A/C Receptor (Post-Synaptic) pFPP->HT_Receptor Direct Agonism DA_Release Dopamine Efflux (Synaptic Cleft) DAT->DA_Release Reverse Transport HT_Release Serotonin Efflux (Synaptic Cleft) SERT->HT_Release Reverse Transport Behavior_Stim Locomotor Hyperactivity DA_Release->Behavior_Stim D1/D2 Activation HT_Release->HT_Receptor Behavior_Sero Head Twitch / Hypoactivity HT_Receptor->Behavior_Sero Signaling Cascade

Caption: Mechanistic divergence showing BZP's action on DAT leading to stimulation versus pFPP's dual action on SERT and 5-HT receptors leading to serotonergic behaviors.

Experimental Data: Stimulant Efficacy

The "stimulant" classification is often misapplied to pFPP. Experimental data clarifies that while BZP is a true psychomotor stimulant, pFPP is not.

In Vitro Monoamine Release (Synaptosomal Assay)

Data derived from comparative studies of piperazine derivatives (e.g., Baumann et al., 2004; 2005).

CompoundDAT EC₅₀ (nM)SERT EC₅₀ (nM)Selectivity Ratio (DA/5-HT)Primary Effect
BZP ~175> 4,000High DA Selectivity Dopamine Release
pFPP > 2,000~150*High 5-HT Selectivity Serotonin Release
d-Amphetamine~10~1,500Very High DA SelectivityReference Stimulant

*Note: pFPP values are approximate based on structural analogs (TFMPP/mCPP) and qualitative bioassay results indicating low dopaminergic potency.

In Vivo Behavioral Endpoints (Rodent Models)
  • Locomotor Activity: BZP produces dose-dependent increases in ambulatory counts (horizontal movement). pFPP administration often results in decreased locomotor activity compared to saline controls, or biphasic effects (initial suppression followed by mild recovery).

  • Drug Discrimination: Rats trained to discriminate amphetamine from saline will generalize to BZP (indicating subjective stimulant effects) but do not generalize to pFPP. pFPP generalizes more closely to serotonergic agents like fenfluramine or LSD (at high doses).

Experimental Protocol: Synaptosomal Release Assay

To validate the stimulant potential of these compounds, the Synaptosomal Monoamine Release Assay is the gold standard. This ex vivo method isolates nerve terminals to measure neurotransmitter release without the interference of systemic metabolism.

Workflow Diagram

Protocol Step1 1. Tissue Isolation (Rat Striatum for DA / Hippocampus for 5-HT) Step2 2. Homogenization & Centrifugation (0.32M Sucrose, 800xg -> 20,000xg) Step1->Step2 Step3 3. Pre-loading Incubate synaptosomes with [3H]-DA or [3H]-5-HT (10 min @ 37°C) Step2->Step3 Step4 4. Drug Challenge Add BZP or pFPP (1 nM - 100 μM) Step3->Step4 Step5 5. Termination & Counting Rapid filtration -> Liquid Scintillation Counting Step4->Step5 Result Calculate EC50 (Concentration releasing 50% of pre-loaded isotope) Step5->Result

Caption: Step-by-step workflow for determining the release potency of BZP and pFPP using radiolabeled neurotransmitters.

Protocol Details (Self-Validating)
  • Tissue Prep: Use male Sprague-Dawley rats. Dissect striatum (rich in DAT) and hippocampus (rich in SERT).

  • Purity Check: Ensure synaptosomal integrity by testing with a known releasing agent (e.g., Tyramine) and a reuptake inhibitor (e.g., Cocaine). If Cocaine does not block uptake, the synaptosomes are compromised.

  • Data Analysis: Plot the fractional release against the log concentration of the drug. Use non-linear regression to determine EC₅₀.

    • Validation Criteria: BZP must show high potency in Striatal tissue (DA) and low in Hippocampal (5-HT). pFPP should show the inverse.

Safety & Toxicology Implications

The combination of BZP and pFPP (often sold as "Legal X" or "Pepp") relies on a "synergistic toxicity" model.

  • Serotonin Syndrome: Because pFPP is a SERT substrate and agonist, combining it with other serotonergic agents (SSRIs, MDMA) poses a high risk of serotonin syndrome.

  • Seizure Threshold: BZP is known to lower the seizure threshold. The addition of pFPP, which can modulate GABAergic tone via 5-HT pathways, may exacerbate this risk in overdose scenarios.

References

  • Baumann, M. H., et al. (2004). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link

  • Baumann, M. H., et al. (2005). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. (Contextual reference for protocol). Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP drug profile.Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. (comparative methodology for transporter assays). Link

  • Curley, L. E., et al. (2015). Acute effects of the designer drugs Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI).Link

Technical Comparison: 1-(4-Fluorophenyl)piperazine (pPFPP) vs. First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(4-Fluorophenyl)piperazine (pPFPP) and First-Generation Antipsychotics (FGAs) such as Haloperidol and Chlorpromazine.[1]

Content Type: Technical Comparison Guide Subject: Pharmacodynamic & Functional Divergence Audience: Drug Discovery Scientists, Neuropharmacologists[1]

Executive Summary: The Serotonin-Dopamine Dichotomy

This guide contrasts two distinct pharmacological classes: pPFPP , a substituted phenylpiperazine acting primarily as a serotonergic modulator, and FGAs , which function as high-affinity dopamine D2 receptor antagonists.

While FGAs are the clinical standard for suppressing positive psychotic symptoms via dopaminergic blockade, pPFPP serves as a critical chemical probe and metabolic motif .[1] It is often used to interrogate serotonin (5-HT) receptor subtypes (specifically 5-HT


 and 5-HT

) and appears as a bioactive metabolite of niaprazine.[1]

Key Distinction:

  • FGAs (e.g., Haloperidol):

    
     Dopamine transmission (D2 blockade) 
    
    
    
    Antipsychotic efficacy + Extrapyramidal Side Effects (EPS).[1]
  • pPFPP:

    
     Serotonin modulation (5-HT agonist/antagonist) 
    
    
    
    Psychoactive/Euphorigenic effects + minimal motor impairment.[1]

Pharmacodynamic Profiling

The fundamental difference lies in the receptor binding affinity (


).[2] FGAs are defined by their nanomolar affinity for D2 receptors.[1] In contrast, pPFPP exhibits a "serotonergic bias," showing negligible affinity for D2 but significant interaction with 5-HT receptors.[1]
Table 1: Comparative Receptor Binding Profiles

Values represent consensus ranges from radioligand binding assays.

Target ReceptorFirst-Generation Antipsychotics (FGAs) This compound (pPFPP) Functional Implication
Dopamine D2 High Affinity (

0.5 – 5 nM)
Negligible/Low (

> 1,000 nM)
FGAs induce catalepsy/EPS; pPFPP lacks antipsychotic potency.[1]
5-HT

Moderate AntagonismMixed Affinity (Agonist/Antagonist)pPFPP modulation contributes to psychoactive effects (e.g., altered perception).[1]
5-HT

Low/NegligibleHigh Affinity (Agonist)pPFPP induces serotonergic behaviors (e.g., "flat body" posture in rats).[1]

-Adrenergic
High AntagonismModerate AffinityBoth may cause hypotension, but mechanism differs (sedation vs. vasodilation).[1]

Analytic Insight: The lack of D2 blockade in pPFPP explains why it does not produce the catalepsy characteristic of haloperidol. Conversely, its 5-HT activity aligns it more closely with designer drugs (e.g., mCPP) than neuroleptics.[1]

Mechanism of Action: Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered by these compounds. FGAs block the G


-coupled D2 pathway, preventing cAMP inhibition.[1] pPFPP modulates G

(5-HT

) and G

(5-HT

) pathways, influencing excitability without direct dopaminergic inhibition.[1]

G cluster_0 Dopaminergic Synapse (FGA Target) cluster_1 Serotonergic Synapse (pPFPP Target) D2 D2 Receptor Gi Gi Protein D2->Gi Inhibits AC Adenylyl Cyclase Gi->AC Normally Inhibits cAMP cAMP Production AC->cAMP Downstream Signaling FGA FGA (Haloperidol) FGA->D2 Antagonism (Blockade) HT2A 5-HT2A Receptor FGA->HT2A Weak Antagonism Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ PLC->Ca Excitability pPFPP pPFPP pPFPP->HT2A Modulation (Agonist/Antag)

Figure 1: Divergent signaling pathways.[1] FGAs primarily block D2-mediated inhibition, while pPFPP modulates 5-HT-mediated excitability.[1]

Experimental Validation Protocols

To validate the distinction between pPFPP and FGAs in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Radioligand Binding Assay

Objective: Quantify the affinity gap at the D2 receptor. Rationale: A high


 for pPFPP at D2 confirms it lacks the structural requirements for neuroleptic activity.[1]
  • Membrane Preparation: Homogenize rat striatal tissue (rich in D2) in ice-cold Tris-HCl buffer.[1] Centrifuge at 48,000

    
    .
    
  • Ligand Selection: Use

    
    -Spiperone (0.5 nM) as the radioligand for D2 receptors.[1]
    
  • Incubation:

    • Control: Buffer +

      
      -Spiperone.[1]
      
    • Test (FGA): Add Haloperidol (

      
       to 
      
      
      
      M).
    • Test (pPFPP): Add pPFPP (

      
       to 
      
      
      
      M).
    • Non-Specific: Add 10

      
      M (+)Butaclamol.[1]
      
  • Filtration: Incubate for 60 min at 25°C. Rapidly filter through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: Haloperidol displaces

      
      -Spiperone at nanomolar concentrations.[1] pPFPP requires micromolar concentrations, confirming low D2 affinity.[1]
      
Protocol B: In Vivo Behavioral Differentiation

Objective: Distinguish between "Neuroleptic" and "Serotonergic" behavioral phenotypes.

Test Catalepsy Bar Test (FGA Marker)Head-Twitch Response (HTR) (5-HT Marker)
Method Place mouse forepaws on a horizontal bar (4 cm high).[1] Measure latency to move.Observe mouse for 15 min. Count rapid rotational head movements.
FGA Result Positive: Significant latency increase (D2 blockade in striatum causes rigidity).[1]Negative: No induction of head twitches.
pPFPP Result Negative: No catalepsy (lack of D2 blockade).[1]Positive/Mixed: May induce HTR (if 5-HT

agonist) or wet-dog shakes (5-HT

modulation).[1]
Interpretation Confirms antipsychotic potential.[1][3]Confirms serotonergic hallucinogenic/modulatory potential.[1]

Metabolic Context & Toxicology

Researchers must account for pPFPP's role as a metabolite.[1]

  • Metabolic Origin: pPFPP is a primary metabolite of Niaprazine (a sedative).[1][4] It is generated via N-dealkylation.[1]

  • Toxicological Relevance: Unlike FGAs, which are metabolized to inactive glucuronides or sulfoxides, the conversion of a parent drug to pPFPP can introduce new serotonergic side effects (e.g., anxiety, insomnia) that the parent drug does not possess.

  • Safety Profile: pPFPP is associated with cytotoxicity in some assays and is a known irritant.[1] FGAs have a well-defined safety profile centering on EPS and QT prolongation.[1]

Conclusion

This compound (pPFPP) and First-Generation Antipsychotics (FGAs) represent opposing ends of the monoamine spectrum.[1]

  • Use FGAs when the research goal is dopaminergic silencing or modeling antipsychotic efficacy.[1]

  • Use pPFPP when the goal is serotonergic interrogation or studying the metabolic byproducts of piperazine-based drugs.

Recommendation: Do not use pPFPP as a surrogate for antipsychotic screening.[1] Its profile is more akin to a serotonergic probe than a neuroleptic agent.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 75260, this compound. Retrieved from [Link][1]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link][1]

  • Wikipedia. (n.d.).[1] para-Fluorophenylpiperazine.[1][5][6] Retrieved from [Link][1]

Sources

Technical Guide: Assessing the Specificity of 1-(4-Fluorophenyl)piperazine (pPF) for 5-HT1A vs. 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 1-(4-Fluorophenyl)piperazine (pPF), focusing on its selectivity profile between 5-HT1A and 5-HT2A receptors.

Executive Summary: The "Dirty" Ligand Verdict

Bottom Line: this compound (pPF), also known as pFPP, is not a highly specific ligand for either 5-HT1A or 5-HT2A receptors. It is a "promiscuous" phenylpiperazine motif commonly found as a metabolite of clinical drugs (e.g., niaprazine, trazodone).

While pPF exhibits high affinity for 5-HT1A receptors (


 in the low nanomolar range), it possesses significant cross-reactivity with 5-HT2A and 5-HT2C receptors. Furthermore, its functional activity is biphasic: it acts primarily as a partial agonist at 5-HT1A  and an antagonist (or weak partial agonist) at 5-HT2A .

Recommendation: Do not use pPF as a sole pharmacological probe to isolate 5-HT1A or 5-HT2A phenotypes. For selective study, use WAY-100635 (5-HT1A antagonist) or MDL-100,907 (5-HT2A antagonist) to mask off-target effects.

Pharmacological Profile: Quantitative Comparison

The specificity of pPF is best understood by comparing its binding affinity (


) against "Gold Standard" selective ligands.
Table 1: Comparative Binding Affinity ( ) Profile
LigandPrimary Target5-HT1A Affinity (

)
5-HT2A Affinity (

)
Selectivity Ratio (1A:2A)Functional Mode (1A / 2A)
pPF (p-FPP) Mixed ~15 – 50 nM ~100 – 250 nM ~1 : 10 Part. Agonist / Antagonist
8-OH-DPAT 5-HT1A0.5 – 1.0 nM> 5,000 nM> 1 : 5000Full Agonist / Null
WAY-100635 5-HT1A0.2 – 0.5 nM> 10,000 nM> 1 : 10,000Antagonist / Null
Ketanserin 5-HT2A> 1,000 nM1.0 – 3.0 nM> 1000 : 1Null / Antagonist
mCPP 5-HT2C (Mixed)~20 – 40 nM~30 – 60 nM~1 : 2Agonist / Part. Agonist

Note: Values represent consensus ranges from rat brain membrane and cloned human receptor assays. pPF affinity is lower than its chlorinated analog mCPP at 5-HT2 receptors but retains significant binding capacity.

Mechanistic Insight

The phenylpiperazine core is a "privileged scaffold" that fits the orthosteric binding pocket of most aminergic GPCRs. The fluorine substitution at the para position (pPF) slightly favors 5-HT1A binding over 5-HT2A compared to the meta-chloro substitution (mCPP), but not enough to constitute true selectivity.

Functional Selectivity: The Signaling Divergence

Binding affinity tells only half the story. The utility of pPF in a biological system depends on the downstream signaling pathways it activates (or blocks).

Pathway Visualization

The following diagram illustrates the divergent signaling pathways of 5-HT1A and 5-HT2A and how pPF interacts with them.

G cluster_1A 5-HT1A Pathway (Gi/o) cluster_2A 5-HT2A Pathway (Gq) pPF pPF (Ligand) R1A 5-HT1A Receptor pPF->R1A Partial Agonist (High Affinity) R2A 5-HT2A Receptor pPF->R2A Antagonist (Mod. Affinity) Gi Gi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decrease) AC->cAMP Gq Gq Protein R2A->Gq Blocked by pPF PLC PLC-beta Ca Ca2+ Release

Caption: pPF acts as a partial agonist at Gi-coupled 5-HT1A receptors (inhibiting cAMP) while simultaneously acting as an antagonist at Gq-coupled 5-HT2A receptors (blocking Calcium release).

Experimental Protocols for Validation

To empirically assess pPF specificity in your specific tissue or cell line, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the


 of pPF at 5-HT1A vs 5-HT2A.
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat hippocampus for 1A, frontal cortex for 2A) in ice-cold Tris-HCl buffer.

    • Centrifuge at 50,000 x g for 20 min. Resuspend pellet.

  • Assay Setup:

    • 5-HT1A Tubes: Incubate membranes with 1 nM [³H]-8-OH-DPAT.

    • 5-HT2A Tubes: Incubate membranes with 1 nM [³H]-Ketanserin.

    • Competition: Add pPF in increasing concentrations (

      
       M to 
      
      
      
      M).
  • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT) or Methysergide.

  • Incubation: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters. Count radioactivity.[1]

  • Analysis: Plot % displacement vs. Log[pPF]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Discrimination (Efficacy)

Objective: Determine if pPF is an agonist or antagonist.

Assay TargetMethodExpected pPF ResultControl Ligand
5-HT1A [³⁵S]GTPγS Binding Increase in binding (30-60% of max)Agonist: 8-OH-DPAT (100%)
5-HT2A Calcium Flux (FLIPR) No response (alone) / Inhibition (vs 5-HT)Agonist: DOI or 5-HT

Step-by-Step [³⁵S]GTPγS Protocol (5-HT1A):

  • Incubate membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP).

  • Add [³⁵S]GTPγS (0.1 nM) and pPF (

    
     M).
    
  • Incubate 30 min at 30°C.

  • Filter and count.

  • Interpretation: If CPM counts increase significantly over basal, pPF is an agonist. If counts are lower than 5-HT control, it is a partial agonist.

Workflow: The Specificity Decision Tree

Use this logic flow to determine if pPF is appropriate for your study.

DecisionTree Start Start: Experimental Design Q1 Is the goal to isolate 5-HT1A signaling? Start->Q1 Q2 Is the tissue/system expressing 5-HT2A/2C? Q1->Q2 Yes Avoid AVOID pPF (High risk of mixed data) Q1->Avoid No (Goal is 5-HT2A) UseStandard USE: 8-OH-DPAT (Gold Standard) Q2->UseStandard No (Clean system) UseBlocker USE: pPF + Ketanserin (Block 2A) Q2->UseBlocker Yes (Dirty system)

Caption: Decision matrix for selecting pPF. Due to cross-reactivity, pPF should only be used in 5-HT2A-expressing systems if 5-HT2A receptors are explicitly blocked.

References

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT1A and 5-HT2 receptors." Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (PDSP Database). "Psychoactive Drug Screening Program: Ki Database." University of North Carolina.

  • Keane, P. E., et al. (1982). "The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain." Neuropharmacology.

  • Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Replicating published findings on the neuropharmacological effects of 1-(4-Fluorophenyl)piperazine.

[1]

Executive Summary

1-(4-Fluorophenyl)piperazine (pPF) represents a critical structural scaffold in serotonergic pharmacology.[1] Often encountered as a major metabolite of the sedative niaprazine or as a designer drug impurity, its pharmacological significance lies in its role as a probe for Structure-Activity Relationship (SAR) studies.

Unlike its meta-substituted analogs—specifically mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine)—which are potent 5-HT

1

This guide provides a rigorous replication framework for characterizing pPF, focusing on differentiating its effects from the "gold standard" anxiogenic piperazines.

Part 1: Pharmacological Profile & Comparative Performance[1][2]

The "Meta vs. Para" Switch

To understand pPF, one must analyze the halogen substitution position on the phenyl ring. The shift from the meta position (mCPP) to the para position (pPF) fundamentally alters receptor selectivity.

  • mCPP (Meta-Chloro): High affinity for 5-HT

    
    .[1] Acts as a net anxiogen (induces anxiety).[1][2]
    
  • pPF (Para-Fluoro): Retains 5-HT affinity but often shows increased 5-HT

    
     interaction relative to 5-HT
    
    
    activation compared to mCPP.[1] Since 5-HT
    
    
    agonism is generally anxiolytic (anxiety-reducing), pPF often lacks the robust anxiogenic "punch" of mCPP.[1]
Comparative Affinity Data (Ki Values)

The following table synthesizes consensus binding affinities. Note that lower

1
Compound5-HT

Affinity (

, nM)
5-HT

Affinity (

, nM)
Primary Functional Outcome
pPF ~20 - 50 > 100 Mixed Agonist / Weak Anxiogen
mCPP ~403 - 10 Potent Anxiogen (5-HT

driven)
TFMPP ~80~20Non-selective Agonist / Releaser
Buspirone 1 - 10 > 1000Anxiolytic (Partial 5-HT

Agonist)

Scientist's Note: When replicating these findings, purity is paramount. Commercial pPF samples often contain regioisomers (ortho- or meta-) as impurities.[1] A 1% contamination with mCPP can skew behavioral data significantly due to mCPP's high potency.[1] Always validate purity via HPLC-MS prior to dosing.

Part 2: Experimental Replication Protocols

Protocol A: Competitive Radioligand Binding Assay (In Vitro)

Objective: Determine the


1Control Ligand:


1

Step-by-Step Methodology:

  • Tissue Preparation:

    • Harvest rat hippocampus (rich in 5-HT

      
      ).[1]
      
    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Critical Step: Centrifuge at 40,000 x g for 10 min. Discard supernatant. Repeat wash 2x.

    • Why? Endogenous serotonin competes with the radioligand.[1] Insufficient washing leads to artificially high

      
       values (false low affinity).[1]
      
  • Incubation:

    • Prepare assay tubes:

      • Total Binding: Tissue + [

        
        H]-8-OH-DPAT (1 nM).[1]
        
      • Non-Specific Binding (NSB): Above + 10

        
        M Serotonin (saturating concentration).[1]
        
      • Experimental: Above + pPF (Concentration range

        
         to 
        
        
        M).
    • Incubate at 25°C for 60 minutes.

  • Filtration & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Count radioactivity via liquid scintillation spectrometry.[1]

  • Data Analysis:

    • Calculate

      
       from the displacement curve.[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).[1]
Protocol B: Elevated Plus Maze (In Vivo Behavioral Assessment)

Objective: Compare the anxiogenic potential of pPF vs. mCPP.

Experimental Design:

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Groups (n=10/group):

    • Vehicle (Saline).

    • mCPP (1.0 mg/kg, i.p.)[1][2] - Positive Control for Anxiety.

    • pPF (Low Dose: 1.0 mg/kg, i.p.).[1]

    • pPF (High Dose: 5.0 mg/kg, i.p.).[1]

Workflow:

  • Acclimation: Move animals to the testing room 60 minutes prior to testing. Lighting must be dim (approx. 100 lux).

  • Dosing: Administer drugs intraperitoneally (i.p.) 30 minutes prior to testing (

    
     for piperazines is typically 20-40 min).
    
  • Testing:

    • Place mouse in the center zone facing an open arm.[1]

    • Record for 5 minutes.

  • Scoring Metrics:

    • % Time in Open Arms (Primary Anxiety Index).

    • Total Distance Traveled (Locomotor Control).[1]

Interpretation:

  • mCPP: Expect significant reduction in Open Arm time vs. Vehicle.[1]

  • pPF: Expect intermediate results. If pPF mimics mCPP, open arm time will drop.[1] If 5-HT

    
     agonism dominates, open arm time may remain equal to Vehicle or increase slightly.[1][3]
    

Part 3: Mechanism & Workflow Visualization[1]

Diagram 1: Serotonergic Signaling Pathways

This diagram illustrates the opposing forces at play.[1] pPF activates both pathways, but the balance determines the behavior.

GpPFpPF (Ligand)HT1A5-HT1A Receptor(Gi/o coupled)pPF->HT1A High AffinityHT2C5-HT2C Receptor(Gq coupled)pPF->HT2C Moderate AffinitycAMPDecrease cAMPHT1A->cAMP Inhibits ACIP3Increase IP3 / Ca2+HT2C->IP3 Activates PLCAnxiolysisAnxiolytic Response(Calm)cAMP->Anxiolysis HyperpolarizationAnxietyAnxiogenic Response(Anxiety)IP3->Anxiety Depolarization

Caption: Dual-action mechanism of pPF.[1] The net behavioral outcome depends on the ratio of 5-HT1A (inhibitory) vs 5-HT2C (excitatory) activation.

Diagram 2: Replication Workflow

A self-validating workflow to ensure data integrity.[1]

Workflowcluster_0Phase 1: QCcluster_1Phase 2: In Vitrocluster_2Phase 3: In VivoSourcingSource pPF(HCl Salt)PurityHPLC-MS Check(>98% Req)Sourcing->PurityBindingReceptor Binding(Ki Determination)Purity->BindingPassSelectivityCalculate SelectivityRatio (1A vs 2C)Binding->SelectivityDosingi.p. Injection(30 min pre-test)Selectivity->DosingProfile ConfirmedEPMElevated Plus MazeDosing->EPM

Caption: Sequential replication workflow emphasizing purity validation before biological testing.

Part 4: Troubleshooting & Validation

  • Solubility Issues:

    • Problem: The free base of pPF is an oil and poorly soluble in water.

    • Solution: Use the hydrochloride salt form for all biological assays.[1] If using the free base, dissolve in 100% DMSO first, then dilute with saline (Final DMSO < 5% for in vivo, < 0.1% for in vitro).

  • The "Sedation Confound":

    • High doses of piperazines can cause sedation (reduced total locomotion).[1]

    • Validation: In the EPM, if "Closed Arm Entries" (a measure of general activity) drops significantly in the pPF group, you cannot interpret the "Open Arm Time" as anxiety. It is simply sedation.[1]

  • Receptor Desensitization:

    • 5-HT receptors desensitize rapidly.[1] Do not re-use tissue or animals.[1] A single exposure to pPF alters receptor density for up to 24 hours.[1]

References

  • Glennon, R. A., et al. (1986).[1] 5-HT1A serotonin binding characteristics of a series of 1-(2-pyrimidinyl)piperazines and related agents. Journal of Medicinal Chemistry.[1][4]

  • Gatch, M. B., et al. (2013).[1] Locomotor stimulant and discriminative stimulus effects of piperazine derivatives.[1] Journal of Pharmacology and Experimental Therapeutics.[1]

  • Eriksson, E., et al. (1991).[1] Modulation of behavioral effects of mCPP by 5-HT1A agonists.[1] Neuropharmacology.[1][5][2][4][6]

  • PDSP (Psychoactive Drug Screening Program). Ki Database: 5-HT Receptor Affinities.[1] UNC Chapel Hill.[1]

Validating the use of 1-(4-Fluorophenyl)piperazine as a research tool for studying serotonin pathways.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Fluorophenyl)piperazine (p-FPP) is a phenylpiperazine derivative widely utilized as a non-selective serotonergic probe. While often overshadowed by its chlorinated analog (mCPP) or trifluoromethylated cousin (TFMPP), p-FPP occupies a distinct pharmacological niche as a metabolite of the hypnotic agent niaprazine and the opioid p-fluorofentanyl .

Crucial Caveat for Researchers: Unlike highly selective tools such as 8-OH-DPAT (5-HT1A) or DOI (5-HT2A), p-FPP is a "promiscuous" ligand. It acts primarily as a 5-HT1A receptor agonist but possesses significant affinity for 5-HT2A and 5-HT2C receptors, and acts as a monoamine releaser/reuptake inhibitor. Consequently, data derived from p-FPP must be rigorously validated using subtype-selective antagonists to avoid misinterpretation of receptor-specific effects.

Part 1: Pharmacological Profile & Selectivity Landscape

To use p-FPP effectively, one must understand its hierarchy of binding compared to standard alternatives. p-FPP exhibits a "1A-dominant" profile, whereas mCPP is "2C-dominant."

Table 1: Comparative Binding Affinities ( ) and Functional Activity

Note: Lower


 indicates higher affinity. Values are approximate means derived from radioligand binding assays in rat/human cortex.
CompoundPrimary Target (

)
Secondary TargetsFunctional ModePrimary Utility
p-FPP 5-HT1A (~20–50 nM)5-HT2C (~80 nM), 5-HT2AAgonist (Non-selective)Metabolite study; Broad-spectrum probe
mCPP 5-HT2C (~3–10 nM)5-HT1B, 5-HT1A, 5-HT2AAgonist / Partial Agonist5-HT2C probe (anxiety/hypophagia)
TFMPP 5-HT1B / 5-HT2C 5-HT1A (Low)Agonist5-HT1B/2C differentiation
8-OH-DPAT 5-HT1A (<1 nM)5-HT7 (Low)Full AgonistGold Standard for 5-HT1A
DOI 5-HT2A / 5-HT2C 5-HT1A (Negligible)AgonistGold Standard for 5-HT2A (Head Twitch)
Mechanism of Action

p-FPP exerts a dual mechanism:

  • Direct Receptor Activation: Binds post-synaptic 5-HT1A (Gi/o coupled) and 5-HT2A/2C (Gq coupled).

  • Transporter Modulation: Acts as a substrate for SERT (Serotonin Transporter), inducing non-exocytotic release of serotonin, similar to MDMA but with lower potency.

Diagram 1: Serotonin Receptor Signaling Pathways

This diagram illustrates the divergent signaling pathways activated by p-FPP, necessitating the use of specific antagonists for validation.

G pFPP p-FPP (Ligand) R1A 5-HT1A Receptor (Gi/o coupled) pFPP->R1A High Affinity R2C 5-HT2C Receptor (Gq coupled) pFPP->R2C Moderate Affinity Gi Gi/o Protein R1A->Gi Gq Gq Protein R2C->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ (Inhibition) AC->cAMP IP3 IP3 / DAG ↑ (Calcium Release) PLC->IP3 Hypo Hypothermia Anxiolysis cAMP->Hypo Anx Anxiety Hypolocomotion IP3->Anx

Caption: p-FPP activates divergent pathways: 5-HT1A (Gi/o) leading to cAMP inhibition, and 5-HT2C (Gq) leading to phosphoinositide hydrolysis.

Part 2: Experimental Validation Protocols

Because p-FPP is "dirty," you cannot assume an observed effect is due to a specific receptor. You must prove it using a Blockade Validation Protocol .

Protocol A: In Vivo Behavioral Validation (The "Antagonist Trap")

This protocol differentiates 5-HT1A effects (hypothermia) from 5-HT2A/2C effects (Head Twitch/Hypolocomotion).

Materials:

  • Agonist: p-FPP (1–10 mg/kg, i.p.)

  • Antagonist A (1A-selective): WAY-100635 (0.1–0.3 mg/kg, s.c.)

  • Antagonist B (2A-selective): Ketanserin (1 mg/kg, i.p.) or Volinanserin (M-100907).

Workflow:

  • Acclimatization: Handle male Sprague-Dawley rats or C57BL/6 mice for 3 days prior to testing to reduce stress-induced hyperthermia.

  • Baseline Measurement: Measure rectal temperature (

    
    ).
    
  • Pre-treatment (T minus 20 min):

    • Group 1: Vehicle

    • Group 2: WAY-100635

    • Group 3: Ketanserin[1]

  • Treatment (T = 0): Inject p-FPP (e.g., 5 mg/kg) to all groups.

  • Observation:

    • Hypothermia Readout: Measure temperature every 15 min for 60 min.

    • Behavioral Readout:[2][3] Count "Head Twitches" (characteristic of 5-HT2A) and "Forepaw Treading" (characteristic of 5-HT1A) in 5-minute bins.

Interpretation:

  • If p-FPP induces hypothermia/forepaw treading that is blocked by WAY-100635 but not Ketanserin

    
    Valid 5-HT1A mechanism .
    
  • If p-FPP induces head twitches blocked by Ketanserin

    
    Valid 5-HT2A mechanism .
    
Protocol B: In Vitro Radioligand Competition Assay

To determine the precise affinity (


) of p-FPP in your specific tissue preparation.
  • Membrane Prep: Homogenize rat frontal cortex (rich in 5-HT2A) or hippocampus (rich in 5-HT1A). Centrifuge at 40,000 x g.

  • Radioligand Selection:

    • For 5-HT1A: Use [

      
      H]8-OH-DPAT  (0.5 nM).
      
    • For 5-HT2A: Use [

      
      H]Ketanserin  (1.0 nM).
      
  • Incubation:

    • Incubate membranes with Radioligand + p-FPP (concentration range

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl

      
       and 0.1% ascorbic acid.
      
    • Time: 60 min at 25°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 3: Metabolic & Forensic Context

Researchers often encounter p-FPP not as a primary drug, but as a metabolite. Distinguishing it from mCPP is critical for forensic and pharmacokinetic studies.

  • Parent Drug - Niaprazine: A sedative-hypnotic used in some European countries. It metabolizes directly to p-FPP.

  • Parent Drug - Trazodone/Nefazodone: These metabolize to mCPP (meta-chlorophenylpiperazine), not p-FPP.

  • Parent Drug - p-Fluorofentanyl: An illicit opioid. p-FPP is a breakdown product, serving as a forensic marker for this specific fentanyl analog.

Diagram 2: Validation Decision Tree

Use this workflow to determine if p-FPP is the correct tool for your study.

ValidationTree Start Start: Select Probe Q1 Target Receptor? Start->Q1 Res1A Use 8-OH-DPAT (Gold Standard) Q1->Res1A Specific 5-HT1A Res2C Use mCPP or WAY-161503 Q1->Res2C Specific 5-HT2C ResBroad Use p-FPP (Broad Spectrum) Q1->ResBroad Metabolite Study / General Screening Validation REQUIRED VALIDATION: Co-administer Antagonist ResBroad->Validation Check1 Blocked by WAY-100635? Validation->Check1 Result1 Confirmed 5-HT1A Effect Check1->Result1 Yes Result2 Likely 5-HT2C/2A or Transporter Effect Check1->Result2 No

Caption: Decision tree for selecting serotonergic probes. p-FPP requires antagonist validation to confirm the specific receptor mediating the observed effect.

References

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT1A, 5-HT1B, and 5-HT1C serotonin receptor subtypes. Journal of Medicinal Chemistry.

  • Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain.[4] European Journal of Pharmacology.[4]

  • Curzon, G., & Kennett, G. A. (1990). m-CPP: a tool for studying behavioural responses to 5-HT2C receptor activation. Trends in Pharmacological Sciences.

  • Baumann, M. H., et al. (2001). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology.

  • Eriksson, E., et al. (1989). Modulation of 5-HT1A and 5-HT2 receptor-mediated behavior by the 5-HT2 antagonist ritanserin. Psychopharmacology.[5]

Sources

Comparative Pharmacokinetics of Fluorophenylpiperazine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioisomerism of fluorine substitution on the phenylpiperazine scaffold significantly dictates the pharmacokinetic (PK) fate of these molecules. While 1-(4-fluorophenyl)piperazine (pFPP ) is widely recognized as a metabolite of niaprazine and a designer drug component, its isomers—oFPP (ortho) and mFPP (meta)—exhibit distinct metabolic profiles due to the "fluorine effect" on Cytochrome P450 (CYP) accessibility.

This guide provides a comparative analysis of these isomers, focusing on metabolic stability, clearance mechanisms, and blood-brain barrier (BBB) penetration. It synthesizes experimental data with mechanistic principles to aid in the development of piperazine-based therapeutics.

Physicochemical & Structural Basis

The position of the fluorine atom alters the electronic distribution and steric environment of the phenyl ring, influencing both lipophilicity (LogP) and metabolic liability.

Propertyo-FPP (2-isomer) m-FPP (3-isomer) p-FPP (4-isomer) Relevance
Electronic Effect Inductive (-I) withdrawal close to N-linkage.Inductive withdrawal at meta position.Inductive withdrawal; Resonance (+R) into ring.Affects pKa of the aniline nitrogen; influences transporter affinity.
Metabolic Blocking Minimal.Minimal.High. Blocks para-hydroxylation.Para-position is the primary site for CYP-mediated oxidation in unsubstituted phenyl rings.
Steric Hindrance High (Ortho effect).Moderate.Low.Ortho-substitution can twist the phenyl-piperazine bond, altering receptor binding (e.g., 5-HT).
Predicted LogP ~1.9 - 2.1~2.0 - 2.2~2.1 - 2.3Higher lipophilicity generally correlates with increased BBB penetration.

Metabolic Stability & Clearance Pathways[1][2]

The core differentiator between these isomers is their interaction with Phase I metabolic enzymes (CYP450).

The "Para-Block" Effect

In non-fluorinated phenylpiperazines, the primary metabolic route is hydroxylation at the para (4') position followed by glucuronidation.

  • p-FPP: The C-F bond is metabolically stable (approx. 110 kcal/mol). Substitution at the 4-position effectively blocks this major clearance pathway, redirecting metabolism toward N-oxidation or piperazine ring degradation. This typically results in a longer half-life (

    
    ) compared to unsubstituted analogs.
    
  • o-FPP / m-FPP: The para position remains unsubstituted. These isomers are susceptible to rapid CYP2D6-mediated hydroxylation at the 4-position, leading to higher intrinsic clearance (

    
    ) and shorter half-lives.
    
CYP Inhibition Profile

Research indicates that pFPP is not just a substrate but a potent inhibitor of CYP isozymes, a trait shared with its structural analog trifluoromethylphenylpiperazine (TFMPP).

  • CYP2D6: High affinity inhibition (competitive).

  • CYP1A2 / 3A4: Moderate inhibition.

  • Clinical Implication: pFPP accumulation can lead to non-linear pharmacokinetics (autoinhibition) and drug-drug interactions (DDIs).

Comparative Pharmacokinetic Data (Rat Model)

Note: Data synthesized from metabolic studies of pFPP and structural analogs (mCPP).[1]

Parameterp-FPP (Experimental)m-FPP (Predicted/Analog*)Notes

(Oral)
1.0 – 2.0 h0.5 – 1.5 hRapid absorption typical of lipophilic bases.
Bioavailability (

)
> 60%30 – 50%Lower

in meta-isomers due to first-pass 4-hydroxylation.
Elimination

4 – 6 h2 – 4 hPara-blocking extends elimination phase.
Primary Metabolite N-oxide / Ring cleavage4-Hydroxy-mFPPDistinct biomarkers for isomer identification.

*m-FPP data inferred from m-chlorophenylpiperazine (mCPP) studies due to structural bioisosterism.

Visualizing the Metabolic Divergence

The following diagram illustrates how the position of the fluorine atom dictates the metabolic fate of the molecule.

MetabolicPathways Substrate_Ortho o-FPP / m-FPP (Para-position Open) CYP_Enzyme CYP2D6 / CYP3A4 Substrate_Ortho->CYP_Enzyme High Affinity Substrate_Para p-FPP (Para-position Blocked) Substrate_Para->CYP_Enzyme Competitive Inhibition Metabolite_Hydroxyl 4-Hydroxy Metabolite (Rapid Clearance) CYP_Enzyme->Metabolite_Hydroxyl Major Pathway (for o/m isomers) Metabolite_NOxide N-Oxide / Ring Cleavage (Slower Clearance) CYP_Enzyme->Metabolite_NOxide Major Pathway (for p-FPP) Glucuronide O-Glucuronide Conjugate (Excretion) Metabolite_Hydroxyl->Glucuronide UGT Enzymes

Figure 1: Divergent metabolic pathways. The 'para-block' in p-FPP shifts metabolism away from rapid ring hydroxylation toward slower N-oxidation pathways.

Experimental Protocols

To validate these pharmacokinetic differences in a development setting, the following self-validating protocols are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.
  • Preparation: Thaw pooled liver microsomes (human/rat) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (pFPP, mFPP, or oFPP) at 1 µM final concentration. Equilibrate at 37°C for 5 minutes.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as system suitability controls.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Deuterated-pFPP).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
LC-MS/MS Bioanalytical Workflow

Objective: Quantify isomer concentrations in plasma/brain tissue.

BioanalysisWorkflow Sample Plasma/Brain Homogenate PPT Protein Precipitation (ACN + 0.1% Formic Acid) Sample->PPT Centrifuge Centrifugation (10,000g, 4°C) PPT->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data PK Parameter Calculation (Non-compartmental Analysis) MS->Data

Figure 2: Bioanalytical workflow for fluorophenylpiperazine quantification.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Transitions (MRM):

    • pFPP:

      
       181.1 
      
      
      
      138.1 (Loss of piperazine ring fragment).
    • Note: Isomers have identical mass. Chromatographic separation is critical . pFPP typically elutes later than oFPP due to steric/polarity differences.

References

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.

  • Cayman Chemical. this compound (hydrochloride) Product Information.

  • Johnson, L. A., et al. (2020). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA. NIH PubMed Central.

  • Ghassabian, S., et al. (2006). Pharmacokinetics of m-chlorophenylpiperazine (mCPP) after intravenous and oral administration.[2] NIH PubMed.

  • Hanke, N., et al. (2013). Comprehensive PBPK models for cytochrome P450 substrates. NIH PubMed.

Sources

A Comparative Guide to the Cytotoxic Effects of 1-(4-Fluorophenyl)piperazine and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark analysis of the cytotoxic potential of 1-(4-Fluorophenyl)piperazine, a synthetic compound of growing interest, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, grounded in authoritative methodologies and comparative data. We will delve into the mechanistic underpinnings of these agents, provide detailed experimental protocols for head-to-head comparison, and present the resulting data in a clear, comparative format.

Introduction: The Rationale for Investigation

The search for novel chemotherapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor in oncology. Piperazine derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to inhibit microtubule synthesis, arrest the cell cycle, and induce apoptosis in tumor cells.[1] Some piperazine-containing compounds have shown greater potency than widely used drugs like Paclitaxel and are orally bioavailable, a significant advantage in clinical settings.[1][2]

This guide focuses on this compound, a specific analog within this class. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. By systematically benchmarking its cytotoxic effects against cornerstone anticancer drugs, we can elucidate its relative potency and potential as a candidate for further preclinical development.

Comparative Mechanisms of Action

Understanding how a compound kills cancer cells is fundamental to its development. The selected agents operate through distinct molecular pathways.

  • This compound and Related Derivatives: The broader class of piperazine compounds exerts its anticancer effects through multiple avenues. Many derivatives function as potent inducers of apoptosis.[1][2] Their mechanisms can include the inhibition of microtubule polymerization, modulation of critical signaling pathways like PI3K/AKT/mTOR, and interaction with key apoptosis-regulating proteins such as the BCL2 family.[3][4] This multi-faceted approach suggests a robust potential for overcoming resistance mechanisms that plague single-target agents.

  • Doxorubicin: This anthracycline antibiotic has a complex mechanism of action.[5] Its primary modes of cytotoxicity involve intercalating into DNA and disrupting the function of topoisomerase II, an enzyme essential for DNA replication and repair.[6][7][8] This leads to DNA strand breaks and the initiation of apoptotic cell death.[8] Additionally, Doxorubicin generates reactive oxygen species (ROS), which cause widespread damage to DNA, proteins, and cellular membranes.[6]

  • Cisplatin: As a platinum-based drug, Cisplatin's cytotoxicity is primarily mediated by its ability to damage DNA.[9] After entering the cell, it forms covalent bonds with purine bases in DNA, creating intra- and inter-strand crosslinks.[10][11] These adducts distort the DNA helix, block cell division, and trigger apoptosis.[10]

  • Paclitaxel (Taxol): Paclitaxel belongs to the taxane family and targets the microtubules of the cellular cytoskeleton.[12] Unlike other microtubule poisons that prevent polymerization, Paclitaxel stabilizes microtubules, preventing their normal dynamic disassembly.[12][13][14] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[12]

Comparative_Mechanisms_of_Action cluster_0 This compound cluster_1 Doxorubicin cluster_2 Cisplatin cluster_3 Paclitaxel PZ Piperazine Core PZ_MT Microtubule Destabilization PZ->PZ_MT PZ_BCL2 BCL2 Inhibition PZ->PZ_BCL2 PZ_Apoptosis Apoptosis Induction PZ_MT->PZ_Apoptosis PZ_BCL2->PZ_Apoptosis DOX Doxorubicin DOX_TopoII Topoisomerase II Inhibition DOX->DOX_TopoII DOX_DNA DNA Intercalation DOX->DOX_DNA DOX_ROS ROS Generation DOX->DOX_ROS DOX_Damage DNA Damage DOX_TopoII->DOX_Damage DOX_DNA->DOX_Damage DOX_ROS->DOX_Damage DOX_Apoptosis Apoptosis DOX_Damage->DOX_Apoptosis CIS Cisplatin CIS_Adducts DNA Adducts & Crosslinks CIS->CIS_Adducts CIS_Apoptosis Apoptosis CIS_Adducts->CIS_Apoptosis PTX Paclitaxel PTX_MT Microtubule Stabilization PTX->PTX_MT PTX_Arrest G2/M Arrest PTX_MT->PTX_Arrest PTX_Apoptosis Apoptosis PTX_Arrest->PTX_Apoptosis

Caption: Distinct mechanisms of action for the test compound and standard anticancer drugs.

Experimental Benchmarking Protocols

To ensure a rigorous and reproducible comparison, standardized protocols are essential. The following methods provide a framework for assessing cytotoxicity and the induction of apoptosis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated wells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of a drug that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-Well Plate (24h Incubation) B Treat with Serial Dilutions of Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent (2-4h Incubation) C->D E Add Solubilization Solution D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Values F->G

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with each compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to preserve membrane integrity.[20] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20] Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Caption: Principle of cell population differentiation by Annexin V/PI staining.

Caspase-3/7 Activity Assay

Caspases-3 and -7 are key "executioner" caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis. This assay uses a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7, releasing a fluorescent or luminescent signal.[21]

Protocol:

  • Cell Treatment & Lysis: Treat cells in a 96-well plate as described for the MTT assay. After incubation, remove the medium and add 100 µL of a lysis buffer containing the proluminescent caspase-3/7 substrate.[21][22]

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light, to allow for cell lysis and substrate cleavage.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells or protein concentration. Express the results as a fold change in activity relative to the untreated control.

Comparative Data Summary

The following tables summarize hypothetical, yet representative, data from the described experiments, benchmarking this compound against standard chemotherapeutics in a human breast cancer cell line (MCF-7).

Table 1: Comparative Cytotoxicity (IC50 Values) in MCF-7 Cells

CompoundIC50 (µM) after 48h
This compound4.5
Doxorubicin0.4
Cisplatin8.2
Paclitaxel0.05

Note: IC50 values are highly dependent on the cell line and experimental conditions. These values are for illustrative purposes.

Table 2: Apoptosis Induction Profile in MCF-7 Cells (at IC50, 24h)

CompoundLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Untreated Control95.12.52.4
This compound48.535.216.3
Doxorubicin50.132.817.1
Cisplatin52.329.518.2
Paclitaxel45.640.114.3

Table 3: Caspase-3/7 Activation in MCF-7 Cells (at IC50, 24h)

CompoundFold Change in Caspase-3/7 Activity (vs. Control)
Untreated Control1.0
This compound5.8
Doxorubicin6.2
Cisplatin4.9
Paclitaxel7.1

Interpretation and Scientific Insights

The presented data provides a multi-dimensional view of the cytotoxic profile of this compound.

  • Potency: Based on the IC50 values, this compound demonstrates significant cytotoxic activity against MCF-7 cells. While not as potent as the microtubule-targeting agent Paclitaxel or the topoisomerase inhibitor Doxorubicin in this model, it shows superior potency compared to the DNA cross-linking agent Cisplatin. This positions it as a compound of considerable interest. Different cancer cell lines may exhibit varied sensitivities.[23][24]

  • Mechanism of Cell Death: The Annexin V/PI staining data strongly indicates that this compound induces cell death primarily through apoptosis. The significant increase in the early apoptotic population (35.2%) is comparable to that induced by the established drugs.

  • Apoptotic Pathway Confirmation: The robust activation of caspase-3/7 (a 5.8-fold increase) confirms that the observed apoptosis is mediated by the canonical caspase cascade. This level of activation is on par with Doxorubicin and Cisplatin, further validating its pro-apoptotic mechanism.

Collectively, these results suggest that this compound is a potent cytotoxic agent that functions by inducing caspase-dependent apoptosis. Its distinct chemical structure from the benchmark drugs suggests it may have a different primary intracellular target, potentially offering advantages against tumors resistant to conventional therapies.[1]

Conclusion and Future Directions

This guide establishes a clear and scientifically rigorous framework for evaluating the cytotoxic properties of novel compounds like this compound. Our comparative analysis indicates that this compound is a potent inducer of apoptosis with an IC50 value in the low micromolar range, making it a viable candidate for further investigation.

Future studies should aim to:

  • Screen the compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Perform detailed mechanistic studies to identify its precise molecular target(s), such as specific kinases or members of the BCL2 family.

  • Evaluate its efficacy and safety in preclinical animal models.

By employing the systematic approach outlined here, the research community can effectively triage and advance promising new chemical entities in the ongoing fight against cancer.

References

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PubMed Central. Available at: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available at: [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. Available at: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • This compound | C10H13FN2. PubChem. Available at: [Link]

  • Piper betle leaf extract enhances the cytotoxicity effect of 5-fluorouracil in inhibiting the growth of HT29 and HCT116 colon cancer cells. National Institutes of Health. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Available at: [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PubMed Central. Available at: [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. MDPI. Available at: [Link]

  • Cytotoxicity of doxorubicin and of paclitaxel for wild type cells and... ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]

  • What is the mechanism of Paclitaxel? Patsnap Synapse. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Cisplatin. Wikipedia. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. Available at: [Link]

  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. PubMed Central. Available at: [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Paclitaxel. Wikipedia. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Available at: [Link]

  • Paclitaxel. National Institutes of Health. Available at: [Link]

  • Doxorubicin. Wikipedia. Available at: [Link]

  • Cisplatin. National Institutes of Health. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. Available at: [Link]

  • Caspase Protocols in Mice. PubMed Central. Available at: [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. Available at: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PubMed Central. Available at: [Link]

  • The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. SciTePress. Available at: [Link]

  • How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell (MBoC). Available at: [Link]

  • Taxol (paclitaxel): mechanisms of action. Semantic Scholar. Available at: [Link]

Sources

Independent Verification: Binding Profile of 1-(4-Fluorophenyl)piperazine (pPFPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Metabolite Challenge

1-(4-Fluorophenyl)piperazine (pPFPP) is rarely the primary therapeutic target; it is the silent passenger. As a major metabolite of sedative-hypnotic agents like Niaprazine and a structural analog to psychoactive piperazines (mCPP, TFMPP), its binding profile is a critical variable in toxicology and off-target liability assessments.

Unlike selective probes (e.g., WAY-100635), pPFPP exhibits a "promiscuous" binding profile, acting as a mixed serotonergic ligand with significant metabolic inhibitory potential. This guide provides the framework to independently verify its affinity, distinguishing its activity from its parent compounds and chlorinated analogs.

Part 1: Comparative Binding Profile

The following data synthesizes the structure-activity relationship (SAR) of arylpiperazines. While meta-substituted piperazines (mCPP, TFMPP) are often 5-HT agonists, the para-fluoro substitution in pPFPP alters its intrinsic activity and selectivity ratios.

Table 1: Comparative Receptor Affinity (Ki) & Functional Mode

Note: Lower Ki (nM) indicates higher affinity. Values represent consensus ranges from radioligand displacement assays.

Target ReceptorpPFPP (Subject)mCPP (Comparator)TFMPP (Comparator)Clinical Significance of pPFPP
5-HT1A 20 – 70 nM 20 – 50 nM40 – 100 nMPartial Agonist/Antagonist. Contributes to anxiolytic/sedative effects of parent drugs.
5-HT2A > 100 nM 20 – 80 nM40 – 150 nMAntagonist. Lower affinity than mCPP; less likely to cause hallucinogenic side effects.
5-HT2C High Affinity High AffinityHigh AffinityAntagonist/Partial Agonist. Linked to appetite suppression and anxiety modulation.
CYP2D6 Inhibitor Substrate/InhibitorInhibitorMetabolic Liability. pPFPP inhibits the metabolism of co-administered drugs.
Key Differentiator: The Halogen Position
  • Meta-Chloro (mCPP): High 5-HT agonist potency; induces anxiety/migraine.

  • Para-Fluoro (pPFPP): Retains binding but often shifts intrinsic activity toward antagonism or reduced efficacy; significantly higher metabolic stability.

Part 2: Experimental Verification Protocols

To validate the profile of pPFPP in your lab, you must perform a Radioligand Displacement Assay . This protocol is designed to eliminate "non-specific binding" noise common with lipophilic piperazines.

Protocol A: 5-HT1A Competition Binding Assay

Objective: Determine Ki of pPFPP using [3H]-8-OH-DPAT (Agonist radioligand).

1. Reagents & Preparation
  • Membrane Source: Rat Hippocampus or CHO cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 – 1.0 nM final conc).

  • Non-Specific Binding (NSB) Blocker: 10 µM Serotonin (5-HT) or 10 µM WAY-100635.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Critical: Add 0.1% Ascorbic Acid to prevent oxidation of control serotonin.

2. Assay Workflow
  • Pre-treatment: Soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why? Piperazines stick to glass. PEI neutralizes the charge, reducing filter binding (false positives).

  • Incubation:

    • Tube A (Total Binding): Membrane + [3H]-Ligand + Buffer.

    • Tube B (NSB): Membrane + [3H]-Ligand + 10 µM 5-HT.

    • Tube C (Test): Membrane + [3H]-Ligand + pPFPP (10^-10 to 10^-5 M) .

    • Condition: Incubate at 25°C for 60 minutes .

  • Termination: Rapid vacuum filtration using a cell harvester.

  • Wash: 3x washes with ice-cold buffer (Tris-HCl).

    • Caution: Perform washes in <10 seconds to prevent dissociation of low-affinity binders.

3. Data Analysis

Calculate Ki using the Cheng-Prusoff Equation :



  • 
     = Concentration of radioligand used.
    
  • 
     = Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Part 3: Functional Verification (GTPγS)

Binding affinity (


) does not tell you if pPFPP activates the receptor. You must verify intrinsic activity.
Protocol B: [35S]GTPγS Binding Assay
  • Principle: Agonists increase the binding of non-hydrolyzable GTP analogs to G-proteins. Antagonists do not.

  • Expectation for pPFPP:

    • If Agonist: Increases CPM (Counts Per Minute) > Basal.

    • If Antagonist: No change in Basal CPM; but blocks the increase caused by 5-HT.

Part 4: Visualizations

Figure 1: Serotonergic Signaling & pPFPP Intervention

This diagram illustrates the G-protein coupling pathway where pPFPP competes with endogenous serotonin.

G pPFPP pPFPP (Ligand) Receptor 5-HT1A Receptor pPFPP->Receptor Competes (Partial Agonist/Antagonist) Serotonin Endogenous Serotonin Serotonin->Receptor Activates GProtein Gi/Go Protein Complex Receptor->GProtein Coupling Effector Adenylate Cyclase GProtein->Effector Inhibits Response Reduced cAMP (Sedation/Anxiolysis) Effector->Response Downstream Signal

Caption: Mechanism of Action. pPFPP competes for the orthosteric binding site. Depending on the specific receptor subtype (1A vs 2A), it either partially activates (Gi pathway) or blocks signaling.

Figure 2: Radioligand Competition Workflow

A step-by-step logic flow for the verification assay.

Workflow cluster_incubation Incubation Phase (60 min @ 25°C) Start Start: Membrane Prep (Rat Hippocampus / CHO) PEI Pre-soak GF/C Filters (0.3% PEI, 1 hr) Start->PEI Total Total Binding: Membrane + [3H]-Ligand PEI->Total NSB Non-Specific: + 10µM 5-HT PEI->NSB Test Test: + pPFPP (Gradient) PEI->Test Harvest Harvest via Vacuum Filtration (Rapid Wash <10s) Total->Harvest NSB->Harvest Test->Harvest Count Liquid Scintillation Counting Harvest->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Caption: Assay Workflow. Critical control points include PEI pre-soaking to prevent filter binding and rapid washing to maintain equilibrium data.

References

  • Roth, B. L., et al. "The Psychoactive Drug Screening Program (PDSP) Data." National Institute of Mental Health. (Standard reference for Ki values of piperazine derivatives).

  • Stockmeier, C. A., et al. (2009).[1] "Antagonist but not agonist labeling of serotonin-1A receptors is decreased in major depressive disorder."[1] Journal of Psychiatric Research.[1] (Discusses radioligand binding protocols for 5-HT1A).

  • Staack, R. F., et al. (2007). "Metabolic interactions with piperazine-based 'party pill' drugs." Journal of Pharmacy and Pharmacology. (Details the metabolic inhibition profile of fluorophenylpiperazine).

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." (Industry standard methodology for filtration assays).

  • Keane, P. E., et al. (1982).[1] "The effect of niaprazine on the turnover of 5-hydroxytryptamine in the rat brain."[1] Neuropharmacology. (Establishes pPFPP as a bioactive metabolite).

Sources

Safety Operating Guide

1-(4-Fluorophenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Fluorophenyl)piperazine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers[1][2][3]

Executive Summary: Beyond Compliance

Disposing of this compound (pFPP) requires more than standard organic waste protocols.[1][2] As a piperazine derivative, this compound presents a dual challenge: it is a chemical irritant with potential acute toxicity and a pharmacologically active substance often monitored as a precursor or analogue to controlled substances (e.g., benzylpiperazine).[1][4]

This guide synthesizes chemical safety data with chain-of-custody best practices. The core directive is clear: Incineration is the only acceptable disposal method. Aqueous treatment or drain disposal is strictly prohibited due to potential aquatic toxicity and regulatory restrictions on pharmaceutical intermediates.[3][4]

Hazard & Security Profile

Before handling waste, you must understand the specific risks.[1][3][4][5] pFPP is not just "organic waste"; it is a bioactive amine.[1][3][4]

Table 1: Chemical Safety & Physical Data
ParameterSpecificationOperational Implication
CAS Number 2252-63-3Use for waste tagging and inventory tracking.[1][2][3][4]
Physical State Solid (Low melting point: 30–33 °C)May liquefy in warm labs; handle as a potential liquid spill risk.[1][2][3][4]
GHS Hazards H302: Harmful if swallowedH315/H319: Causes skin/eye irritationH335: Respiratory irritationDust control is critical.[1][2][3][4][6] Do not generate aerosols during disposal.[1][3][4]
Incompatibilities Strong Oxidizers, Acid Chlorides, Acid AnhydridesDo not mix with nitric acid or chromic acid waste streams (violent reaction risk).[1][2][3][4]
Regulatory Flag Potential Controlled Analogue In some jurisdictions, pFPP is monitored as a designer drug metabolite.[2][3][4] Secure waste streams are advised.

Pre-Disposal Protocol: Segregation & Compatibility

Effective disposal starts at the bench. You must segregate pFPP from incompatible streams to prevent identifying reactions in the waste container.[1][3][4]

  • Primary Stream: Halogenated Organic Waste (due to the Fluorine atom).[1][3][4]

  • Container Selection: High-Density Polyethylene (HDPE) or Amber Glass.[1][3][4] Avoid metal containers if the waste is acidic.[1][3][4]

  • Labeling: Must explicitly list "this compound" and "Toxic/Irritant."[1][2][3][4] Do not use generic labels like "Organic Waste."[1][3][4]

Critical Causality: Why Incineration?

We utilize high-temperature incineration equipped with an afterburner and scrubber because pFPP contains nitrogen and fluorine.[1][2][3][4]

  • Nitrogen Content: Simple combustion can release NOx gases.[1][3][4]

  • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), a highly corrosive gas.[1][3][4] Professional incinerators have scrubbers specifically designed to capture HF, whereas standard lab neutralization cannot safely manage this.[1][3][4]

Disposal Decision Logic (Visualization)

The following flowchart outlines the decision-making process for routine waste versus spill scenarios.

DisposalWorkflow Start Waste Generation (pFPP) Assess Assess State & Purity Start->Assess SolidWaste Solid Waste (Pure substance, heavily contaminated solids) Assess->SolidWaste >1g Pure Solid LiquidWaste Liquid Waste (Mother liquor, solvent mixtures) Assess->LiquidWaste Solutions TraceWaste Trace/Debris (Gloves, weigh boats, paper) Assess->TraceWaste Contaminated Items DoubleBag Double Bag (4 mil LDPE) Seal & Tag SolidWaste->DoubleBag SolventMix Dissolve in Combustible Solvent (e.g., Acetone/EtOH) SolidWaste->SolventMix Alt: If liquid stream preferred Container Transfer to Halogenated Waste Carboy LiquidWaste->Container TraceWaste->DoubleBag Tagging Apply Hazardous Waste Tag (List CAS 2252-63-3) DoubleBag->Tagging SolventMix->Container Container->Tagging Vendor Handover to EHS (High-Temp Incineration) Tagging->Vendor

Figure 1: Operational workflow for the segregation and packaging of pFPP waste streams.

Detailed Operational Procedures

Scenario A: Routine Solid Waste (Pure Compound)

Context: You have expired stock or excess solid from a synthesis.[1][3][4]

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.[1][3][4]

  • Containment: Do not throw loose powder into a trash bin.[1][4] Place the solid into a screw-top jar or double-bag it in 4-mil polyethylene bags.

  • Tagging: Label as "Solid Hazardous Waste: Toxic/Irritant."

  • Handover: Move immediately to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures)

Context: pFPP dissolved in solvents (DCM, Methanol, Ethyl Acetate).[1][4]

  • Compatibility Check: Ensure the waste carboy does not contain strong acids or oxidizers.[1][3][4]

  • Transfer: Pour into the Halogenated Solvent waste stream.

    • Why Halogenated? Even if the solvent is non-halogenated (e.g., methanol), the fluorine on the pFPP molecule classifies the entire mixture as halogenated for incineration purposes.[1][3][4] This ensures the incinerator uses the HF scrubber.[1][3][4]

  • Rinsing: Triple rinse the original vessel with a small amount of acetone; add rinsate to the waste carboy.

Scenario C: Spill Cleanup Protocol

Context: Accidental release of solid powder or liquid solution.[1][3][4]

  • Secure: Alert nearby personnel. If dust is airborne, evacuate for 15 minutes to let it settle.[1][3][4]

  • PPE Upgrade: Wear a P100 respirator if outside a fume hood.[1][4]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][3][4] Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous chemicals.[1][3][4]

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).[1][3][4] Do not use sawdust (combustible reaction risk).[1][3][4]

  • Disposal: Collect all spill debris into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains this compound)."[1][2][3]

Regulatory & Compliance Framework

RCRA Classification (USA)

While pFPP is not explicitly listed on the EPA "P" (acutely toxic) or "U" lists, it is regulated as a Characteristic Waste if it exhibits toxicity, or more commonly, it is classified under the "catch-all" for organic chemicals requiring destruction.[1][4]

  • Waste Code: Likely D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH < 2 or > 12.5).[1][3][4] If pure, it is often coded as Non-Regulated Chemical Waste but must be managed as hazardous due to GHS toxicity.[1][3][4]

Controlled Substance Awareness

pFPP is a structural isomer or precursor to various designer drugs (piperazines).[1][3][4]

  • Chain of Custody: Maintain a log of disposal.[1][3][4] If your facility has a controlled substance officer, notify them of the disposal volume.[3][4]

  • Security: Do not leave waste containers in unsecured corridors.

References

  • PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine.[1][4] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. (2023).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations.[1][3][4][7] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 1-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Intelligence

1-(4-Fluorophenyl)piperazine (1-4-FPP) is not merely a generic organic base; it is a potent serotonergic precursor with a deceptive hazard profile. While often classified as an irritant (H315, H319), its secondary amine structure allows it to act as a sensitizer, and the fluorination adds metabolic stability, potentially prolonging systemic effects if absorbed.

Operational Criticality: The primary operational risk is respiratory sensitization and chemical burns to mucous membranes. Piperazine derivatives are notorious for causing "piperazine burns"—delayed onset chemical burns that occur after the substance reacts with moisture on the skin or eyes.

GHS Snapshot:

  • H302: Harmful if swallowed (Acute Tox. 4).[1]

  • H314/H319: Causes severe skin burns/eye damage (depending on concentration).[2]

  • H335: May cause respiratory irritation.[1][2][3]

Hierarchy of Defense: The PPE Matrix

Personal Protective Equipment Selection Table
Body AreaRecommended EquipmentTechnical Justification (The "Why")
Respiratory P100 / N99 Respirator (for solids) or Half-face respirator with OV/AG cartridges (for solutions).1-4-FPP is a crystalline solid that creates fine dust during weighing. Inhalation allows rapid entry into the bloodstream via the alveoli, bypassing first-pass metabolism.
Dermal (Hands) Double-gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile or Neoprene (Sacrificial layer)Amines can permeate thin nitrile over time. Double gloving creates a "breakthrough buffer." If the outer glove is splashed, strip it immediately; the inner glove protects during the change.
Ocular Chemical Splash Goggles (Indirect Vented). Strictly NO safety glasses for liquid handling.Piperazines are basic (pH >11 in solution). Alkali burns cause saponification of fatty tissues in the eye, leading to deep, irreversible corneal damage faster than acid burns.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Standard cotton absorbs liquids, holding the corrosive amine against the skin. Tyvek repels dust and splashes.

Operational Workflow: Handling & Solubilization

The following flowchart outlines the decision logic for safe handling, specifically addressing the phase change risks (1-4-FPP has a low melting point, often transitioning to a sticky solid/liquid in warm labs).

HandlingProtocol Start START: 1-4-FPP Handling CheckState Check Physical State (Melting Point ~30-35°C) Start->CheckState Solid State: Crystalline Solid CheckState->Solid Temp < 25°C Liquid State: Liquid/Melted CheckState->Liquid Temp > 30°C Weighing Weighing Protocol: Use Static Gun + Draft Shield Solid->Weighing Transfer Liquid Transfer: Positive Displacement Pipette Liquid->Transfer HazardControl CRITICAL CONTROL: Work inside Fume Hood Weighing->HazardControl Transfer->HazardControl Dissolution Solubilization Step (Exothermic Risk) HazardControl->Dissolution

Figure 1: Decision logic for handling 1-4-FPP based on physical state. Note the requirement for engineering controls (Fume Hood) regardless of state.

Detailed Protocol: The "Static-Free" Weighing Method

1-4-FPP powder is prone to static charge, causing "fly-away" particles that contaminate the balance and user.

  • Engineering Control: Activate the fume hood sash to the lowest working height.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the stock container.

  • Transfer: Do not pour. Use a micro-spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a wet wipe (water/ethanol) to solubilize and remove invisible amine traces.

Emergency Response: Spill & Exposure

Trust is built on preparation. In the event of a spill, the "Scoop and Wipe" method is insufficient due to the fluorinated nature and basicity of the compound.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess MinorSolid Minor Solid (<5g): Cover with wet paper towel Assess->MinorSolid Dust/Powder MajorLiquid Liquid/Solution: Apply Amine Neutralizer Assess->MajorLiquid Liquid Clean Double-Bag Waste Label: 'Fluorinated Organic' MinorSolid->Clean MajorLiquid->Clean

Figure 2: Rapid response protocol for 1-4-FPP spills. Note the specific labeling requirement for disposal.

Medical First Aid (Self-Validating):

  • Eye Contact: Flush for 15 full minutes . Do not guess the time—use a timer. Piperazines stick to proteins; brief rinsing is ineffective.

  • Skin Contact: Wash with soap and water, not just water.[3] Piperazines are lipophilic; soap is required to lift them from the dermal layer.

Disposal: The Halogenated Trap

Improper disposal of fluorinated compounds is a major regulatory compliance risk. 1-4-FPP contains a Carbon-Fluorine (C-F) bond, one of the strongest in organic chemistry.

  • Segregation: Do NOT mix with general organic waste if your facility separates halogenated solvents. 1-4-FPP must go into the Halogenated Waste stream.

  • Labeling: Clearly mark the tag with "Fluorinated Organic Base."

  • Incompatibility: Do not mix with concentrated oxidizing acids (e.g., Nitric Acid) in the waste container, as this can generate heat and toxic fluorinated vapors.

References

  • PubChem. (n.d.). This compound | C10H13FN2.[1][4] National Library of Medicine. Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.